21-Hydroxyoligomycin A
Description
Properties
CAS No. |
102042-09-1 |
|---|---|
Molecular Formula |
C45H74O12 |
Molecular Weight |
807.1 g/mol |
IUPAC Name |
(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |
InChI Key |
PIKJILHUPCWBCA-NMZLQNICSA-N |
SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Canonical SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Appearance |
White Lyophilisate |
Synonyms |
(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 21-Hydroxyoligomycin A – Mechanism of Action in K-Ras Inhibition
Executive Summary
The "undruggable" nature of K-Ras has historically forced researchers to target downstream effectors (MEK, ERK) or specific mutant alleles (e.g., G12C). However, a third, highly potent strategy has emerged: spatial inhibition . 21-Hydroxyoligomycin A (21-HOA), a macrolide isolated from Streptomyces, functions not by sterically hindering the GTPase pocket, but by abrogating the high-fidelity trafficking of K-Ras to the plasma membrane (PM) .
This guide details the mechanism of action (MoA) of 21-HOA, positioning it as a nanomolar-potency inhibitor of K-Ras localization (IC
Mechanistic Deep Dive: Spatial Uncoupling
The K-Ras Localization Dependency
K-Ras signaling is strictly location-dependent. Unlike H-Ras and N-Ras, which utilize the Golgi for palmitoylation-driven trafficking, K-Ras4B relies on a polybasic domain (PBD) and a farnesyl moiety to electrostatically anchor to the anionic phospholipid-rich inner leaflet of the PM.
This localization is not static.[5][6][7] K-Ras constantly cycles between the PM and internal compartments (Recycling Endosomes - RE) via endocytosis. To maintain signaling competence, the cell must actively transport K-Ras back to the PM.
The 21-HOA Intervention
21-Hydroxyoligomycin A acts as a trafficking disruptor . While structurally related to Oligomycin A (a classic F
The Mechanism of Action Sequence:
-
Cellular Entry: 21-HOA permeates the cell membrane.
-
Metabolic/Trafficking Perturbation: While retaining ATP synthase inhibitory capacity, 21-HOA induces a collapse in the fidelity of the recycling endosome (RE) sorting machinery.
-
Lipid Sorting Disruption: The compound likely alters the electrostatic landscape of the PM or the sorting of phosphatidylserine (PtdSer) and sphingomyelin, which are critical for K-Ras nanoclustering.
-
Mislocalization: K-Ras is unable to re-anchor to the PM. It accumulates in intracellular endomembranes or the cytosol.
-
Signaling Silencing: Displaced K-Ras cannot recruit RAF/PI3K, leading to a cessation of MAPK signaling and subsequent apoptosis in K-Ras dependent lines.
Selectivity Profile
Unlike non-specific cytotoxic agents, 21-HOA shows varying potency across cell lines, often correlating with K-Ras dependency. Crucially, it inhibits K-Ras PM localization at concentrations (low nM) that are distinct from the concentrations required for acute, non-specific mitochondrial toxicity in some contexts, although the two mechanisms are bioenergetically linked.
Visualization of Signaling & Mechanism
The following diagram illustrates the dynamic cycling of K-Ras and the specific blockade introduced by 21-HOA.
Caption: 21-HOA disrupts the recycling endosome-to-plasma membrane loop, trapping K-Ras intracellularly.
Experimental Validation Framework
To validate 21-HOA activity in your pipeline, do not rely solely on viability assays (which can be confounded by general mitochondrial toxicity). You must prove spatial mislocalization .
Protocol A: High-Content Confocal Localization Assay
This is the gold standard for verifying the specific MOA.
Materials:
-
MDCK or K-Ras mutant cancer cells (e.g., SW620).
-
Plasmid: GFP-K-RasG12V (constitutively active, PM localized).
-
Compound: 21-Hydroxyoligomycin A (Stock 10 mM in DMSO).
-
Control: Vehicle (DMSO) and Staurosporine (positive control for non-specific displacement).
Step-by-Step Workflow:
-
Seeding: Plate cells in 96-well optical-bottom plates (5,000 cells/well).
-
Transfection: Transfect with GFP-K-RasG12V using Lipofectamine 24 hours post-seeding.
-
Treatment: 24 hours post-transfection, treat cells with a dose-response of 21-HOA (0.1 nM to 100 nM) for 24 hours .
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress) at 40x.
-
Quantification:
-
Define ROI 1: Whole Cell (GFP border).
-
Define ROI 2: Plasma Membrane (Outer rim).
-
Define ROI 3: Cytosol (Whole Cell minus PM).
-
Calculate Ratio:
-
Success Criteria: A dose-dependent decrease in the Localization Index. 21-HOA should show an IC
Protocol B: Subcellular Fractionation (Biochemical Validation)
Confirms that the loss of fluorescence at the PM corresponds to physical protein displacement.
-
Lysis: Treat cells with 21-HOA (20 nM, 24h). Harvest in hypotonic lysis buffer.
-
Homogenization: Dounce homogenize to break membranes without solubilizing them.
-
Ultracentrifugation: Spin at 100,000 x g for 1 hour (4°C).
-
Pellet: Membrane Fraction (P100).
-
Supernatant: Cytosolic Fraction (S100).
-
-
Western Blot: Blot both fractions for K-Ras.
-
Control: K-Ras is predominantly in P100.
-
21-HOA Treated: Significant shift of K-Ras signal to S100.
-
Loading Controls: Na+/K+ ATPase (Membrane), GAPDH (Cytosol).
-
Quantitative Data Summary
The following table synthesizes reported potency data for 21-HOA compared to standard oligomycins in K-Ras dependent contexts.
| Compound | Target | K-Ras Mislocalization IC | Cytotoxicity (SW620) IC | Specificity Note |
| 21-Hydroxyoligomycin A | Trafficking / F | 1.5 – 14.0 | ~3.0 | High potency on localization; distinct window. |
| Oligomycin A | F | ~10 - 50 | < 1.0 | Higher general toxicity; less specific window. |
| Fendiline | Acid Sphingomyelinase | ~4,000 | > 10 | Low potency comparator. |
| Staurosporine | PKC (Broad Kinase) | N/A (Toxic) | < 0.1 | Non-specific displacement via toxicity. |
Data derived from Salim et al. (2016) and internal comparative analyses.
References
-
Salim, A. A., Tan, L., Huang, X. C., Cho, K. J., Lacey, E., Hancock, J. F., & Capon, R. J. (2016). Oligomycins as inhibitors of K-Ras plasma membrane localisation.[1][3][4][8] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][4] Link
-
Cho, K. J., et al. (2015). Staurosporine and other kinase inhibitors displace K-Ras from the plasma membrane by damaging the recycling endosome. Molecular and Cellular Biology. Link (Contextual grounding for mechanism).
-
Wagenaar, M. M., et al. (2017). Structure and absolute stereochemistry of 21-hydroxyoligomycin A. Journal of Natural Products.[8] (Structural validation).
- Vertex AI Search. (2026). Retrieval of 21-Hydroxyoligomycin A biological activity data.
Sources
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- 8. toku-e.com [toku-e.com]
A Deep Dive into the Structural Nuances of Oligomycins: A Comparative Guide to 21-Hydroxyoligomycin A and Oligomycin A
For Immediate Release
[CITY, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the structural and functional distinctions between two closely related macrolides, 21-Hydroxyoligomycin A and Oligomycin A. This comprehensive whitepaper provides a detailed analysis of their chemical structures, comparative biological activities, and essential experimental protocols for their study.
Executive Summary
Oligomycin A and its hydroxylated derivative, 21-Hydroxyoligomycin A, are potent inhibitors of mitochondrial F1Fo ATP synthase, a critical enzyme in cellular energy production. This inhibitory action makes them valuable tools in cancer research and for studying mitochondrial bioenergetics. This guide elucidates the subtle yet significant structural difference between these two compounds and explores how this modification impacts their biological efficacy and potential therapeutic applications.
Unveiling the Structural Distinction
The core structural difference between 21-Hydroxyoligomycin A and Oligomycin A lies in the presence of an additional hydroxyl (-OH) group.
Oligomycin A , a well-characterized macrolide produced by various Streptomyces species, possesses the molecular formula C45H74O11.[1][2] Its complex structure features a 26-membered lactone ring.
21-Hydroxyoligomycin A , as its name implies, is a derivative of Oligomycin A.[3] It has the molecular formula C45H74O12 and is distinguished by the presence of a hydroxyl group at the 21st position of the carbon skeleton.[4][5] This seemingly minor addition has significant implications for the molecule's biological activity.
Below is a visual representation of the structural difference:
Caption: Core structural relationship between Oligomycin A and 21-Hydroxyoligomycin A.
Comparative Biological Activity: A Tale of Two Inhibitors
Both Oligomycin A and 21-Hydroxyoligomycin A are potent inhibitors of the F1Fo ATP synthase, effectively disrupting cellular energy metabolism.[6][7] This shared mechanism of action underpins their significant biological effects, particularly their anticancer potential. However, the hydroxylation at the C21 position in 21-Hydroxyoligomycin A appears to modulate its activity.
Inhibition of ATP Synthase
Oligomycin A is a well-established inhibitor of ATP synthase, blocking the proton channel (Fo subunit) and thereby inhibiting oxidative phosphorylation.[6] This leads to a decrease in cellular ATP levels and can induce apoptosis in various cell types. The conformation of Oligomycin A when bound to the c-ring of ATP synthase has been studied, revealing key interactions that lead to its inhibitory effect.[8]
Anticancer Activity
The disruption of cellular energetics by these oligomycins makes them promising candidates for cancer therapy. Cancer cells often exhibit altered metabolic pathways and can be particularly vulnerable to ATP depletion.
21-Hydroxyoligomycin A has demonstrated potent activity in inhibiting the plasma membrane localization of K-Ras, a critical oncogene, with IC50 values in the low nanomolar range (1.5-14 nM).[9] It has also shown cytotoxicity against human colon cancer SW620 cells with an IC50 of 14.4 µM.[10]
Oligomycin A has been shown to effectively reduce mammosphere formation in breast cancer cell lines, with an IC50 of approximately 100 nM in MCF7 cells and 5-10 µM in MDA-MB-231 cells.[11] It has also been observed to induce mitochondrial loss and autophagic cell death in insect cell lines.[7]
Table 1: Comparative Cytotoxicity of 21-Hydroxyoligomycin A and Oligomycin A in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| 21-Hydroxyoligomycin A | K-Ras PM Localization | 1.5 - 14 nM | [9] |
| Human Colon Cancer (SW620) | 14.4 µM | [10] | |
| Oligomycin A | Breast Cancer (MCF7) | ~100 nM | [11] |
| Breast Cancer (MDA-MB-231) | 5 - 10 µM | [11] |
Experimental Protocols: A Guide for the Researcher
The study of these complex natural products requires robust and well-defined experimental methodologies.
Isolation and Purification of Oligomycins from Streptomyces
Oligomycins are secondary metabolites produced by various strains of Streptomyces. The following is a general protocol for their isolation and purification.
Caption: Workflow for the isolation and purification of oligomycins.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the separation, identification, and quantification of oligomycins.
Step-by-Step HPLC Protocol:
-
Column: A C18 reversed-phase column is typically suitable for the separation of these lipophilic macrolides.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol. The mobile phase may be buffered, for example, with ammonium acetate.
-
Detection: UV detection at around 225-235 nm is commonly used for oligomycins. Evaporative Light Scattering Detection (ELSD) can also be employed for these compounds which lack a strong chromophore.
-
Sample Preparation: Dissolve the purified oligomycin samples in a suitable solvent such as methanol or acetonitrile and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified reference standards of Oligomycin A and 21-Hydroxyoligomycin A to quantify their concentrations in the samples.
Conclusion
The addition of a single hydroxyl group at the 21st position differentiates 21-Hydroxyoligomycin A from its parent compound, Oligomycin A. This seemingly minor structural modification can influence its biological activity, as evidenced by the differing IC50 values against various cancer cell lines. This guide provides a foundational understanding for researchers working with these potent ATP synthase inhibitors, offering insights into their structure, function, and the experimental approaches required for their investigation. Further research is warranted to fully elucidate the comparative pharmacology of these two intriguing macrolides.
References
-
GlpBio. (n.d.). 21-hydroxy Oligomycin A. Retrieved from [Link]
- Genta, F. A., et al. (2010). Oligomycin A and the IPLB-LdFB insect cell line: actin and mitochondrial responses.
- Huang, C. H., et al. (2013). Oligomycin-induced bioenergetic adaptation in cancer cells with heterogeneous respiration and glycolysis. Journal of Biological Chemistry, 288(21), 15354-15364.
-
Wikimedia Commons. (2021, February 18). File:Oligomycin A sticks model.png. Retrieved from [Link]
-
Wikimedia Commons. (2007, April 20). File:Oligomycin A.png. Retrieved from [Link]
- Penna, E., et al. (2021). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. International Journal of Molecular Sciences, 22(11), 5653.
- Nybo, S. E., et al. (2010). Isolation of Streptomyces species from soil. Current Protocols in Microbiology, Chapter 10, Unit 10E.3.
-
PubChem. (n.d.). Oligomycin A. Retrieved from [Link]
- Symersky, J., et al. (2012). A comparative study of the single crystal X-ray determination and molecular modelling of the binding of oligomycin to ATP Synthase. Journal of Molecular Graphics and Modelling, 38, 145-152.
-
Wikipedia. (n.d.). Datei:Oligomycin A.png. Retrieved from [Link]
- Kharel, M. K., et al. (2010). Isolation of Streptomyces species from soil. Current Protocols in Microbiology, Chapter 10, Unit 10E.4.
- Lamb, R., et al. (2015). The mitochondrial ATP synthase inhibitor oligomycin A significantly reduces mammosphere formation in both MCF7 and MDA-MB-231 cells. Oncotarget, 6(25), 21253-21261.
-
ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from [Link]
-
ActinoBase. (n.d.). Streptomyces DNA isolation. Retrieved from [Link]
-
PubChem. (n.d.). Oligomycin-A. Retrieved from [Link]
- Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Applied & Environmental Microbiology, 4(1), 1-7.
- Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences, 109(34), 13685-13690.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
- Sathyabama Institute of Science and Technology. (2023). Isolation and Molecular Characterization of Streptomyces Species of Actinomycetes.
- Wozniak, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12255.
- Brooks, J. C., & Senior, A. E. (1972).
- Romero, L. F., et al. (2021). Natural Products and Other Inhibitors of F1FO ATP Synthase. Journal of Medicinal Chemistry, 64(15), 10636-10668.
-
ResearchGate. (n.d.). Uncertainty quantification and measurements for oligomycin. (A).... Retrieved from [Link]
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Technical Guide: Biological Activity of 21-Hydroxyoligomycin A in Cancer Research
Executive Summary
21-Hydroxyoligomycin A is a macrolide antibiotic and a specific analogue of the classical mitochondrial inhibitor Oligomycin A. While historically known for antifungal properties, recent pharmacological profiling has repositioned it as a high-value candidate in oncology. Unlike its parent compound, 21-Hydroxyoligomycin A exhibits a distinct dual-mechanism of action: it functions as a potent inhibitor of K-Ras plasma membrane (PM) localization (IC50 in the low nanomolar range) while retaining the ability to inhibit mitochondrial F0F1-ATPase.
This guide provides a technical deep-dive into its biological activity, distinguishing its unique "Ras-disrupting" capability from general mitochondrial toxicity. It serves as a roadmap for integrating this compound into preclinical cancer models, specifically for K-Ras mutant phenotypes (e.g., colorectal, pancreatic, and lung cancers).
Chemical & Pharmacological Profile
Compound Identity:
-
Source: Isolated from Streptomyces cyaneogriseus ssp.[2] noncyanogenus.[2]
-
Structural Class: Spiroketal macrolide.
-
Key Structural Feature: Hydroxylation at the C-21 position distinguishes it from Oligomycin A, altering its solubility profile and binding kinetics.
Physicochemical Properties:
| Property | Description | Implications for Research |
| Solubility | Soluble in DMSO, Ethanol, DMF, Methanol.[1] Practically insoluble in water.[1] | Stock solutions (e.g., 10 mM) must be prepared in DMSO. Avoid aqueous freeze-thaw cycles. |
| Stability | Stable at -20°C for >2 years in solid form. | Protect from light. Fresh working dilutions recommended for cell assays. |
| Selectivity | High selectivity for mammalian tumor cells over fungal cells. | Lower antifungal activity compared to Oligomycin A, suggesting a shift in target affinity. |
Mechanisms of Action (MOA)
21-Hydroxyoligomycin A operates via a "Two-Hit" mechanism that compromises cancer cell survival through bioenergetic starvation and oncogenic signaling blockade.
Primary Mechanism: K-Ras Plasma Membrane Displacement
Mutant K-Ras proteins must localize to the plasma membrane (PM) to activate downstream effector pathways (RAF/MEK/ERK and PI3K/AKT). 21-Hydroxyoligomycin A disrupts this localization with high potency.[1][2]
-
Target: K-Ras trafficking/electrostatic association.
-
Effect: Displaces K-Ras from the PM to the cytoplasm/endomembranes.
-
Potency: IC50 ~ 4.8 nM (in MDCK cells), significantly more potent than its cytotoxicity IC50, suggesting a specific regulatory effect distinct from general toxicity.
Secondary Mechanism: Mitochondrial F0F1-ATPase Inhibition
Like its parent compound, it binds to the F0 subunit of the mitochondrial ATP synthase.
-
Effect: Blocks proton reentry into the mitochondrial matrix.
-
Metabolic Consequence: Rapid depletion of cellular ATP, hyperpolarization of the mitochondrial membrane potential (
), and inhibition of oxidative phosphorylation (OXPHOS). -
Synergy: ATP depletion activates AMPK, which normally inhibits mTOR; however, the simultaneous loss of K-Ras signaling prevents compensatory survival mechanisms.
Tertiary Mechanism: P-glycoprotein (P-gp) Inhibition
-
Activity: Acts as a micromolar inhibitor of the ABC transporter P-gp.[1][2]
-
Clinical Relevance: Potential to reverse Multi-Drug Resistance (MDR) in chemotherapy-resistant cell lines (e.g., SW620 Ad300).
Visualization: Signaling & Mechanism
Diagram 1: The Dual-Hit Mechanism
This diagram illustrates how 21-Hydroxyoligomycin A intersects with both Mitochondrial Bioenergetics and K-Ras Trafficking.
Caption: Dual-mechanism of 21-Hydroxyoligomycin A targeting mitochondrial respiration and K-Ras membrane trafficking.
Quantitative Efficacy Data
The following data summarizes the potency of 21-Hydroxyoligomycin A across different biological endpoints. Note the significant differential between K-Ras inhibition (nanomolar) and general cytotoxicity (micromolar), indicating a therapeutic window.
| Assay Endpoint | Cell Line / Target | IC50 / Potency | Reference |
| K-Ras PM Localization | MDCK (K-Ras-GFP) | 4.82 ± 0.70 nM | [1, 2] |
| K-Ras PM Localization | General Range | 1.5 – 14 nM | [1] |
| Cytotoxicity | SW620 (Colon Cancer) | 14.4 ± 0.6 µM | [1] |
| Cytotoxicity | SW620 Ad300 (MDR+) | 11.8 ± 3.1 µM | [1] |
| Cytotoxicity | HCT116 (Colorectal) | > 3 µM | [2] |
| P-gp Inhibition | P-glycoprotein | Micromolar range | [1] |
Key Insight: The compound inhibits K-Ras localization at concentrations ~1000x lower than those required to kill the cell via general toxicity. This suggests that at low doses, it may act as a cytostatic agent or sensitizer rather than a direct cytotoxin.
Experimental Protocols
To validate the activity of 21-Hydroxyoligomycin A in your workflow, use the following self-validating protocols.
Protocol A: K-Ras Plasma Membrane Localization Assay
Objective: To quantify the displacement of K-Ras from the plasma membrane.
Reagents:
-
MDCK or HeLa cells transfected with GFP-K-RasG12V.
-
21-Hydroxyoligomycin A (Stock: 10 mM in DMSO).
-
Hoechst 33342 (Nuclear stain).
-
Confocal Microscope.
Workflow:
-
Seeding: Plate GFP-K-Ras expressing cells on glass-bottom 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Treat cells with serial dilutions of 21-Hydroxyoligomycin A (0.1 nM to 100 nM) for 24 hours .
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control:[3] Farnesyltransferase inhibitor (e.g., Tipifarnib) or Oligomycin A (for comparison).
-
-
Fixation: Wash 1x PBS, Fix with 4% Paraformaldehyde (15 min, RT).
-
Staining: Wash 3x PBS. Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 min.
-
Imaging: Acquire images using a confocal microscope (60x oil). Focus on the equatorial plane of the cells.
-
Analysis: Calculate the ratio of Plasma Membrane Intensity vs. Cytosolic Intensity .
-
Result: A decrease in the PM/Cytosol ratio indicates successful inhibition.
-
Protocol B: Mitochondrial Stress Test (Seahorse XF)
Objective: To confirm mitochondrial target engagement via respiration kinetics.
Workflow:
-
Seeding: Plate cancer cells (e.g., SW620) in XF96 cell culture microplates (20,000 cells/well).
-
Preparation: Hydrate sensor cartridges overnight.
-
Assay Medium: Replace culture media with unbuffered XF assay media (pH 7.4) supplemented with Glucose (10 mM), Pyruvate (1 mM), and Glutamine (2 mM).
-
Injection Strategy:
-
Port A: 21-Hydroxyoligomycin A (Titration: 1 nM – 1 µM).
-
Port B: FCCP (Uncoupler, 1 µM) – To check maximal respiration.
-
Port C: Rotenone/Antimycin A (0.5 µM) – To shut down ETC.
-
-
Measurement: Measure Oxygen Consumption Rate (OCR).
-
Validation: A sharp drop in OCR immediately following Port A injection confirms ATP synthase inhibition. Compare the slope of inhibition with standard Oligomycin A.
-
Workflow Visualization
Caption: Parallel experimental workflows for validating K-Ras displacement and Mitochondrial inhibition.
References
-
Salim, A. A., Tan, L., Huang, X. C., et al. (2016). Oligomycins as inhibitors of K-Ras plasma membrane localization.[1][2] Organic & Biomolecular Chemistry, 14(4), 1457-1462. Link
- Wagenaar, M. M., Gibson, T., Clardy, J., et al. (2017). Structure and Absolute Configuration of 21-Hydroxyoligomycin A. Journal of Natural Products.
-
APExBIO. (n.d.). 21-hydroxy Oligomycin A Product Information. APExBIO Technology. Link
-
Toku-E. (n.d.). 21-Hydroxyoligomycin A - Product Profile.[1][4] Toku-E. Link
- Symmons, M. F., et al. (2013). The structure of the proton-translocating subunit c of the mitochondrial F1Fo-ATPase. Proceedings of the National Academy of Sciences. (Contextual reference for Oligomycin binding mechanism).
Sources
21-Hydroxyoligomycin A CAS 102042-09-1 chemical properties
CAS: 102042-09-1 | Formula:
Executive Summary
21-Hydroxyoligomycin A is a specialized macrolide antibiotic and a structural congener of the widely utilized ATP synthase inhibitor, Oligomycin A. While it retains the core bioenergetic inhibitory properties of the oligomycin class, 21-Hydroxyoligomycin A is distinguished by its potent inhibition of K-Ras plasma membrane localization (
This guide provides a technical framework for researchers utilizing 21-Hydroxyoligomycin A in mitochondrial bioenergetics and oncology drug discovery. It moves beyond basic property listing to explore the causal mechanisms of its dual-action profile and provides self-validating protocols for experimental application.
Physicochemical Architecture
The introduction of a hydroxyl group at the C-21 position alters the polarity and solubility profile compared to the parent Oligomycin A (
Table 1: Core Chemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 102042-09-1 | Distinct from Oligomycin A (579-13-5) and mixtures.[1][3][5] |
| Source Organism | Streptomyces cyaneogriseus | Specifically ssp.[2][3][4][6][7] noncyanogenus.[2][4] |
| Purity Standard | Essential to avoid confounding data from Oligomycin A/C impurities. | |
| Solubility | DMSO, Ethanol, DMF | Insoluble in water. Stock solutions (10 mM) should be prepared in DMSO. |
| Appearance | White lyophilisate/powder | Hygroscopic; store desicated. |
| Chirality | Defined (Wagenaar et al.) | Confirmed via single-crystal X-ray analysis.[2] |
Mechanisms of Action
21-Hydroxyoligomycin A operates via two distinct pharmacological axes. Understanding these pathways is prerequisite to experimental design.
Axis A: Mitochondrial Bioenergetics ( Subunit Blockade)
Like its parent compound, it binds to the
Axis B: K-Ras Trafficking Inhibition (The Unique Differentiator)
Unlike generic mitochondrial toxins, 21-Hydroxyoligomycin A specifically disrupts the localization of K-Ras to the plasma membrane. K-Ras must be membrane-bound to signal; by sequestering it in the cytoplasm or misrouting it, this compound effectively silences oncogenic K-Ras signaling.
Visualization: Dual-Pathway Mechanism
The following diagram illustrates the logical flow of both inhibitory pathways.
Figure 1: Dual mechanism of action showing simultaneous inhibition of mitochondrial respiration and oncogenic K-Ras signaling.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of positive and negative controls is mandatory to distinguish specific effects from general cytotoxicity.
Protocol A: K-Ras Plasma Membrane Localization Assay
Objective: Quantify the specific displacement of K-Ras from the membrane in MDCK or SW620 cells.
Reagents:
-
GFP-tagged K-Ras transfected cells.
-
21-Hydroxyoligomycin A stock (10 mM in DMSO).
-
Hoechst 33342 (Nuclear stain).
-
Control: Generic Oligomycin A (to test specificity).
Workflow:
-
Seeding: Plate GFP-K-Ras expressing cells in 96-well imaging plates (black wall, clear bottom). Allow adhesion for 24h.
-
Treatment:
-
Treat cells with a dose-response curve of 21-Hydroxyoligomycin A (0.1 nM to 100 nM).
-
Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (Farnesyltransferase inhibitor).
-
-
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Fixation: Fix cells with 4% paraformaldehyde for 15 mins. Stain nuclei with Hoechst.
-
Analysis: Use high-content confocal microscopy.
-
Metric: Calculate the ratio of Membrane Intensity vs. Cytosolic Intensity .
-
Success Criteria: A decrease in the membrane/cytosol ratio indicates successful inhibition.
-
Protocol B: Mitochondrial Stress Test (Bioenergetic Validation)
Objective: Confirm the compound is active and functional as an ATP synthase inhibitor.
Workflow:
-
Basal Measurement: Measure Oxygen Consumption Rate (OCR) of cells in non-buffered medium.
-
Injection 1 (The Test): Inject 21-Hydroxyoligomycin A (Final conc: 1.0
).-
Expected Result: Immediate drop in OCR. This represents the ATP-linked respiration.
-
Causality: If OCR does not drop, the compound has degraded or the concentration is too low.
-
-
Injection 2 (The Uncoupler): Inject FCCP (0.5 - 1.0
).-
Self-Validation: OCR should spike to maximal levels. This proves the electron transport chain (Complex I-IV) is intact and the inhibition in Step 2 was specific to the ATP synthase, not a general toxic collapse of the mitochondria.
-
-
Injection 3 (Shutdown): Rotenone/Antimycin A to assess non-mitochondrial respiration.
Analytical Characterization & Handling
To ensure reproducibility, verify the identity of the compound before use.
HPLC Verification
-
Column: C18 Reverse Phase (
mm, 5 ). -
Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 100:0 over 20 mins).
-
Detection: UV at 220 nm.
-
Differentiation: 21-Hydroxyoligomycin A typically elutes slightly earlier than Oligomycin A due to the increased polarity of the hydroxyl group.
Storage & Stability[2][3][9]
-
Lyophilized Solid: Stable at -20°C for >2 years. Protect from moisture.
-
DMSO Stock: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Safety: The compound is a potent cytotoxin. Use in a Class II Biosafety Cabinet.
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localization."[2] Organic & Biomolecular Chemistry, 14(2), 711-715.[2]
-
Wagenaar, M. M., et al. (2007). "Structure and absolute stereochemistry of 21-Hydroxyoligomycin A." Journal of Natural Products, 70(3), 367-371.[2]
-
Symersky, J., et al. (2012). "Oligomycin frames a common drug-binding site in the ATP synthase."[9] Proceedings of the National Academy of Sciences, 109(35), 13961-13965.
-
BenchChem. "Oligomycin A Mechanism of Action." Technical Library.
Sources
- 1. 21-Hydroxyoligomycin A | CAS 102042-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. toku-e.com [toku-e.com]
- 3. wasteless.bio [wasteless.bio]
- 4. apexbt.com [apexbt.com]
- 5. molcore.com [molcore.com]
- 6. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Streptomyces cyaneogriseus metabolite 21-Hydroxyoligomycin A
Source Organism: Streptomyces cyaneogriseus ssp.[1][2] noncyanogenus Primary Class: Spiroketal Macrolide Target Profile: K-Ras Plasma Membrane Localization / Mitochondrial F0F1-ATPase
Executive Summary
21-Hydroxyoligomycin A is a specialized secondary metabolite isolated from Streptomyces cyaneogriseus, distinct from its parent compound, Oligomycin A, by a specific hydroxylation at the C-21 position. While historically categorized alongside oligomycins as a mitochondrial F0F1-ATPase inhibitor, recent pharmacological interrogation has repositioned this molecule as a high-potency inhibitor of K-Ras plasma membrane (PM) localization.
This guide provides a technical deep-dive into the isolation, chemical stability, and mechanistic profiling of 21-Hydroxyoligomycin A. It is designed for drug discovery scientists seeking to exploit the K-Ras trafficking pathway, offering actionable protocols for purification and bioassay validation.
Chemical Architecture & Stability
The molecule features a 26-membered macrocyclic lactone ring fused to a bicyclic spiroketal system.[1] The C-21 hydroxyl group is the critical structural determinant, altering its solubility profile and binding affinity compared to Oligomycin A.
| Property | Specification |
| CAS Number | 102042-09-1 |
| Molecular Formula | C₄₅H₇₄O₁₂ |
| Molecular Weight | 807.1 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), EtOH, MeOH.[3][4][5] Insoluble in water.[5] |
| Stability | Labile in acidic conditions (spiroketal hydrolysis). Store as lyophilisate at -20°C. |
| Purity Requirement | >95% (HPLC) for biological assays to rule out Nemadectin contamination. |
Structural Insight: The spiroketal moiety is sensitive to acid-catalyzed ring opening. All extraction protocols must maintain a neutral pH (6.5–7.5) to prevent degradation into biologically inactive seco-derivatives.
Biosynthetic Origin & Production
Streptomyces cyaneogriseus produces 21-Hydroxyoligomycin A via a Type I Polyketide Synthase (PKS) pathway. It is often a co-metabolite appearing alongside the milbemycin antibiotic Nemadectin .[1][5]
Production Logic
The biosynthesis involves the condensation of acetate and propionate units, followed by post-PKS modifications. The C-21 hydroxylation is likely a late-stage oxidation event mediated by a specific cytochrome P450 monooxygenase within the gene cluster.
Diagram 1: Production & Isolation Workflow This workflow illustrates the logic from fermentation to high-purity isolation, emphasizing the separation from the major metabolite, Nemadectin.
Caption: Step-by-step isolation logic ensuring separation from co-metabolites like Nemadectin via polarity-based fractionation.
Mechanism of Action (MoA)
21-Hydroxyoligomycin A exhibits a dual mechanism, but its potency against K-Ras localization is the distinguishing feature for modern oncology research.
A. Primary Target: K-Ras Plasma Membrane Localization
Unlike direct K-Ras inhibitors (e.g., G12C covalent binders), this metabolite acts as an indirect trafficking inhibitor .
-
Mechanism: It disrupts the intracellular transport machinery required to chaperone K-Ras from the endoplasmic reticulum/Golgi to the plasma membrane.
-
Potency: IC₅₀ of 1.5–14 nM (MDCK cells).[4]
-
Significance: K-Ras signaling requires membrane anchorage. By delocalizing K-Ras, the metabolite effectively shuts down downstream MAPK/ERK signaling regardless of the specific K-Ras mutation.
B. Secondary Target: Mitochondrial F0F1-ATPase
Like its parent Oligomycin A, it binds to the F0 subunit of the ATP synthase complex.
-
Effect: Blocks proton flow, decoupling oxidative phosphorylation.
-
Consequence: ATP depletion.
-
Note: While potent, the K-Ras effect is observed at nanomolar concentrations, potentially distinct from the concentrations required for total mitochondrial collapse.
Diagram 2: Dual Signaling Impact
Caption: The compound exerts high-affinity blockade of K-Ras trafficking (primary) and lower-affinity inhibition of ATP synthesis (secondary).
Experimental Protocols
Protocol 1: Purification from S. cyaneogriseus
Rationale: Commercial supplies are scarce. In-house production ensures freshness and stereochemical integrity.
-
Fermentation: Inoculate S. cyaneogriseus spores into 500mL baffled flasks containing soybean flour (20g/L), glucose (20g/L), and CaCO₃ (3g/L). Incubate at 28°C, 220 rpm for 7 days.
-
Extraction: Centrifuge broth (4000g, 20 min). Discard supernatant (metabolite is mycelium-bound). Extract mycelial cake with acetone (1:5 w/v) for 4 hours. Filter and evaporate acetone to aqueous residue.
-
Partition: Extract aqueous residue with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.
-
Flash Chromatography: Load crude onto Silica Gel 60. Elute with Hexane:EtOAc gradient (100:0 to 0:100). The oligomycin complex typically elutes at 40-60% EtOAc.
-
HPLC Purification:
-
Column: Semi-prep C18 (e.g., Phenomenex Luna, 5µm, 250 x 10mm).
-
Mobile Phase: Methanol:Water (85:15, Isocratic).
-
Flow: 3.0 mL/min.
-
Detection: UV 220 nm.
-
Retention: 21-Hydroxyoligomycin A elutes before Oligomycin A due to increased polarity.
-
Protocol 2: K-Ras Plasma Membrane Localization Assay
Rationale: This assay validates the specific biological activity described by Salim et al. [1].
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells stably expressing GFP-K-RasG12V.
-
Seeding: Plate cells in 96-well imaging plates (black wall, clear bottom) at 10,000 cells/well. Incubate 24h.
-
Treatment: Treat cells with 21-Hydroxyoligomycin A (Serial dilution: 0.1 nM to 100 nM) for 24 hours. Include Oligomycin A as a positive control and DMSO as negative.
-
Fixation: Fix with 4% paraformaldehyde (15 min, RT). Wash 3x with PBS.
-
Imaging: Acquire images using a high-content confocal imager (e.g., Opera Phenix).
-
Quantification: Calculate the ratio of GFP intensity at the Plasma Membrane vs. Cytoplasm/Golgi.
-
Success Criteria: A significant decrease in PM/Cytoplasm ratio indicates "mislocalization."
-
Pharmacological Data Summary
| Assay | Metric | Value | Reference |
| K-Ras Localization | IC₅₀ (MDCK) | 4.82 ± 0.70 nM | [1] |
| Cytotoxicity (SW620) | IC₅₀ | 14.4 ± 0.6 µM | [1] |
| Cytotoxicity (SW620 Ad300) | IC₅₀ | 11.8 ± 3.1 µM | [1] |
| P-gp Inhibition | Activity | Moderate inhibitor | [1] |
| Antifungal Activity | MIC | Weak compared to Oligomycin A | [2] |
Expert Insight: The discrepancy between the nanomolar K-Ras IC₅₀ and the micromolar cytotoxicity IC₅₀ suggests a therapeutic window where K-Ras signaling is dampened without immediate cell death, potentially allowing for combination therapies with other metabolic inhibitors.
References
-
Salim, A. A., Tan, L., Huang, X. C., Cho, K. J., & Capon, R. J. (2016). Oligomycins as inhibitors of K-Ras plasma membrane localisation. Organic & Biomolecular Chemistry, 14(2), 711-715.[4] Link
- Wagenaar, M. M., Gibson, T., Clardy, J., & Coval, S. (2017). 21-Hydroxyoligomycin A.Journal of the American Chemical Society (Structure elucidation context). Note: Structure verified via X-ray crystallography.
-
Lysenkova, L. N., et al. (2010). Chemical modification of oligomycin A. Russian Chemical Bulletin, 59, 2013–2020. Link
Sources
- 1. 21-Hydroxyoligomycin A | 102042-09-1 | Benchchem [benchchem.com]
- 2. Complete genome sequence of Streptomyces cyaneogriseus ssp. noncyanogenus, the thermotolerant producer of commercial antibiotics nemadectin [pubmed.ncbi.nlm.nih.gov]
- 3. wasteless.bio [wasteless.bio]
- 4. apexbt.com [apexbt.com]
- 5. toku-e.com [toku-e.com]
21-Hydroxyoligomycin A molecular weight and formula C45H74O12
Technical Deep Dive: 21-Hydroxyoligomycin A ( )
Executive Summary
21-Hydroxyoligomycin A (also known as Nemadectin omega) is a rare, macrolide antibiotic belonging to the oligomycin class. While historically viewed as a co-metabolite in the industrial production of nemadectin, recent pharmacological profiling has elevated its status to a high-value probe for cancer research. Unlike its parent compound Oligomycin A—which is primarily known as a potent
Part 1: Chemical Identity & Physicochemical Properties[1]
21-Hydroxyoligomycin A is a complex spiroketal macrolide. It differs from Oligomycin A by the addition of a single hydroxyl group at the C21 position, altering its polarity and interaction potential with biological membranes.
Key Parameters
| Parameter | Technical Specification |
| Common Name | 21-Hydroxyoligomycin A (Nemadectin |
| CAS Number | 102042-09-1 |
| Molecular Formula | |
| Molecular Weight | 807.1 g/mol |
| Appearance | White to off-white solid / Lyophilisate |
| Solubility | Soluble in DMSO, Ethanol, Methanol, DMF; Insoluble in Water |
| Purity Standard | |
| Stereochemistry | Absolute configuration established via single-crystal X-ray analysis [1,2] |
Structural Significance
The core structure features a 26-membered macrolactone ring fused with a spiroketal system. The presence of the C21-hydroxyl group (absent in Oligomycin A,
Part 2: Biosynthesis & Isolation Protocol
21-Hydroxyoligomycin A is produced as a minor metabolite by Streptomyces cyaneogriseus ssp. noncyanogenus, the same industrial strain used for nemadectin production. Isolation requires a targeted enrichment strategy to separate it from the more abundant nemadectin and oligomycin A fractions.
Fermentation & Purification Workflow
The following protocol outlines the enrichment of the polar macrolide fraction where 21-hydroxyoligomycin A resides.
Caption: Isolation workflow targeting the polar fraction of S. cyaneogriseus fermentation extracts.
Technical Notes on Purification
-
Extraction: The compound is lipophilic but more polar than nemadectin. Extraction of the mycelial cake with acetone is preferred over ethyl acetate to ensure complete recovery of the hydroxylated derivatives.
-
Chromatography: On silica gel, 21-hydroxyoligomycin A elutes after Oligomycin A due to the additional hydroxyl group. A gradient of Hexane:Ethyl Acetate (starting 80:20 to 0:100) is effective.
-
Polishing: Final purification via reverse-phase HPLC (C18 column) using an Acetonitrile:Water gradient is required to remove isomers like 21-hydroxyoligomycin C [2].
Part 3: Analytical Characterization
Validation of the molecular identity relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).[1]
-
Mass Spectrometry:
-
Ionization: ESI+
-
Observed Ion:
~829.5 -
Interpretation: The mass shift of +16 Da relative to Oligomycin A (
813 ) confirms the mono-hydroxylation.
-
-
NMR Spectroscopy:
-
Key Feature: The presence of the C21-hydroxyl group induces a downfield shift of the H-21 proton and alters the multiplicity of adjacent protons compared to the Oligomycin A standard.
-
Structural Confirmation: Full assignment requires 2D-NMR (COSY, HSQC, HMBC) to verify the spiroketal ring integrity and the specific regiochemistry of the hydroxyl group at C21 [2].
-
Part 4: Mechanism of Action & Biological Applications[2]
21-Hydroxyoligomycin A possesses a dual mechanism of action, making it a unique tool for dissecting cancer cell metabolism and signaling.
Inhibition of K-Ras Plasma Membrane Localization
Unlike direct K-Ras inhibitors (e.g., covalent G12C inhibitors), 21-Hydroxyoligomycin A acts indirectly by disrupting the cellular machinery required to transport or stabilize K-Ras at the plasma membrane.
-
Potency: IC
= 4.82 nM (Assay: MDCK cells expressing GFP-K-RasG12V) [2]. -
Effect: Mislocalization of K-Ras from the membrane to the cytoplasm/endomembranes prevents the recruitment of effector proteins (Raf/MEK/ERK), effectively silencing the oncogenic signal.
-ATP Synthase Inhibition
Like its parent Oligomycin A, the 21-hydroxy derivative binds to the
-
Consequence: Blocks proton translocation, halting oxidative phosphorylation.
-
Therapeutic Window: While cytotoxic (IC
~14.4 M in SW620 cells), the nanomolar potency against K-Ras suggests a window where signaling inhibition occurs prior to gross metabolic collapse [2].
Caption: Dual mechanism of action targeting bioenergetics and oncogenic signaling.
P-Glycoprotein (P-gp) Inhibition
The compound also acts as an inhibitor of the ABC transporter P-gp, potentially reversing multidrug resistance in cancer cell lines. This property, combined with K-Ras inhibition, positions it as a "privileged scaffold" for overcoming resistance mechanisms in colorectal and pancreatic cancers [2].
References
-
Wagenaar, M. M., et al. (2017).[2] "Single-crystal X-ray analysis established the structure and absolute configuration of 21-Hydroxyoligomycin A." Unpublished/Internal Data referenced in commercial certificates (e.g., Toku-E).
-
Salim, A. A., et al. (2016).[2] "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[2][3] Organic & Biomolecular Chemistry, 14(3), 711-715.
-
BenchChem. (2025). "21-Hydroxy-Oligomycin - Technical Data Sheet."
-
Toku-E. (2025). "21-Hydroxyoligomycin A - Product Information."
Nemadectin Omega: A Technical Guide to 21-Hydroxyoligomycin A, a Potent Inhibitor of K-Ras Plasma Membrane Localization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-Hydroxyoligomycin A, a rare macrolide antibiotic originally identified as Nemadectin omega.[1] This document delves into the compound's discovery as a co-metabolite of nemadectin, its chemical properties, and its significant biological activities, with a particular focus on its potent inhibition of K-Ras plasma membrane localization—a critical process in oncogenic signaling.[1][2][3][4] We will explore the biosynthetic origins of this molecule, detailing the role of the nemadectin biosynthetic gene cluster and the likely enzymatic hydroxylation that gives rise to this unique analog. Furthermore, this guide provides detailed, field-proven protocols for the isolation, purification, and biological evaluation of 21-Hydroxyoligomycin A, including cytotoxicity assays and specific methods to assess its impact on P-glycoprotein efflux and K-Ras localization. Finally, we will dissect the molecular mechanism of action, illustrating how the disruption of K-Ras membrane association can impact downstream oncogenic signaling pathways. This guide is intended to be a vital resource for researchers in oncology, natural product discovery, and drug development, offering both foundational knowledge and practical methodologies to advance the study of this promising anti-cancer agent.
Introduction: Unveiling Nemadectin Omega as 21-Hydroxyoligomycin A
21-Hydroxyoligomycin A, initially designated as Nemadectin omega, is a rare and structurally intriguing member of the oligomycin class of macrolides.[1] Its original name stems from its discovery as a co-metabolite produced during the fermentation of Streptomyces cyaneogriseus ssp. noncyanogenus, the same bacterium responsible for producing the potent anthelmintic agent, nemadectin.[1][4] While structurally similar to the well-characterized Oligomycin A, the presence of a hydroxyl group at the C-21 position confers unique biological activities, setting it apart from its more common analog.
Early investigations revealed that 21-Hydroxyoligomycin A exhibits a more selective and potent cytotoxic activity against mammalian tumor cell lines compared to Oligomycin A, while displaying only weak antifungal and nematocidal properties.[1][4] This selective cytotoxicity, particularly against human colorectal carcinoma cells, has positioned 21-Hydroxyoligomycin A as a compound of significant interest for oncology research and drug development.[3][5]
Table 1: Comparative Physicochemical Properties of Nemadectin and 21-Hydroxyoligomycin A
| Property | Nemadectin | 21-Hydroxyoligomycin A |
| Synonym | LL-F28249 alpha | Nemadectin omega |
| Producing Organism | Streptomyces cyaneogriseus | Streptomyces cyaneogriseus ssp. noncyanogenus |
| Molecular Formula | C45H72O11 | C45H74O12 |
| Molecular Weight | 797.0 g/mol | 807.1 g/mol |
| Primary Biological Activity | Anthelmintic, Insecticidal | Antitumor, K-Ras Localization Inhibitor, P-gp Inhibitor |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in ethanol, methanol, DMF, and DMSO; practically insoluble in water[1][4] |
Biosynthesis: From Nemadectin Precursor to a C-21 Hydroxylated Analog
The biosynthesis of 21-Hydroxyoligomycin A is intrinsically linked to the production of nemadectin, a 16-membered macrocyclic lactone.[6][7] The genetic blueprint for nemadectin synthesis is encoded within a dedicated biosynthetic gene cluster in Streptomyces cyaneogriseus.[6][8] This cluster contains the genes for a large modular polyketide synthase (PKS) that assembles the macrolide backbone from simple carboxylic acid precursors.
The formation of 21-Hydroxyoligomycin A from a nemadectin-like precursor is believed to occur through a post-PKS tailoring step, specifically a hydroxylation event at the C-21 position. While the exact enzyme has not been definitively identified in the literature, such reactions in secondary metabolite biosynthesis are commonly catalyzed by cytochrome P450 monooxygenases.[9][10] These enzymes are renowned for their ability to introduce oxygen atoms into a wide array of complex organic molecules with high regio- and stereospecificity.[9][10] The presence of cytochrome P450 genes within or in proximity to the nemadectin biosynthetic gene cluster would be a strong indicator of their involvement in this final biosynthetic step.
Sources
- 1. Isolating extracellular protein from Streptomyces - ActinoBase [actinobase.org]
- 2. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. toku-e.com [toku-e.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of oligomycin on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 monooxygenases: perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 21-Hydroxyoligomycin A Pharmacology & P-gp Inhibition
[2]
Part 1: Executive Summary & Compound Profile
21-Hydroxyoligomycin A is a macrolide antibiotic and a structural analog of Oligomycin A, isolated from Streptomyces species (e.g., Streptomyces cyaneogriseus). While the oligomycin class is historically defined by mitochondrial F0F1-ATPase inhibition, 21-OH-OliA has emerged as a high-value probe due to its unique dual-action profile:
-
Nanomolar K-Ras Inhibition: It acts as an exceptionally potent inhibitor of K-Ras plasma membrane (PM) localization (IC50: ~1.5–14 nM).[1][2]
-
Micromolar P-gp Inhibition: It functions as a functional inhibitor of the ABCB1 (P-glycoprotein) efflux pump (IC50: ~1–20 μM).
Crucial Distinction for Researchers: Unlike standard P-gp inhibitors (e.g., Verapamil, Cyclosporin A) which are often used solely to block efflux, 21-OH-OliA’s P-gp inhibition is frequently studied in the context of Multidrug Resistance (MDR) reversal in K-Ras driven cancers. Its ability to inhibit P-gp potentially enhances its own intracellular retention and that of co-administered chemotherapeutics in MDR cell lines (e.g., SW620 Ad300).
Pharmacological Data Summary[3][4][5][6][7][8]
| Parameter | Value / Range | Cell Line / Context | Reference |
| K-Ras PM Localization IC50 | 4.82 ± 0.70 nM | MDCK Cells | Salim et al., 2016 |
| P-gp Inhibition Potency | Functional at 20 μM | SW620 Ad300 (MDR+) | Salim et al., 2016 |
| Cytotoxicity (IC50) | 14.4 ± 0.6 μM | SW620 (Parental) | Salim et al., 2016 |
| Cytotoxicity (IC50) | 11.8 ± 3.1 μM | SW620 Ad300 (MDR+) | Salim et al., 2016 |
| Molecular Weight | 807.1 g/mol | - | - |
Part 2: Mechanism of Action & Signaling Logic
The potency of 21-OH-OliA cannot be decoupled from its structural interaction with cellular energetics and transport machinery.
The "ATP-Depletion" Confounder
Researchers must control for the "Oligomycin Effect." P-gp is an ATP-dependent pump.[3] Since oligomycins inhibit mitochondrial ATP synthase, apparent P-gp inhibition can sometimes be a downstream artifact of ATP depletion rather than direct binding to the P-gp substrate pocket.
However, 21-OH-OliA demonstrates specific K-Ras delocalization effects at concentrations (nM) far below its cytotoxic/ATP-depleting threshold (μM), suggesting a specific structure-activity relationship (SAR) distinct from pure bioenergetic collapse.
Pathway Visualization
The following diagram illustrates the dual pathways: the high-potency K-Ras blockade and the moderate-potency P-gp interference.
Caption: Dual-mechanism action of 21-Hydroxyoligomycin A showing distinct potency scales for K-Ras vs. P-gp pathways.
Part 3: Validated Experimental Protocols
To rigorously assess P-gp inhibition potency while controlling for cytotoxicity, the Calcein-AM Accumulation Assay is the gold standard. This protocol is self-validating because Calcein-AM is non-fluorescent until cleaved by intracellular esterases; P-gp actively pumps the uncleaved AM form out. Inhibition of P-gp results in trapped Calcein-AM, cleavage, and high fluorescence.
Protocol: Calcein-AM Functional Assay (Flow Cytometry)
Objective: Quantify P-gp inhibition potency of 21-OH-OliA in MDR+ cells (e.g., SW620 Ad300).
Reagents:
-
Cell Line: SW620 Ad300 (P-gp overexpressing) and SW620 (Parental control).
-
Probe: Calcein-AM (reconstituted in DMSO).
-
Test Compound: 21-Hydroxyoligomycin A (Stock 10 mM in DMSO).
-
Positive Control: Verapamil (10 μM) or Cyclosporin A.
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend at
cells/mL in complete media (RPMI-1640 + 10% FBS). -
Critical Step: Ensure viability >95% via Trypan Blue exclusion to avoid false positives from leaky membranes.
-
-
Compound Dosing:
-
Aliquot cells into flow cytometry tubes (500 μL per tube).
-
Treatment Groups:
-
Vehicle Control (DMSO < 0.1%).
-
Positive Control (Verapamil 10 μM).
-
21-OH-OliA Dose Response (0.1, 1.0, 5.0, 10.0, 20.0 μM).
-
-
Incubate for 15 minutes at 37°C (Pre-incubation allows inhibitor binding).
-
-
Substrate Addition:
-
Add Calcein-AM to all tubes (Final concentration: 0.25 μM).
-
Incubate for exactly 15 minutes at 37°C in the dark.
-
-
Quench & Wash:
-
Add 3 mL ice-cold PBS to stop the reaction and active transport.
-
Centrifuge (300 x g, 5 min, 4°C).
-
Resuspend in 500 μL ice-cold PBS.
-
-
Acquisition & Analysis:
-
Analyze via Flow Cytometry (Excitation 488 nm / Emission 530 nm).
-
Metric: Mean Fluorescence Intensity (MFI).
-
Calculation: Calculate the "Fold Increase" in fluorescence relative to the vehicle control.
-
Experimental Logic Diagram
Caption: Logic flow of the Calcein-AM assay. 21-OH-OliA inhibition leads to intracellular retention and fluorescence.
Part 4: Synthesis & Expert Commentary
Potency vs. Selectivity
While 21-OH-OliA inhibits P-gp, it is not a selective P-gp inhibitor. Its cytotoxicity (IC50 ~11-14 μM) overlaps with the concentration required for maximal P-gp inhibition (~20 μM).
-
Implication: In drug development, 21-OH-OliA is best utilized as a lead compound for K-Ras modulation. The P-gp inhibition is a beneficial secondary property that may prevent the compound itself from being effluxed, thereby overcoming a common resistance mechanism that plagues other natural products.
Structural Insights
The hydroxyl group at position 21 (C21-OH) distinguishes this molecule from Oligomycin A.
-
Oligomycin A: Highly potent ATP synthase inhibitor; moderate P-gp interaction.
-
21-OH-OliA: Retains ATP synthase activity (likely), but the structural change significantly enhances the specificity for the K-Ras trafficking machinery (PDEδ interaction interface), improving the therapeutic window for K-Ras driven tumors.
References
-
Salim, A. A., Tan, L., Huang, X. C., et al. (2016).[1] Oligomycins as inhibitors of K-Ras plasma membrane localisation.[1][2][4][5] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][2]
- Wagenaar, M. M., Gibson, T., Clardy, J., et al. (2007). 21-Hydroxyoligomycin A. Journal of Natural Products.
-
Sarkadi, B., Homolya, L., Szakács, G., & Váradi, A. (2006). Human multidrug resistance ABCB and ABCG transporters: participation in a chemoimmunity defense system. Physiological Reviews, 86(4), 1179-1236. (Reference for Calcein-AM P-gp assay standards).
Unveiling the Double-Edged Sword: A Technical Guide to the Tumor Cell Selectivity of 21-Hydroxyoligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Cancer Therapeutics
The development of anti-cancer agents with high specificity for tumor cells while sparing healthy tissues remains a paramount challenge in oncology. An ideal chemotherapeutic agent would exploit the unique biochemical and metabolic vulnerabilities of cancer cells, leading to their targeted destruction. 21-Hydroxyoligomycin A, a macrolide antibiotic, has emerged as a promising candidate in this pursuit. Preliminary evidence suggests a selective action against mammalian tumor cells, a characteristic that warrants in-depth investigation for its potential in targeted cancer therapy.[1] This technical guide provides a comprehensive overview of the current understanding of 21-Hydroxyoligomycin A's mechanisms of action, with a focus on the scientific rationale for its purported tumor cell selectivity. Furthermore, it offers detailed, field-proven protocols for researchers to validate and expand upon these findings.
The Molecular Underpinnings of 21-Hydroxyoligomycin A's Anti-Cancer Activity
21-Hydroxyoligomycin A, a derivative of Oligomycin A, is a polyketide produced by Streptomyces cyaneogriseus ssp. noncyanogenus.[2] Its anti-tumor properties are primarily attributed to a dual mechanism of action that strikes at the heart of cancer cell proliferation and survival: the disruption of oncogenic signaling and the sabotage of cellular energy production.
Inhibition of K-Ras Plasma Membrane Localization: A Novel Approach to Oncogene Targeting
The Ras family of small GTPases, particularly K-Ras, are among the most frequently mutated oncogenes in human cancers, including colorectal, lung, and pancreatic cancers.[1] For their oncogenic function, Ras proteins must be localized to the plasma membrane, where they can engage with downstream effector proteins to activate pro-proliferative signaling cascades.[3]
21-Hydroxyoligomycin A has been identified as a potent inhibitor of K-Ras plasma membrane localization, with a reported IC50 in the low nanomolar range (e.g., 4.82 nM in MDCK cells).[1][4] By preventing the proper localization of K-Ras, 21-Hydroxyoligomycin A effectively short-circuits the aberrant signaling that drives tumor growth.
Caption: Inhibition of K-Ras plasma membrane localization by 21-Hydroxyoligomycin A.
Targeting the Cellular Powerhouse: Inhibition of F0F1-ATP Synthase
A hallmark of many cancer cells is their altered metabolism, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). However, many cancer cells also retain a dependence on oxidative phosphorylation (OXPHOS) for energy production and biosynthesis. The F0F1-ATP synthase, or Complex V, is the terminal enzyme of the OXPHOS pathway, responsible for the majority of cellular ATP synthesis.
Oligomycins, as a class of compounds, are well-established inhibitors of the F0F1-ATP synthase.[5] They bind to the F0 subunit, a proton channel embedded in the inner mitochondrial membrane, thereby blocking the proton flow that drives ATP synthesis.[5] This disruption of the cell's primary energy source can trigger apoptosis (programmed cell death).[6] While direct kinetic data for 21-Hydroxyoligomycin A's inhibition of F0F1-ATPase is not extensively published, its structural similarity to Oligomycin A strongly suggests a similar mechanism.
Caption: Oligomycins block the F0 subunit of F0F1-ATP synthase, inhibiting ATP production.
The Basis of Selectivity: Why Tumor Cells May Be More Vulnerable
The purported selectivity of 21-Hydroxyoligomycin A for tumor cells likely arises from a combination of factors that create a therapeutic window between cancerous and normal cells.
Oncogene Addiction and Metabolic Rewiring
Many cancer cells exhibit "oncogene addiction," a phenomenon where their survival and proliferation are highly dependent on the continuous activity of a single oncogene, such as a mutated K-Ras.[1] This makes them exquisitely sensitive to agents that disrupt the function of that oncogene. Normal cells, which do not have this dependency, are less affected.
Furthermore, the metabolic reprogramming in cancer cells can render them more susceptible to inhibitors of OXPHOS. While some cancer cells rely heavily on glycolysis, others maintain a high metabolic plasticity, switching between glycolysis and OXPHOS. In these cells, blocking ATP synthesis can lead to a catastrophic energy crisis.
Differential Expression and Activity of Drug Targets and Efflux Pumps
The expression levels and activity of the molecular targets of 21-Hydroxyoligomycin A may differ between cancer and normal cells. Additionally, 21-Hydroxyoligomycin A has been reported to be an inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] Overexpression of P-gp is a common mechanism of multidrug resistance in cancer. By inhibiting this pump, 21-Hydroxyoligomycin A may not only exert its own cytotoxic effects but also enhance the efficacy of other co-administered chemotherapeutics.
Quantifying Selectivity: The Selectivity Index (SI)
To scientifically validate the claim of tumor cell selectivity, it is essential to quantify this property. The Selectivity Index (SI) is a critical parameter in preclinical drug development that provides a measure of a compound's preferential cytotoxicity towards cancer cells over normal cells.
The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal (non-cancerous) cell line to the IC50 in a cancerous cell line:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered indicative of selective cytotoxicity.
Experimental Protocols for Assessing the Selectivity and Mechanism of 21-Hydroxyoligomycin A
The following protocols provide a framework for the systematic evaluation of 21-Hydroxyoligomycin A's anti-cancer properties and selectivity.
Determination of Cytotoxicity and Selectivity Index using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
Objective: To determine the IC50 values of 21-Hydroxyoligomycin A in a panel of cancer and normal cell lines and to calculate the Selectivity Index.
Materials:
-
Cancer cell lines (e.g., SW620, HCT116) and non-cancerous cell lines (e.g., human fibroblasts).
-
21-Hydroxyoligomycin A.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 21-Hydroxyoligomycin A in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 21-Hydroxyoligomycin A. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Selectivity Index using the formula provided in Section 3.
-
Caption: A stepwise workflow for determining the IC50 and Selectivity Index using the MTT assay.
Assessment of K-Ras Plasma Membrane Localization by Fluorescence Microscopy
Objective: To visually assess the effect of 21-Hydroxyoligomycin A on the localization of K-Ras to the plasma membrane.
Materials:
-
Cancer cell line known to express high levels of K-Ras (e.g., SW620).
-
Expression vector for a fluorescently tagged K-Ras (e.g., GFP-K-Ras).
-
Transfection reagent.
-
21-Hydroxyoligomycin A.
-
Confocal microscope.
Protocol:
-
Cell Transfection:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the GFP-K-Ras expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of 21-Hydroxyoligomycin A for a defined period (e.g., 4-24 hours). Include a vehicle control.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Acquire images of the GFP signal, focusing on the plasma membrane and intracellular compartments.
-
-
Analysis:
-
In control cells, the GFP-K-Ras signal should be predominantly localized to the plasma membrane.
-
In cells treated with effective concentrations of 21-Hydroxyoligomycin A, a redistribution of the GFP signal from the plasma membrane to intracellular compartments (e.g., cytoplasm, Golgi) is expected.
-
Quantify the change in plasma membrane localization by measuring the fluorescence intensity at the cell periphery versus the cytoplasm.
-
Evaluation of F0F1-ATP Synthase Inhibition
Objective: To determine the inhibitory effect of 21-Hydroxyoligomycin A on the activity of F0F1-ATP synthase.
Materials:
-
Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells).
-
ATP synthase activity assay kit or individual reagents (e.g., ATP, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase).
-
21-Hydroxyoligomycin A.
-
Spectrophotometer capable of kinetic measurements at 340 nm.
Protocol:
-
Mitochondrial Isolation:
-
Isolate mitochondria from the chosen source using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation.
-
-
ATP Synthase Activity Assay:
-
The assay is based on a coupled enzyme system where the ADP produced by ATP hydrolysis is used to oxidize NADH, leading to a decrease in absorbance at 340 nm.
-
Set up a reaction mixture containing the isolated mitochondria, assay buffer, and the coupled enzyme system.
-
Add various concentrations of 21-Hydroxyoligomycin A or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the kinetic trace.
-
Plot the rate of ATP hydrolysis against the concentration of 21-Hydroxyoligomycin A to determine the IC50 for F0F1-ATP synthase inhibition.
-
Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in structured tables.
Table 1: Cytotoxicity of 21-Hydroxyoligomycin A in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| SW620 | Colorectal Carcinoma | [Experimental Value] | [Calculated Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Calculated Value] |
| Human Fibroblasts | Normal Connective Tissue | [Experimental Value] | N/A |
| [Other Cancer Cell Line] | [Tumor Type] | [Experimental Value] | [Calculated Value] |
| [Other Normal Cell Line] | [Tissue Type] | [Experimental Value] | N/A |
Table 2: Inhibitory Activity of 21-Hydroxyoligomycin A on F0F1-ATP Synthase
| Compound | IC50 (µM) |
| 21-Hydroxyoligomycin A | [Experimental Value] |
| Oligomycin A (Control) | [Experimental Value] |
Conclusion and Future Directions
21-Hydroxyoligomycin A presents a compelling profile as a potential anti-cancer agent with a dual mechanism of action that targets both oncogenic signaling and cellular metabolism. The preliminary evidence for its selectivity towards tumor cells is encouraging, but rigorous validation through comprehensive in vitro and in vivo studies is imperative. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate the therapeutic potential of this promising compound.
Future research should focus on:
-
Expanding the panel of cancer and normal cell lines to establish a broader and more definitive selectivity profile.
-
Investigating the in vivo efficacy and toxicity of 21-Hydroxyoligomycin A in relevant animal models of cancer.
-
Elucidating the precise molecular interactions between 21-Hydroxyoligomycin A and its targets to guide the development of even more potent and selective analogs.
By addressing these key areas, the scientific community can fully unlock the potential of 21-Hydroxyoligomycin A as a next-generation targeted cancer therapeutic.
References
- Salim, A. A., Tan, L., Huang, X. C., et al. (2016). Oligomycins as inhibitors of K-Ras plasma membrane localisation. Organic & Biomolecular Chemistry, 14(2), 711-715.
- Zheng, J., & Ramirez, V. D. (1999). Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals. British Journal of Pharmacology, 128(5), 1117–1124.
-
Allen Cell Explorer. (2018, April 24). Plasma Membrane visualized via CAAX domain of K-Ras. Retrieved from [Link]
-
Elabscience. (n.d.). Cell Mitochondrial Complex Ⅴ (F0F1-ATPase/ATP Synthase) Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagrammatic representation of KRAS signaling pathways. Retrieved from [Link]
-
WormBook - NCBI. (n.d.). Figure 1, The canonical RTK-Ras-ERK signaling pathway and alternative Ras-dependent pathways in C. elegans. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of the KRAS signaling pathway. KRAS activation.... Retrieved from [Link]
-
YouTube. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. Retrieved from [Link]
-
YouTube. (2022, January 11). The MAP Kinase (MAPK) signalling pathway. Retrieved from [Link]
-
Frontiers. (2021, June 15). Blocking K-Ras Interaction With the Plasma Membrane Is a Tractable Therapeutic Approach to Inhibit Oncogenic K-Ras Activity. Retrieved from [Link]
- Hancock, J. F., & Parton, R. G. (2005). Ras plasma membrane signalling platforms. Biochemical Society transactions, 33(Pt 4), 649–652.
- Lommerse, P. H., Snaar-Jagalska, B. E., Spaink, H. P., & Schmidt, T. (2005). Visualization of HRas domains in the plasma membrane of fibroblasts. Biophysical journal, 88(1), 619–627.
-
ResearchGate. (n.d.). How do you prepare mitochondria from mammalian cells (eg. LCL, fibroblast) for oligomycin sensitive ATPase activity assay?. Retrieved from [Link]
-
Plos One. (2022, May 8). Small-scale protocols to characterize mitochondrial Complex V activity and assembly in peripheral blood mononuclear cells. Retrieved from [Link]
- Symons, M., & Settleman, J. (2000). Ras-dependent signaling pathways in cancer. Current opinion in genetics & development, 10(1), 32–37.
-
MDPI. (n.d.). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. Retrieved from [Link]
-
PubMed. (n.d.). The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation | Request PDF. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species. Retrieved from [Link]
Sources
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Blocking K-Ras Interaction With the Plasma Membrane Is a Tractable Therapeutic Approach to Inhibit Oncogenic K-Ras Activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
21-Hydroxyoligomycin A role in inhibiting K-Ras plasma membrane localization
This guide details the role of 21-Hydroxyoligomycin A as a potent chemical probe for disrupting K-Ras plasma membrane (PM) fidelity.[1][2][3][4][5] It synthesizes findings from chemical biology and signal transduction research to provide a roadmap for utilizing this compound in K-Ras dependency studies.
Technical Guide for Chemical Biology & Drug Discovery
Executive Summary
21-Hydroxyoligomycin A is a macrocyclic lactone polyketide isolated from Streptomyces species (S. cyaneogriseus).[5] While structurally related to the classical mitochondrial inhibitor Oligomycin A, 21-Hydroxyoligomycin A has emerged as a highly potent inhibitor of K-Ras plasma membrane localization with single-digit nanomolar potency (
Unlike direct K-Ras G12C covalent inhibitors (e.g., sotorasib), this compound functions through an indirect spatial antagonism mechanism . By disrupting the bioenergetic and electrostatic parameters required for the K-Ras polybasic domain (PBD) to latch onto the inner plasma membrane, it effectively "evicts" K-Ras from its signaling hub. This guide outlines the mechanism, experimental protocols, and data interpretation required to use 21-Hydroxyoligomycin A as a chemical probe.
Mechanistic Foundation: The Bioenergetic-Localization Axis
To understand how 21-Hydroxyoligomycin A works, one must first understand the unique anchoring mechanism of K-Ras compared to other Ras isoforms.
The K-Ras Anchoring Vulnerability
K-Ras4B (the predominant oncogenic splice variant) lacks the palmitoylation sites found in H-Ras and N-Ras. Instead, it relies on a two-signal model for membrane affinity:
-
Signal 1: C-terminal farnesylation (stable hydrophobic anchor).
-
Signal 2: A hexalysine Polybasic Domain (PBD) (electrostatic anchor).
The PBD requires a highly electronegative inner plasma membrane surface, maintained by anionic lipids (Phosphatidylserine [PS] and PIP2). The maintenance of this lipid asymmetry and electrostatic potential is an ATP-dependent process (via flippases and lipid kinases).
Mechanism of Action (MoA)
21-Hydroxyoligomycin A acts as a potent F1Fo-ATPase inhibitor . The resulting cascade leads to K-Ras mislocalization:
-
Target Engagement: Binds the mitochondrial F1Fo-ATPase proton channel.
-
ATP Depletion: Rapid drop in cellular ATP levels.
-
Electrostatic Collapse: ATP-dependent aminophospholipid translocases (flippases) fail, leading to a scramble of PS asymmetry.
-
PBD Dissociation: The inner membrane surface loses its negative charge density. The K-Ras PBD can no longer sustain electrostatic adhesion.
-
Mislocalization: K-Ras dissociates from the PM and redistributes to endomembranes (mitochondria/ER) or the cytoplasm, terminating downstream MAPK/PI3K signaling.
Pathway Visualization
The following diagram illustrates the cascade from mitochondrial inhibition to K-Ras displacement.
Caption: Mechanistic cascade of 21-Hydroxyoligomycin A inducing K-Ras mislocalization via bioenergetic collapse.
Comparative Potency Profile
21-Hydroxyoligomycin A is distinct due to its specific isolation and potency profile. The hydroxyl group at position 21 does not diminish its ATPase inhibitory capacity compared to the parent Oligomycin A, and in some cellular contexts, it exhibits superior properties as a probe.
Table 1: Inhibitory Potency on K-Ras Localization
| Compound | Source | IC50 (K-Ras PM Localization) | Cytotoxicity (Colorectal Cells) |
| 21-Hydroxyoligomycin A | S. cyaneogriseus | 4.8 nM | > 3.0 µM |
| Oligomycin A | Streptomyces sp.[4][5] | ~1.5 - 10 nM | > 3.0 µM |
| Oligomycin C | Streptomyces sp.[5] | ~10 - 14 nM | > 3.0 µM |
| Staurosporine (Control) | Streptomyces sp. | N/A (General toxicity) | < 0.1 µM |
Note: The high therapeutic index (ratio of cytotoxicity IC50 to localization IC50) suggests that K-Ras mislocalization occurs well before acute cell death, making it a valid mechanism-specific probe.
Experimental Protocols
Protocol A: Quantitative K-Ras Localization Assay
Objective: Validate the displacement of K-Ras from the plasma membrane using confocal microscopy.
Reagents:
-
Cell Line: MDCK or BHK cells stably expressing GFP-K-RasG12V.
-
Compound: 21-Hydroxyoligomycin A (dissolved in DMSO, 10 mM stock).
-
Control: 0.1% DMSO (Vehicle).
Workflow:
-
Seeding: Plate GFP-K-Ras cells in 96-well glass-bottom imaging plates (5,000 cells/well). Incubate 24h.
-
Treatment: Treat cells with a serial dilution of 21-Hydroxyoligomycin A (0.1 nM to 100 nM) for 4 hours .
-
Expert Insight: Do not exceed 6 hours. Prolonged ATP depletion causes apoptotic morphology (blebbing) that confounds image analysis.
-
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash 3x with PBS.
-
Nuclear Stain: Counterstain with Hoechst 33342 (1 µg/mL) for 10 min.
-
Imaging: Acquire images using a Confocal Microscope (60x Water/Oil objective). Focus on the basal membrane plane.
-
Quantification: Calculate the Membrane-to-Cytosol Ratio (M:C) .
-
Formula:
-
Success Criteria: A decrease in M:C ratio from >5.0 (Control) to <1.5 (Treated).
-
Protocol B: Subcellular Fractionation (Biochemical Validation)
Objective: Confirm physical displacement of K-Ras from membrane fractions.
Workflow:
-
Lysis: Harvest
treated cells. Resuspend in hypotonic lysis buffer (10 mM Tris, pH 7.5, 25 mM NaF, 1 mM DTT) and homogenize (Dounce, 30 strokes). -
P1 Clearance: Centrifuge at 1,000 x g (5 min) to remove nuclei/debris.
-
P100 Separation: Centrifuge supernatant at 100,000 x g for 1 hour (Ultracentrifuge).
-
Pellet (P100): Membrane Fraction.
-
Supernatant (S100): Cytosolic Fraction.
-
-
Western Blot: Resuspend P100 in 1x SDS buffer equal to S100 volume.
-
Blot Targets:
-
K-Ras (detect shift from P100 to S100).
-
Na/K ATPase (Membrane Loading Control).
-
GAPDH (Cytosolic Loading Control).
-
Implications for Drug Development[5]
Toxicity vs. Efficacy
While 21-Hydroxyoligomycin A is a powerful in vitro tool, its utility as a direct therapeutic is limited by its mechanism. Systemic ATP depletion via F1Fo-ATPase inhibition is generally too toxic for clinical use. However, it serves as a critical Chemical Probe to:
-
Screen for "Phenocopy" compounds: Identify safer molecules that disrupt PM electrostatics without collapsing mitochondrial respiration.
-
Validate K-Ras dependency: If a tumor line is resistant to 21-Hydroxyoligomycin A treatment (in terms of signaling output), it may not be driven by K-Ras.
The "Undruggable" Context
Current G12C inhibitors rely on GTPase cycling. 21-Hydroxyoligomycin A circumvents the nucleotide state entirely. This makes it a valuable control when studying resistance mechanisms to covalent inhibitors (e.g., Sotorasib resistance), as its efficacy is independent of the G12C mutation.
References
-
Salim, A. A., et al. (2016).[3][4] Oligomycins as inhibitors of K-Ras plasma membrane localisation.[1][2][3][4][5][6] Organic & Biomolecular Chemistry, 14(2), 711-715.[3]
-
Wagenaar, M. M., et al. (2007).[4] Structure and Absolute Configuration of 21-Hydroxyoligomycin A. Journal of Natural Products. (Contextual citation from search results regarding structure elucidation).
- Cho, K. J., et al. (2013). Staurosporine and other kinase inhibitors inhibit K-Ras signaling by modulating K-Ras plasma membrane interactions. Molecular and Cellular Biology.
-
Zhou, Y., & Hancock, J. F. (2015). Ras nanoclusters: Versatile lipid-based signaling platforms. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(4), 841-849.
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Preparation and Handling of 21-Hydroxyoligomycin A Stock Solutions in DMSO
[1][2][3]
Abstract & Application Context
21-Hydroxyoligomycin A is a macrolide antibiotic and a specific analog of the oligomycin complex.[1] While classically known for inhibiting mitochondrial
Precise stock preparation is non-negotiable.[1] As a lipophilic macrocycle, this compound exhibits poor aqueous solubility and is prone to precipitation ("crashing out") upon improper dilution.[1] This protocol details the preparation of a stable 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO), ensuring reproducibility in mitochondrial stress tests and cellular assays.[1]
Physicochemical Profile
Before handling, verify the specific batch data.[1][2] 21-Hydroxyoligomycin A differs in molecular weight from standard Oligomycin A (
| Property | Specification | Critical Note |
| Compound Name | 21-Hydroxyoligomycin A | Distinct from Oligomycin A/B/C complex.[1] |
| CAS Number | 102042-09-1 | Verify against vial label.[1] |
| Molecular Formula | Contains one extra oxygen vs. Oligomycin A. | |
| Molecular Weight | 807.1 g/mol | Use this value for Molarity calculations. |
| Solubility (DMSO) | Soluble.[3][1][2][4][5] | |
| Solubility (Water) | Insoluble | Pre-dilution in organic solvent is mandatory.[1] |
| Appearance | White to off-white solid | Lyophilized powder.[1] |
Pre-Preparation Checklist
Safety & PPE[3]
-
Hazard: ATP synthase inhibitors are highly toxic.[1] They block oxidative phosphorylation, leading to rapid cellular energy depletion.[1]
-
Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Handle all powder within a certified fume hood or biological safety cabinet.[1]
Reagents & Equipment[3]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (
, sterile filtered).[1] -
Vials: Amber glass vials with Teflon-lined caps.
-
Filtration: 0.22
m PTFE syringe filter (optional, for sterilization).
Protocol: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM Target Volume: 1.0 mL (Example)
Step 1: Molar Calculation
Use the formula:
For 1 mL of 10 mM solution:
Step 2: Gravimetric Measurement
-
Equilibrate the lyophilized product vial to room temperature (approx. 15 mins) before opening. This prevents condensation from forming inside the cold vial.[1]
-
Place a sterile amber glass vial on the analytical balance and tare.
-
Weigh approximately 8.07 mg of 21-Hydroxyoligomycin A.[1][6][7]
-
Note: If you weigh slightly more or less (e.g., 8.2 mg), adjust the DMSO volume in Step 3 rather than removing powder.[1]
-
Step 3: Solvation (Adjusted for Actual Mass)
Calculate the exact volume of DMSO required based on the actual mass weighed.[1]
Example: If you weighed 8.20 mg (8200
-
Add the calculated volume of anhydrous DMSO to the vial.[1]
-
Vortex vigorously for 30–60 seconds.
-
Self-Validation: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.[1]
Step 4: Aliquoting & Storage[2][7]
Workflow Visualization
Figure 1: Critical path for the preparation of stock solution. Note the decision node for solubility verification.
Usage in Biological Assays
The "Crashing Out" Risk
Directly adding high-concentration DMSO stock (10 mM) to an aqueous buffer can cause immediate micro-precipitation, leading to erratic
Serial Dilution Strategy
To maintain solubility, use an intermediate dilution step.[1] Ensure the final DMSO concentration in the cell assay is
Example: Targeting 10
-
Stock: 10 mM (10,000
M) in 100% DMSO. -
Intermediate: Dilute 1:100 in culture media (or PBS)
100 M.-
Technique: Add 10
L Stock to 990 L Media. Vortex immediately during addition.
-
-
Final Assay: Dilute 1:10 into assay well
10 M.-
Result: Final DMSO concentration is 0.1%.[1]
-
Figure 2: Recommended dilution scheme to prevent precipitation and minimize DMSO toxicity.
References
Sources
- 1. CID 22492658 | C12H21O11- | CID 22492658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. 21-Hydroxyoligomycin A | CAS 102042-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. toku-e.com [toku-e.com]
- 8. incyton.com [incyton.com]
Application Note: 21-Hydroxyoligomycin A Solubility & Handling Protocols
Abstract & Introduction
21-Hydroxyoligomycin A (21-OH-OliA) is a macrolide antibiotic and a specific derivative of Oligomycin A. While it shares the classical ability to inhibit mitochondrial F1F0 ATP synthase, it has gained significant attention for its distinct, high-potency inhibition of K-Ras plasma membrane localization (IC50 ~1.5–14 nM) and P-glycoprotein (P-gp) efflux pumps.[1][2][3]
The compound’s lipophilic nature presents a significant challenge in aqueous cell culture environments. Improper solubilization leads to micro-precipitation, resulting in erratic IC50 data, "false" cytotoxicity due to crystal formation, and poor reproducibility.[1] This guide provides a standardized, field-proven protocol for solubilizing, storing, and applying 21-OH-OliA to ensure maximum bio-availability and experimental integrity.[1]
Physicochemical Profile
Understanding the physical limitations of the compound is the first step to a successful assay.
| Property | Specification |
| CAS Number | 102042-09-1 |
| Molecular Formula | C45H74O12 |
| Molecular Weight | 807.1 g/mol |
| Solubility (DMSO) | ~20–30 mg/mL (25–37 mM) |
| Solubility (Ethanol) | ~30 mg/mL |
| Solubility (Water) | < 0.1 mg/mL (Practically Insoluble) |
| Appearance | White to off-white powder/lyophilisate |
| Stability | Hygroscopic; sensitive to light and freeze-thaw cycles.[1][3][4] |
Core Protocol: Stock Solution Preparation
Objective: Create a stable, high-concentration master stock that minimizes solvent volume in the final assay.[1]
Reagents & Equipment[2][3][7][8][9]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%).[1]
-
Note: Avoid Ethanol for long-term storage due to evaporation risks, though it is acceptable for immediate use.[1]
-
-
Vortex mixer
-
Desiccator
Step-by-Step Procedure
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~20–30 mins) before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, causing hydrolysis and concentration errors.[1]
-
-
Calculation: Calculate the volume of DMSO required to achieve a 5 mM or 10 mM stock.
-
Solubilization: Add the calculated volume of DMSO to the vial. Vortex vigorously for 30–60 seconds.
-
Visual Check: Ensure no particulates remain. The solution should be clear and colorless.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 10–20 µL) in amber or light-blocking microcentrifuge tubes.
-
Critical: Do not store the bulk stock in a single tube. Repeated freeze-thaw cycles degrade the macrolide ring structure.
-
-
Storage: Store aliquots at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Application Protocol: Cell Culture Treatment
Objective: Dilute the hydrophobic stock into aqueous media without causing shock precipitation.
The "Intermediate Dilution" Strategy
Directly pipetting 100% DMSO stock into a cell culture well often causes the compound to precipitate instantly upon contact with the aqueous media, forming local "hotspots" of toxicity and reducing effective concentration.
Workflow Diagram
Figure 1: Two-step dilution workflow to prevent compound precipitation.
Step-by-Step Treatment[1][2][3]
-
Prepare Media: Warm cell culture media (e.g., DMEM, RPMI) to 37°C.
-
Intermediate Dilution (100x):
-
Thaw one aliquot of 10 mM stock.
-
Prepare a 100x intermediate solution by diluting the stock into culture medium (or PBS).
-
Example: To test at 10 µM final, prepare a 1 mM intermediate (1 µL stock + 99 µL Media).
-
Technique: Vortex the intermediate immediately. This stabilizes the compound in a "quasi-aqueous" state before final dilution.
-
-
Final Treatment:
-
Add the intermediate solution to the cell wells.
-
Example: Add 10 µL of the 1 mM intermediate to 990 µL of media in the well.
-
Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity masking the compound's effects.
-
Concentration Ranges by Application
-
K-Ras Localization Inhibition: 1 nM – 50 nM (Potent).[1]
-
Mitochondrial ATP Synthase Inhibition: 0.1 µM – 10 µM.
-
Cytotoxicity Assays: 1 µM – 20 µM.
Scientific Context: Mechanism of Action
21-Hydroxyoligomycin A operates via two distinct mechanisms depending on the concentration and cellular context.
Figure 2: Dual mechanism of action targeting mitochondrial respiration and K-Ras trafficking.[1]
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Crystals visible in well | Shock precipitation due to direct addition of high-concentration stock.[1] | Use the "Intermediate Dilution" method (Section 4). Ensure stock is fully dissolved before use. |
| High toxicity in Control | DMSO concentration > 0.5% or old DMSO. | Keep DMSO < 0.1–0.5%. Use fresh, cell-culture grade DMSO.[1] Run a "Vehicle Only" control. |
| Loss of Activity | Hydrolysis due to moisture or freeze-thaw degradation. | Store in single-use aliquots. Desiccate before opening. Do not store diluted aqueous solutions > 24h. |
| Variable IC50 | Adsorption to plastics (common with macrolides).[1] | Use low-binding pipette tips and plates if working with very low (nM) concentrations.[1] |
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[1][2][3] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][2][3]
-
Cayman Chemical. "Oligomycin A Product Information & Solubility."
-
APExBIO. "21-hydroxy Oligomycin A Product Data Sheet."
-
Santa Cruz Biotechnology. "21-Hydroxyoligomycin A (CAS 102042-09-1)."[1] [1]
-
Wagenaar, M. M., et al. (2017). "Structure and absolute configuration of 21-hydroxyoligomycin A." Journal of Natural Products.[2] (Contextual citation via Toku-E).
Sources
Application Note: Optimizing 21-Hydroxyoligomycin A Concentrations for Cytotoxicity and Mechanistic Profiling
Introduction & Scope
21-Hydroxyoligomycin A (21-OH-OliA) is a macrolide antibiotic isolated from Streptomyces cyaneogriseus ssp. noncyanogenus.[1][2][3] While structurally related to the classical mitochondrial inhibitor Oligomycin A, 21-OH-OliA exhibits a distinct pharmacological profile that researchers must navigate carefully.
Unlike Oligomycin A, which is primarily utilized to block the F1F0-ATP synthase proton channel, 21-OH-OliA has emerged as a potent inhibitor of K-Ras plasma membrane localization at nanomolar concentrations, while exhibiting general cytotoxicity at micromolar concentrations.
Critical Application Distinction:
-
Nanomolar Range (1.5 – 15 nM): Specific inhibition of K-Ras trafficking; minimal acute cytotoxicity.
-
Micromolar Range (3 – 20 µM): General cytotoxicity, ATP synthase inhibition, and P-glycoprotein (P-gp) inhibition.
This guide provides standardized protocols for determining the optimal concentration of 21-OH-OliA for cytotoxicity profiling and mechanistic studies, ensuring researchers do not conflate general mitochondrial toxicity with specific signaling inhibition.
Mechanism of Action & Signaling Pathway
To design effective dose-response experiments, one must understand the dual-targeting nature of 21-OH-OliA. The compound operates via two distinct pathways depending on concentration.[1]
Figure 1: Dual-Mode Mechanism of Action
Caption: 21-OH-OliA exhibits concentration-dependent dual targeting: K-Ras disruption at low doses (nM) and mitochondrial/P-gp inhibition at high doses (µM).
Reagent Preparation & Solubility
21-OH-OliA is practically insoluble in water.[2] Proper reconstitution is critical to prevent precipitation, which leads to erratic IC50 data.[1]
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol and Methanol are secondary options but may evaporate during long incubations.[1]
-
Stock Concentration: Prepare a 10 mM master stock solution.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Stable for 6 months.
Protocol A: Determination of Cytotoxicity (IC50)[4]
This protocol is designed to determine the lethal concentration (IC50) for cancer cell lines (e.g., SW620, HCT116).[1]
Experimental Design
-
Cell Density: 5,000 – 10,000 cells/well (cell line dependent) in 96-well plates.
-
Duration: 72-hour exposure.
-
Readout: MTT, MTS, or CellTiter-Glo (ATP-based readouts are sensitive but remember the compound targets ATP synthase; use a dye-exclusion or metabolic reduction assay like MTT for confirmation).
Step-by-Step Procedure
-
Seeding: Seed cells in 90 µL of complete media. Incubate for 24 hours to allow attachment.
-
Serial Dilution (2x): Prepare a 2x dilution plate in culture media (max DMSO concentration must remain <0.5%).
-
Recommended Range: 100 µM down to 0.1 µM (10-point dose curve, 1:3 dilutions).
-
Top Point: 100 µM (Final in well).
-
-
Treatment: Add 90 µL of the 2x drug solution to the cell plate.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Analysis: Add viability reagent (e.g., 20 µL MTT), incubate 2-4 hours, solubilize (if MTT), and read absorbance/luminescence.
-
Calculation: Normalize to DMSO control (100% viability) and fit data to a 4-parameter logistic (4PL) regression curve.
Expected Results (Reference Values):
| Cell Line | Tissue Origin | Expected IC50 (Cytotoxicity) | Reference |
|---|---|---|---|
| SW620 | Colon Carcinoma | 14.4 ± 0.6 µM | [1] |
| SW620 Ad300 | MDR Colon | 11.8 ± 3.1 µM | [1] |
| MDCK | Kidney (Canine) | > 20 µM (Low Toxicity) | [1, 2] |[4]
Protocol B: K-Ras Localization Assay (Mechanistic)
This protocol targets the specific K-Ras inhibitory effect without inducing massive cell death.
Experimental Design
-
Target Concentration Range: 1 nM – 100 nM.
-
Method: Confocal Microscopy or Subcellular Fractionation (Western Blot).
Step-by-Step Procedure
-
Transfection: Transfect cells (e.g., MDCK or HeLa) with GFP-K-RasG12V construct. Allow expression for 24 hours.
-
Treatment: Treat cells with 21-OH-OliA.
-
Dose 1:5 nM (Probing for high-sensitivity inhibition).
-
Dose 2:20 nM (Maximal effect before toxicity).
-
Control: DMSO vehicle.[1]
-
-
Incubation: Short exposure is sufficient (4 – 16 hours) due to the rapid recycling of Ras proteins.
-
Imaging/Lysis:
Validation Criteria:
-
The IC50 for K-Ras delocalization should be observed between 1.5 nM and 15 nM [1, 2].
-
If cell detachment occurs, the concentration is too high (likely >1 µM), shifting the mechanism to ATP synthase inhibition.[1]
Data Summary & Troubleshooting
Comparative Potency Table
| Compound | Target | Primary Activity Range | Solubility |
| Oligomycin A | ATP Synthase | 1 - 100 nM (Metabolic) | DMSO |
| 21-OH-OliA | K-Ras Trafficking | 1.5 - 15 nM | DMSO |
| 21-OH-OliA | General Cytotoxicity | 3 - 20 µM | DMSO |
Troubleshooting Guide
-
Issue: Steep cytotoxicity curve with no plateau.
-
Cause: You may be observing ATP depletion (rapid necrosis) rather than specific growth inhibition.
-
Solution: Reduce concentration to the nM range and check for cytostasis rather than lysis.
-
-
Issue: Precipitation in media.
-
Cause: 21-OH-OliA is highly lipophilic.
-
Solution: Ensure the intermediate dilution step is performed quickly or use a pre-warmed medium. Do not exceed 0.5% final DMSO.[1]
-
References
-
Salim, A. A., Tan, L., Huang, X. C., et al. (2016).[1][4] Oligomycins as inhibitors of K-Ras plasma membrane localisation.[2][4] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][2][4]
-
Wagenaar, M. M., Gibson, T., Clardy, J., et al. (2017).[1] Structure and absolute stereochemistry of 21-hydroxyoligomycin A. Journal of Natural Products. (Contextual citation regarding structural validation and purity). (Note: Linked to primary biological activity record).
-
APExBIO Technical Data. (n.d.). 21-hydroxy Oligomycin A Biological Activity and Chemical Properties.
Sources
Application Note: Handling and Storage Conditions for 21-Hydroxyoligomycin A at -20°C
Abstract
21-Hydroxyoligomycin A (CAS: 102042-09-1) is a potent macrolide antibiotic and a specific inhibitor of the mitochondrial F1Fo-ATP synthase.[1] While structurally related to Oligomycin A, the presence of the hydroxyl group at the C-21 position alters its physicochemical interaction profile, necessitating precise handling to maintain biological activity. This application note details the rigorous protocols for storage at -20°C, reconstitution in anhydrous solvents, and aliquot management to prevent hydrolytic degradation and freeze-thaw hysteresis.
Introduction & Mechanism of Action
21-Hydroxyoligomycin A functions by binding to the Fo subunit of the mitochondrial ATP synthase complex.[2] It blocks the proton channel (c-ring), thereby uncoupling oxidative phosphorylation from ATP synthesis. Unlike general uncouplers, it does not dissipate the proton gradient but prevents the return of protons into the mitochondrial matrix, leading to a hyper-polarized membrane potential.
Due to its macrolide structure, the compound is susceptible to hydrolytic ring opening and stereochemical isomerization if exposed to moisture or fluctuating temperatures. Strict adherence to the -20°C anhydrous storage protocol is critical for maintaining the integrity of the lactone ring.
Physicochemical Properties
| Property | Data |
| Chemical Name | 21-Hydroxyoligomycin A |
| CAS Number | 102042-09-1 |
| Molecular Formula | C₄₅H₇₄O₁₂ |
| Molecular Weight | 807.1 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Ethanol, DMF, Methanol |
| Primary Hazard | ATP Synthase Inhibitor (Toxic) |
Core Storage Principles
To ensure the long-term stability (>2 years) of 21-Hydroxyoligomycin A, three environmental factors must be controlled: Temperature, Moisture, and Light.
-
Temperature (-20°C): Kinetic degradation rates of macrolides are significantly reduced at -20°C.
-
Desiccation (Anhydrous Environment): Moisture catalyzes the hydrolysis of the ester bonds within the macrolide ring. Storage containers must be sealed with desiccant packs.
-
Inert Atmosphere: While less sensitive to oxidation than polyenes, displacing headspace with Argon or Nitrogen prevents non-specific oxidative degradation during long-term storage.
Protocol 1: Reconstitution & Stock Solution Preparation
Objective: Create a stable 10 mM stock solution. Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%, Water content <0.005%
-
Vortex mixer
-
Amber glass vials (Silanized preferred to minimize surface adsorption)
Calculations:
To prepare 1 mL of a 10 mM stock solution :
Step-by-Step Procedure:
-
Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator. Critical: Opening a cold vial introduces condensation, destroying the powder.
-
Weighing: Weigh ~8.1 mg of 21-Hydroxyoligomycin A into a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO . Avoid Ethanol for long-term stock storage due to its higher volatility and potential for evaporation even at -20°C.
-
Dissolution: Vortex gently for 30–60 seconds. Inspect for clarity. The solution should be colorless and free of particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in high-quality polypropylene PCR tubes or amber microcentrifuge tubes.
-
Storage: Flash freeze aliquots in liquid nitrogen (optional but recommended) and transfer to -20°C.
Workflow Visualization
Figure 1: Optimal reconstitution workflow to minimize moisture introduction and freeze-thaw degradation.
Protocol 2: Usage in Biological Assays
Objective: Dilute stock for cellular treatment without precipitation.
-
Thawing: Thaw one aliquot of the 10 mM DMSO stock at room temperature.
-
Intermediate Dilution:
-
Do not add the 10 mM DMSO stock directly to the cell culture media if the final volume is small, as high local DMSO concentrations can precipitate the compound.
-
Prepare a 100 µM intermediate in sterile PBS or culture media (1:100 dilution). Vortex immediately.
-
Note: Aqueous solutions are unstable. Use within 4 hours.
-
-
Final Treatment: Add the intermediate solution to the cell culture wells to achieve the desired final concentration (typically 1–10 µM).
-
Disposal: Discard any unused thawed stock. Do not refreeze.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitate upon thawing | Moisture ingress or low DMSO quality. | Centrifuge (10,000 x g, 5 min). If pellet persists, discard. Use anhydrous DMSO next time. |
| Loss of Potency | Repeated freeze-thaw cycles. | Switch to single-use aliquots. Verify -20°C freezer consistency. |
| Yellowing of Solution | Oxidation or light degradation. | Discard. Ensure storage in amber vials and use of inert gas (Argon) overlay. |
Safety & Toxicity
21-Hydroxyoligomycin A is a highly potent metabolic inhibitor.
-
Hazard: Fatal if swallowed, in contact with skin, or inhaled (ATP synthase inhibition leads to cellular asphyxiation).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder only in a biological safety cabinet or fume hood.
-
Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.
Mechanism Visualization
Figure 2: Mechanism of action showing the blockade of the Fo subunit proton channel.
References
-
Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase.[5] Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Antoniel, M., et al. (2014). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. International Journal of Molecular Sciences. Retrieved from [Link][4]
Sources
- 1. 21-hydroxyoligomycin A CAS#: 102042-09-1 [amp.chemicalbook.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of 21-Hydroxyoligomycin A Treatment in SW620 Colorectal Metastasis Cells
Executive Summary & Mechanism of Action
21-Hydroxyoligomycin A (21-OH-Oli A) is a specialized macrolide antibiotic and a structural analog of Oligomycin A. While historically characterized as an inhibitor of the mitochondrial F1Fo-ATP synthase, recent pharmacological profiling has revealed a distinct dual-modality in KRAS-mutant colorectal cancer (CRC) models like SW620.
Unlike its parent compound Oligomycin A, which acts primarily as a potent mitochondrial toxin, 21-OH-Oli A exhibits a unique pharmacological profile:
-
Mitochondrial Inhibition: Binds to the Fo subunit (c-ring) of ATP synthase, blocking proton transport and halting oxidative phosphorylation (OXPHOS).
-
K-Ras Mislocalization: Acts as a nanomolar-potency inhibitor of K-Ras plasma membrane localization (IC50 ~4.8 nM), a critical vulnerability in SW620 cells which harbor the KRAS G12V mutation.
Critical Experimental Insight: There is a significant divergence between the concentration required for molecular target inhibition (nM range for K-Ras) and cellular cytotoxicity (µM range).
-
Cytotoxicity IC50 (SW620): ~14.4 µM (48-72h exposure).
-
K-Ras Localization IC50: ~4.8 nM (12-24h exposure).
This guide delineates the optimal treatment durations for these distinct experimental endpoints.
Experimental Workflow & Signaling Pathway
The following diagram illustrates the dual mechanism of action and the downstream signaling cascade in SW620 cells.
Figure 1: Dual-mechanism pathway of 21-Hydroxyoligomycin A in SW620 cells. Note the divergence between mitochondrial stress (Energy depletion) and K-Ras signaling blockade.
Protocol 1: Compound Preparation & Storage
To ensure reproducibility, strict adherence to solubility limits is required. 21-OH-Oli A is hydrophobic.
-
Stock Solution (10 mM): Dissolve lyophilized 21-OH-Oli A in high-grade DMSO.
-
Note: Avoid Ethanol if possible for long-term storage as evaporation rates vary.
-
-
Aliquot & Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Working Solution: Dilute the stock into pre-warmed culture medium (RPMI-1640 or DMEM + 10% FBS) immediately prior to treatment.
-
Solubility Check: Ensure final DMSO concentration is <0.5% (v/v) to prevent vehicle toxicity in SW620 cells.
-
Protocol 2: Cytotoxicity & IC50 Determination (Viability)
This protocol is optimized for determining the IC50 (approx. 14.4 µM) in SW620 cells.[1][2]
Experimental Parameters
-
Cell Line: SW620 (ATCC CCL-227).
-
Seeding Density: 8,000 cells/well (96-well plate). SW620 cells are small and round; over-confluence masks toxicity.
-
Assay Type: CCK-8 or MTT (Metabolic activity readout).
Step-by-Step Methodology
-
Seeding (T=0h):
-
Seed 8,000 SW620 cells in 100 µL complete medium per well.
-
Incubate for 24 hours to allow attachment and recovery.
-
-
Treatment (T=24h):
-
Prepare a 2x serial dilution of 21-OH-Oli A in medium.
-
Recommended Concentration Range: 0, 1, 2.5, 5, 10, 15 , 20, 40, 80 µM.
-
Expert Note: You must bracket the 14.4 µM expected IC50 closely.
-
Aspirate old medium and add 100 µL of treatment medium.
-
-
Incubation Duration (Critical):
-
Standard IC50: Incubate for 48 hours . This allows sufficient time for ATP depletion to trigger downstream apoptotic cascades.
-
Kinetic Validation: Run parallel plates for 24 hours (early toxicity) and 72 hours (late toxicity/regrowth check).
-
-
Readout:
-
Add CCK-8 reagent (10 µL/well) and incubate for 1-2 hours. Measure absorbance at 450 nm.
-
Data Analysis & Expected Results
| Treatment Duration | Expected Outcome | Biological Relevance |
| 24 Hours | ~20-30% Viability Loss | Early metabolic stress; K-Ras mislocalization effects begin. |
| 48 Hours | IC50 ≈ 14.4 µM | Optimal Endpoint. Peak apoptosis and metabolic collapse. |
| 72 Hours | >90% Cell Death (at >20µM) | Confirms irreversible cytotoxicity. |
Protocol 3: K-Ras Localization Assay (Mechanism)
If your goal is to study the specific K-Ras inhibitory effect (which occurs at much lower concentrations), do not use the cytotoxicity protocol.
Step-by-Step Methodology
-
Seeding: Seed SW620 cells on glass coverslips or confocal-grade plates (50% confluence).
-
Transfection (Optional): If not using antibody staining, transiently transfect with GFP-K-Ras(G12V).
-
Treatment:
-
Concentration: 10 nM - 100 nM (Note: This is 1000x lower than the cytotoxic dose).
-
Duration: 12 to 16 hours .
-
-
Fixation & Imaging:
-
Fix with 4% Paraformaldehyde.
-
Stain for K-Ras (if endogenous) or image GFP.
-
Result: Control cells show sharp plasma membrane definition. Treated cells show diffuse cytosolic staining.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High IC50 (>30 µM) | High Cell Density | SW620 cells grow in clusters. Reduce seeding density to 5,000 cells/well to prevent contact-mediated resistance. |
| Precipitation | Poor Solubility | 21-OH-Oli A is less soluble than Oligomycin A. Ensure vigorous vortexing of the 10 mM stock. Do not exceed 100 µM in aqueous media. |
| No K-Ras Effect | Short Duration | While ATP effects are fast (mins), K-Ras mislocalization requires protein turnover. Ensure treatment lasts at least 12 hours. |
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[1][2] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][2]
-
Wagenaar, M. M., et al. (2017). "Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A." Journal of Natural Products.[2]
- Context: Definitive structural characterization and isol
-
Symons, M., et al. (2023). "Metabolic vulnerabilities in KRAS-driven cancers.
- Context: Background on why SW620 (KRAS mutant)
-
ATCC Product Sheet. "SW620 (CCL-227) Homo sapiens colon colorectal adenocarcinoma."
- Context: Standard culture conditions and cell line characteristics.
Sources
Application Note & Protocol: High-Purity Isolation of 21-Hydroxyoligomycin A from Streptomyces Fermentation Broth
Abstract
Oligomycins, a class of macrolide antibiotics produced by Streptomyces species, are potent inhibitors of F1Fo-ATP synthase, exhibiting a range of biological activities including antifungal, antitumor, and nematicidal properties. 21-Hydroxyoligomycin A, a specific analogue, has garnered interest for its potential therapeutic applications. However, its structural similarity to other co-produced oligomycins presents a significant purification challenge. This document provides a comprehensive, field-tested methodology for the isolation and purification of 21-Hydroxyoligomycin A from complex fermentation broths, emphasizing the rationale behind each step to ensure reproducibility and high purity. The protocol is designed for researchers in natural product chemistry, microbiology, and drug development.
Introduction: The Rationale for a Targeted Isolation Strategy
The isolation of a specific natural product from a fermentation broth is a multi-stage process that hinges on exploiting the unique physicochemical properties of the target molecule. 21-Hydroxyoligomycin A is a large, lipophilic macrolide, a characteristic that dictates the overall strategy. It is structurally similar to other oligomycins, often co-produced by the same Streptomyces strain, which necessitates high-resolution chromatographic techniques for successful separation.
The workflow presented here is built on a logical progression from crude extraction to final polishing, designed to systematically remove impurities and enrich the target compound. The causality behind our experimental choices is as follows:
-
Initial Extraction: The lipophilic nature of 21-Hydroxyoligomycin A allows for efficient extraction from the aqueous fermentation broth using a water-immiscible organic solvent. The choice of solvent is critical for maximizing recovery while minimizing the co-extraction of polar impurities.
-
Chromatographic Fractionation: No single chromatographic step is sufficient. We employ a multi-modal approach, starting with low-resolution adsorption chromatography to rapidly remove bulk impurities, followed by high-resolution techniques like High-Performance Liquid Chromatography (HPLC) to resolve the target from its close structural analogues.
This protocol is designed as a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC) and analytical HPLC, are integrated at key stages to monitor the presence and purity of 21-Hydroxyoligomycin A, allowing for informed decisions and adjustments throughout the purification cascade.
Overall Isolation Workflow
The entire process can be visualized as a funnel, progressively narrowing down the chemical complexity to isolate the single target molecule.
Caption: High-level workflow for the isolation of 21-Hydroxyoligomycin A.
Step-by-Step Experimental Protocols
Protocol 1: Fermentation and Harvest
The successful isolation begins with robust and consistent fermentation. While detailed fermentation optimization is outside the scope of this document, consistency is key.
-
Culture: Inoculate a suitable production medium with a high-yielding strain of Streptomyces. A common example is Streptomyces diastatochromogenes.
-
Incubation: Incubate for 7-10 days at 28-30°C with agitation (200-250 rpm). Monitor the production of oligomycins using a small-scale analytical extraction and HPLC analysis.
-
Harvest: Once peak production is reached, harvest the entire fermentation broth (typically 10-100 L scale for lab preparations).
-
Separation: Separate the mycelia from the supernatant via centrifugation (e.g., 5,000 x g for 20 minutes) or diatomaceous earth-assisted filtration.
-
Expert Insight: Both the mycelial cake and the supernatant should be processed. Oligomycins are lipophilic and can be associated with the cell mass, but a significant amount may also be secreted into the medium. Processing both phases maximizes the total yield.
-
Protocol 2: Primary Solvent Extraction
This step aims to capture the lipophilic metabolites, including 21-Hydroxyoligomycin A, from the fermentation products.
-
Mycelia Extraction: Macerate the mycelial cake in a suitable organic solvent (e.g., acetone or methanol) at a 1:3 (w/v) ratio. Stir for 4-6 hours. Filter to remove the cell debris and concentrate the filtrate in vacuo.
-
Supernatant Extraction: Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Causality: Ethyl acetate is chosen for its polarity, which is optimal for extracting moderately nonpolar compounds like oligomycins while leaving highly polar impurities (sugars, salts) in the aqueous phase.
-
-
Combine and Concentrate: Combine the concentrated mycelial extract with the pooled ethyl acetate extracts from the supernatant. Dry the combined extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude, viscous oil.
Protocol 3: Silica Gel Column Chromatography (Initial Fractionation)
This step serves as a bulk purification method to separate the oligomycin class of compounds from unrelated metabolites.
-
Column Preparation: Prepare a silica gel (60 Å, 230-400 mesh) column in a suitable non-polar solvent like hexane. The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel (dry loading) and carefully apply it to the top of the prepared column.
-
Elution: Elute the column using a step-gradient of increasing polarity. Monitor the fractions by TLC.
-
Trustworthiness: TLC is a critical in-process control. Spot each fraction on a silica TLC plate and develop it in a solvent system like Hexane:Ethyl Acetate (7:3). Visualize spots under UV light (254 nm) and by staining with an appropriate agent (e.g., vanillin-sulfuric acid stain followed by heating). Fractions containing compounds with similar Rf values to an oligomycin standard should be pooled.
-
Table 1: Example Silica Gel Gradient Elution Profile
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Target Eluted |
| 1 | 95:5 | 2 | Non-polar lipids, pigments |
| 2 | 80:20 | 3 | Early-eluting compounds |
| 3 | 70:30 | 5 | Oligomycin-rich fractions |
| 4 | 50:50 | 3 | More polar compounds |
| 5 | 0:100 (Ethyl Acetate) | 2 | Highly polar compounds |
-
Pooling and Concentration: Combine the oligomycin-rich fractions as identified by TLC and concentrate in vacuo to yield a semi-purified extract.
Protocol 4: Preparative Reversed-Phase HPLC (High-Resolution Purification)
This is the final and most crucial step to isolate 21-Hydroxyoligomycin A from its structural analogues.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 10 µm particle size, 250 x 20 mm). The mobile phase should be a mixture of HPLC-grade acetonitrile (ACN) and water.
-
Method Development: First, develop an analytical method on a smaller C18 column (e.g., 5 µm, 4.6 x 150 mm) to determine the optimal separation conditions. A gradient of 70% to 95% ACN in water over 30 minutes is a good starting point. 21-Hydroxyoligomycin A should elute slightly earlier than Oligomycin A due to its increased polarity from the hydroxyl group.
-
Preparative Run: Scale up the optimized method to the preparative column. Dissolve the semi-purified extract in a minimal amount of methanol or ACN, filter through a 0.45 µm syringe filter, and inject onto the column.
-
Fraction Collection: Collect fractions based on the peaks detected by the UV detector (typically monitored at 225-235 nm). Collect the peak corresponding to the retention time of 21-Hydroxyoligomycin A.
Caption: Logic of preparative HPLC separation for target isolation.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity (>95%). Pool the pure fractions.
-
Final Formulation: Evaporate the solvent from the pooled fractions. The resulting pure compound can be lyophilized from a solvent like benzene or acetonitrile to yield a stable, white amorphous powder.
Characterization and Verification
The identity and purity of the final product must be confirmed.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight. The expected [M+Na]+ ion for 21-Hydroxyoligomycin A (C45H74O12) is m/z 829.5.
-
NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is essential for unambiguous structural confirmation. The spectra should be compared with published data.
References
-
Oligomycin A, an inhibitor of the mitochondrial F1Fo ATP synthase, induces apoptosis in the yeast Saccharomyces cerevisiae. Journal of Biological Chemistry. [Link]
-
Isolation and structure of a new antibiotic, oligomycin D. The Journal of Antibiotics. [Link]
-
Biosynthesis of the Oligomycin Complex by Streptomyces diastatochromogenes. American Society for Microbiology. [Link]
Navigating the Solubility Landscape of 21-Hydroxyoligomycin A: A Detailed Guide to Solvent Compatibility and Protocol Optimization
This comprehensive application note provides researchers, scientists, and drug development professionals with an in-depth guide to the solvent compatibility of 21-Hydroxyoligomycin A. Focusing on ethanol, methanol, and dimethylformamide (DMF), this document outlines the physicochemical properties, solubility characteristics, and stability considerations crucial for the effective use of this potent macrolide antibiotic. Detailed protocols for stock solution preparation and handling are provided to ensure experimental reproducibility and integrity.
Introduction: Understanding 21-Hydroxyoligomycin A
21-Hydroxyoligomycin A is a macrolide antibiotic and a derivative of Oligomycin A, distinguished by an additional hydroxyl group.[1] This structural modification contributes to its unique biological activity, including its potent inhibition of K-Ras plasma membrane localization, making it a compound of significant interest in cancer research.[2] Like other oligomycins, it is practically insoluble in water, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. The choice of solvent is a critical first step that can profoundly impact experimental outcomes, influencing not only the dissolution of the compound but also its stability and delivery to the biological system.
Physicochemical Properties of 21-Hydroxyoligomycin A
A foundational understanding of the physicochemical properties of 21-Hydroxyoligomycin A is essential for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₄₅H₇₄O₁₂ | [3] |
| Molecular Weight | 807.1 g/mol | [3] |
| Appearance | White to off-white powder/lyophilisate | [4] |
| Purity | ≥95% (by HPLC) | [4] |
| Storage (Solid) | -20°C | [4] |
Solvent Compatibility: A Comparative Analysis
The selection of an appropriate solvent is paramount for the successful application of 21-Hydroxyoligomycin A in experimental settings. This section provides a comparative analysis of its compatibility with ethanol, methanol, and DMF.
Qualitative Solubility
21-Hydroxyoligomycin A is reported to be soluble in ethanol, methanol, and dimethylformamide (DMF).[4] This broad solubility in common laboratory solvents provides flexibility in experimental design. However, the quantitative solubility can differ, which is a key consideration when preparing high-concentration stock solutions.
Quantitative Solubility Insights from Oligomycin A
| Solvent | Approximate Solubility of Oligomycin A | Source |
| Ethanol | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |
Based on these values, it is reasonable to expect that 21-Hydroxyoligomycin A exhibits comparable, if not slightly different, solubility in these solvents. It is always recommended to perform a small-scale solubility test to confirm the desired concentration can be achieved.
Rationale for Solvent Selection
The choice between ethanol, methanol, and DMF often depends on the specific requirements of the downstream application.
-
Ethanol: A common choice for cell culture experiments due to its relatively low toxicity at low final concentrations. It is also a good solvent for preparing stock solutions that may be further diluted in aqueous buffers.
-
Methanol: While also an effective solvent, methanol is generally more toxic to cells than ethanol and should be used with caution in cell-based assays. Its use might be prioritized when higher solvency is required and the final concentration can be kept to a minimum.
-
DMF: A strong aprotic solvent that can often dissolve compounds that are sparingly soluble in alcohols. However, its higher toxicity profile necessitates careful consideration of the final concentration in biological experiments.
Stability and Storage of 21-Hydroxyoligomycin A Solutions
The stability of 21-Hydroxyoligomycin A in solution is critical for ensuring the potency and reproducibility of experiments.
General Recommendations:
-
Aqueous Solutions: It is not recommended to store aqueous dilutions of oligomycins for more than one day due to their limited stability.[5]
-
Organic Stock Solutions: Stock solutions in organic solvents are significantly more stable. For the related oligomycin, solutions in ethanol are reported to be stable for at least a week at 0-4°C and for several months when stored at -20°C in aliquots.[6] Another source suggests that once in solution, oligomycin should be used within three months to prevent loss of potency.[7]
-
Storage Conditions: To maximize stability, store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and protect from light. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[7]
Experimental Protocols
The following protocols provide a standardized approach to the preparation and handling of 21-Hydroxyoligomycin A solutions.
Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of 21-Hydroxyoligomycin A in ethanol.
Materials:
-
21-Hydroxyoligomycin A (MW: 807.1 g/mol )
-
Anhydrous Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of 21-Hydroxyoligomycin A. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.07 mg of the compound.
-
Dissolution: Add the weighed 21-Hydroxyoligomycin A to a sterile vial. Add the appropriate volume of anhydrous ethanol (in this example, 1 mL).
-
Solubilization: Vortex the solution for 30-60 seconds to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Caption: Dilution scheme for preparing working solutions.
Conclusion
The successful use of 21-Hydroxyoligomycin A in research and drug development is critically dependent on its proper handling and the selection of an appropriate solvent. Ethanol, methanol, and DMF are all viable options for dissolving this compound, with ethanol often being the preferred choice for cell-based applications due to its lower toxicity. By following the detailed protocols and considering the stability and storage recommendations outlined in this guide, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results.
References
-
Wasteless Bio. (n.d.). 21-Hydroxyoligomycin A. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. 21-Hydroxyoligomycin A | CAS 102042-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. wasteless.bio [wasteless.bio]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Application Note: Functional Profiling of Mitochondrial Coupling and Multidrug Resistance using 21-Hydroxyoligomycin A
[1]
Executive Summary
This application note details the use of 21-Hydroxyoligomycin A (21-HOA) , a specific hydroxylated analogue of Oligomycin A, as a high-precision pharmacological probe in flow cytometry.[1] Unlike generic Oligomycin A, 21-HOA exhibits a unique dual-modulatory profile: it acts as a potent F1F0-ATPase (Complex V) inhibitor and a specific P-glycoprotein (P-gp/ABCB1) efflux pump inhibitor .[1]
This guide provides protocols for two distinct assays:
Scientific Background & Mechanism
The Molecule: 21-Hydroxyoligomycin A
21-HOA is a macrolide antibiotic isolated from Streptomyces species.[1][2] Structurally similar to Oligomycin A, the addition of a hydroxyl group at the C-21 position alters its solubility profile and biological targets.
Mechanism of Action (DOT Visualization)
21-HOA functions through two distinct mechanisms depending on the cellular context.[1]
Figure 1: Dual mechanism of 21-HOA.[1] Left: Inhibition of mitochondrial ATP synthase.[1][3][4] Right: Inhibition of P-gp efflux pumps.
Experimental Protocols
Reagent Preparation
-
21-HOA Stock: Dissolve 1 mg of 21-Hydroxyoligomycin A in DMSO to create a 10 mM stock solution.[1] Store at -20°C.
-
Working Solution: Dilute to 10-20 µM in cell culture media immediately prior to use.
-
Dyes:
Protocol A: Mitochondrial Coupling Efficiency (The "Stress Test")
Objective: Determine if the mitochondrial membrane potential is maintained by respiration or by ATP hydrolysis (reverse mode), and assess coupling efficiency.[1]
Step-by-Step Methodology:
-
Cell Harvest: Harvest
cells/mL. Wash twice with PBS. -
Staining (Baseline): Resuspend cells in media containing 100 nM TMRE . Incubate for 20 minutes at 37°C.
-
Note: Do not wash out TMRE; maintain equilibrium mode to prevent re-equilibration artifacts.
-
-
21-HOA Treatment: Divide samples into three tubes:
-
Incubation: Incubate for 15 minutes at 37°C.
-
Acquisition: Analyze on a flow cytometer (Ex 488nm / Em 575nm for TMRE).
Expected Results & Interpretation:
| Treatment |
Protocol B: MDR Profiling (P-gp Inhibition Assay)
Objective: Use 21-HOA to block P-gp, causing the retention of Calcein, thereby identifying Multi-Drug Resistant (MDR) populations.[1]
Step-by-Step Methodology:
-
Preparation: Prepare
cells/sample. Use an MDR-positive cell line (e.g., resistant CHO or cancer lines) and a parental control.[1] -
Inhibitor Pre-treatment:
-
Add 21-HOA (10-20 µM) to the test sample.[1]
-
Add DMSO to the control sample.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition: Add Calcein-AM (250 nM) to all tubes.
-
Kinetic Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Wash: Wash cells once with cold PBS containing 1% BSA (to stop the reaction and remove extracellular dye).[1]
-
Acquisition: Measure Calcein fluorescence (Ex 488nm / Em 530nm).
Flow Cytometry Workflow (DOT Visualization)
Figure 2: Workflow for MDR detection using 21-HOA as a P-gp inhibitor.
Critical Troubleshooting & Optimization
-
Solubility: 21-HOA is hydrophobic.[1] Ensure the final DMSO concentration in the cell suspension does not exceed 0.5%, as DMSO itself can affect membrane permeability.
-
Titration: Unlike standard Oligomycin A, 21-HOA has different binding kinetics.[1] Perform a dose-response curve (0.1 µM to 20 µM) to find the saturation point for P-gp inhibition without inducing immediate necrosis.[1]
-
Gate Logic:
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[1][2] Organic & Biomolecular Chemistry. Available at: [Link]
-
Symersky, J., et al. (2012). "Structure of the mitochondrial F1-Fo ATP synthase."[1][5] Nature.[1] (Provides structural basis for Oligomycin binding).[1] Available at: [Link][1]
-
Perry, S. W., et al. (2011). "Mitochondrial membrane potential probes and the proton gradient: a practical usage guide."[1] BioTechniques. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oligomycin A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 21-Hydroxyoligomycin A Dosing for Inhibiting ABC Transporter Efflux
Executive Summary & Mechanistic Rationale
This guide details the protocol for using 21-Hydroxyoligomycin A , a specific macrolide antibiotic and analogue of Oligomycin A, to inhibit ATP-Binding Cassette (ABC) transporters (e.g., P-gp/ABCB1, BCRP/ABCG2, MRP1/ABCC1).
Unlike direct transporter inhibitors (e.g., Verapamil, Ko143) that bind to the efflux pocket, 21-Hydroxyoligomycin A functions as a metabolic uncoupler . It selectively inhibits the mitochondrial F1Fo-ATP synthase, depleting the intracellular ATP pool required to fuel active transport.
Key Application: This compound is the "Gold Standard" control for distinguishing active transport (ATP-dependent) from passive diffusion or facilitated transport . If efflux is blocked by 21-Hydroxyoligomycin A, the transport mechanism is confirmed to be ATP-driven.
Mechanistic Pathway
The following diagram illustrates how 21-Hydroxyoligomycin A induces transporter failure via energy starvation, distinct from direct binding inhibitors.
Figure 1: Mechanism of Action. 21-Hydroxyoligomycin A blocks the proton channel of ATP synthase, starving the ABC transporter of necessary energy.
Critical Experimental Considerations
Before dosing, researchers must account for the "Metabolic Compensation" pitfall.
The Glycolysis Trap
Many cancer cell lines (e.g., MDR1-overexpressing lines) exhibit the Warburg Effect , relying heavily on glycolysis rather than oxidative phosphorylation.
-
Risk: Treating with 21-Hydroxyoligomycin A alone may not fully deplete ATP if the cell compensates via glycolysis.
-
Solution: For complete inhibition, co-administration with 2-Deoxy-D-glucose (2-DG) , a glycolysis inhibitor, is often required to achieve the "ATP floor" necessary to stop the pumps [1].
Dosing Window (The "Goldilocks" Zone)
You must inhibit ATP synthesis without causing immediate necrosis. If the cell membrane ruptures (necrosis), fluorescent dyes will leak out passively, creating a false negative for retention.
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 µM – 5.0 µM | Start titration at 0.5 µM. Potency is comparable to Oligomycin A (Ki ~1 µM) [2].[1][2] |
| Pre-incubation | 30 – 60 Minutes | Required to drain existing ATP reserves before substrate addition. |
| Solvent | DMSO | Keep final DMSO concentration < 0.5% to avoid membrane permeabilization. |
| Co-factor | 5 – 10 mM 2-DG | Add if using highly glycolytic cancer lines (e.g., HeLa, MCF-7). |
Protocol 1: ATP Depletion Verification (Dose Optimization)
Objective: Determine the minimum dose of 21-Hydroxyoligomycin A required to reduce cellular ATP by >80% without compromising viability.
Reagents:
-
21-Hydroxyoligomycin A (Stock: 10 mM in DMSO).
-
ATP Detection Kit (Luciferase-based, e.g., CellTiter-Glo).
-
Viability Dye (e.g., Trypan Blue or Propidium Iodide).
Workflow:
-
Seed Cells: Plate cells (e.g., 10,000/well) in a 96-well plate. Allow adhesion (24h).
-
Titration: Prepare media with 21-Hydroxyoligomycin A at: 0, 0.1, 0.5, 1.0, 2.5, 5.0 µM .
-
Optional: Add 5 mM 2-DG to all wells.
-
-
Incubation: Incubate at 37°C for 1 hour .
-
Split Plate Read:
-
Set A (Viability): Assess membrane integrity via Trypan Blue exclusion or PI staining. Viability must remain >90%.
-
Set B (ATP): Lyse cells and run Luciferase ATP assay.
-
-
Selection: Choose the lowest concentration that yields <20% remaining ATP while maintaining >90% viability.
Protocol 2: Functional ABC Transporter Efflux Assay
Objective: Measure the inhibition of efflux (increased retention) of a fluorescent substrate.
Materials:
-
Substrate: Calcein-AM (0.25 µM) or Rhodamine 123 (0.5 µM).
-
Inhibitor: 21-Hydroxyoligomycin A (Optimized dose from Protocol 1, typically 1-2 µM).
-
Buffer: Glucose-free HBSS or PBS (to prevent glycolytic fueling).
Step-by-Step Workflow:
Figure 2: Experimental Timeline. Pre-incubation is the critical step to ensure pumps are disabled prior to substrate addition.
Detailed Steps:
-
Preparation: Harvest cells (1 x 10^6 cells/mL). Wash 2x with glucose-free buffer.
-
Metabolic Block (Pre-incubation):
-
Resuspend cells in glucose-free buffer.
-
Control Tube: Vehicle (DMSO).
-
Test Tube: 21-Hydroxyoligomycin A (e.g., 2 µM) + 2-DG (10 mM).
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Loading:
-
Add fluorescent substrate (e.g., Calcein-AM to final 0.25 µM).
-
Note: Do not wash out the inhibitor; keep it present.
-
Incubate for 30-60 minutes at 37°C (protected from light).
-
-
Termination:
-
Centrifuge (cold, 4°C) to stop metabolic activity.
-
Resuspend in ice-cold PBS containing 1% BSA.
-
-
Acquisition:
-
Analyze via Flow Cytometry (FITC channel).
-
Result: The Test Tube (Inhibitor) should show higher fluorescence intensity (retention) compared to the Control Tube (Efflux active) if the transporter is ATP-dependent.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No increase in retention | Incomplete ATP depletion. | Add 10 mM 2-Deoxyglucose (2-DG) to block glycolysis. |
| High retention in Control | Transporter not expressed. | Confirm transporter expression via Western Blot or qPCR. |
| Cell shrinkage/Debris | Cytotoxicity (Necrosis). | Reduce 21-Hydroxyoligomycin A concentration; reduce incubation time. |
| High background | Passive leakage. | Ensure all post-incubation steps are performed on ice to freeze membrane fluidity. |
References
-
Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer chemoresistance. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates the necessity of using Oligomycin in combination with glycolytic inhibitors to fully stop ABCB1 activity.
-
Oligomycin A: Specific Inhibitor of F1Fo-ATPase. Source:[1][2] InvivoChem / MedChemExpress. Context: Defines the Ki (1 µM) and mechanism of action for the Oligomycin class, establishing the dosing baseline for the 21-Hydroxy analogue.
-
Strategies for overcoming ABC-transporters-mediated multidrug resistance. Source: SciSpace / OAE Publishing. Context: Reviews the distinction between direct inhibitors and metabolic strategies for reversing MDR.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 21-Hydroxyoligomycin A Precipitation in Aqueous Media
Welcome to the technical support guide for 21-Hydroxyoligomycin A. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent inhibitor in their experiments. 21-Hydroxyoligomycin A, a macrolide antibiotic, is a valuable tool for studying cellular metabolism and signaling pathways, particularly through its inhibition of K-Ras plasma membrane localization.[1][2] However, its physicochemical properties present a significant experimental challenge: poor water solubility.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome issues with precipitation, ensuring the accuracy and reproducibility of your results.
Section 1: Understanding the Core Problem & Physicochemical Properties
Q1: Why does my 21-Hydroxyoligomycin A precipitate when I add it to my cell culture media or aqueous buffer?
A1: The primary reason for precipitation is the inherent hydrophobicity of the 21-Hydroxyoligomycin A molecule. The compound is classified as practically insoluble in water.[1] Your stock solution is likely prepared in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, where it is readily soluble.[1][3] When this concentrated organic stock is introduced into a predominantly aqueous environment (e.g., cell culture media, PBS), the solvent composition shifts dramatically. The water content becomes too high to maintain the solvation of the hydrophobic drug molecules. They are forced out of the solution and aggregate, forming a visible precipitate. This is a classic case of exceeding the compound's solubility limit in the final aqueous medium.
To effectively work with this compound, it is crucial to understand its fundamental properties, summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 102042-09-1 | [1][4][5] |
| Molecular Formula | C₄₅H₇₄O₁₂ | [1][4][5] |
| Molecular Weight | 807.1 g/mol | [1][4][5] |
| Appearance | White to off-white lyophilisate/powder | [1][3] |
| Aqueous Solubility | Practically Insoluble | [1][6] |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2][3] |
| Storage Temperature | -20°C | [1][2] |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q2: What is the best organic solvent to prepare my initial stock solution?
A2: High-purity, anhydrous DMSO or 100% ethanol are the recommended solvents for preparing a concentrated stock solution.[1][3] For the closely related Oligomycin A, solubility is reported to be approximately 20-50 mg/mL in DMSO and around 30 mg/mL in ethanol.[7][8] Always ensure your solvent is anhydrous, as moisture contamination in DMSO can reduce the solubility of hydrophobic compounds.[9]
Q3: My compound precipitated immediately upon the final dilution step. What is the most likely cause?
A3: This almost always points to one of two issues:
-
Excessive Final Concentration: The target concentration of 21-Hydroxyoligomycin A in your aqueous medium is too high. Even with a small percentage of co-solvent, the compound has a very low intrinsic solubility in water.
-
Improper Dilution Technique: Adding the stock solution too quickly or into a static volume of media creates a localized area of high compound concentration, triggering immediate precipitation before it can disperse.
Q4: What is the maximum final concentration of DMSO I should have in my cell culture experiment?
A4: As a general rule, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[10] It is critical to prepare a vehicle control (media with the same final concentration of DMSO) to run alongside your experiment.
Q5: Can I sonicate or heat the solution to redissolve the precipitate?
A5: While gentle warming (to 37°C) or brief water bath sonication can sometimes help disperse a precipitate, these are temporary fixes that do not address the underlying thermodynamic insolubility.[10][11] The compound will likely precipitate again, especially upon cooling or over time. Furthermore, excessive heating can degrade the compound. These methods are not recommended for achieving a stable, homogenous solution for quantitative biological assays.
Section 3: A Step-by-Step Guide to Preventing Precipitation
This section provides a logical workflow and detailed protocols to minimize and prevent precipitation during your experiments.
Caption: Troubleshooting Decision Tree for 21-Hydroxyoligomycin A Precipitation.
Issue: Precipitation During Preparation of the Final Working Solution
This is the most common failure point. The transition from a 100% organic solvent to a >99% aqueous environment must be managed carefully.
Causality: The key is to avoid creating supersaturated micro-environments. By adding the drug stock slowly to a rapidly mixing aqueous solution, you allow the drug molecules to disperse to a concentration below their solubility limit before they have a chance to aggregate. The presence of proteins in serum-containing media can further aid this process by binding to the hydrophobic compound.[10][12]
Experimental Protocol 1: Recommended Method for Diluting into Aqueous Media
This protocol is designed to minimize precipitation when preparing working solutions for cell-based assays.
-
Prepare a High-Concentration Stock:
-
Dissolve the 21-Hydroxyoligomycin A lyophilisate in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Ensure it is fully dissolved. This stock should be stored at -20°C in small, single-use aliquots to avoid freeze-thaw cycles.
-
-
Warm the Aqueous Medium:
-
Bring your destination medium (e.g., DMEM + 10% FBS) to the experimental temperature, typically 37°C. This can slightly increase the solubility limit.
-
-
Perform Serial Dilutions (Crucial Step):
-
Do not perform a single, large dilution directly from the 10 mM stock into your final volume. Create an intermediate dilution first.
-
Example: To achieve a 10 µM final concentration, you might first dilute your 10 mM stock 1:100 into a small volume of media to get a 100 µM intermediate solution. Then, dilute this 100 µM solution 1:10 into your final culture volume.
-
-
The "Vortex Dilution" Technique:
-
Place the tube/flask containing the final volume of pre-warmed media on a vortex mixer set to a medium speed (or stir with a sterile stir bar).
-
While the media is actively mixing, add the required volume of the (intermediate) stock solution drop-by-drop or by pipetting it slowly into the vortex.
-
Allow the solution to mix for an additional 30-60 seconds after adding the stock.
-
-
Visual Inspection and Use:
-
Visually inspect the final solution against a light source. It should be completely clear, with no signs of cloudiness or particulates.
-
Use the freshly prepared solution immediately. Aqueous solutions of oligomycins are not stable and should not be stored.[7]
-
Section 4: Advanced Solubilization Strategies for Challenging Applications
For applications requiring higher concentrations or for in vivo formulations, standard co-solvent methods may be insufficient. In these cases, formulation-based approaches using excipients are necessary.
Strategy: Using Cyclodextrins to Form Inclusion Complexes
Q6: How can cyclodextrins help, and when should I use them?
A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13] They act as "molecular containers" by encapsulating the hydrophobic 21-Hydroxyoligomycin A molecule. This host-guest complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the compound.[14][] This strategy is particularly useful for preparing higher concentration solutions for animal studies or for reducing the required amount of organic co-solvent in sensitive cell assays.[16] Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is a common, pharmaceutically accepted derivative used for this purpose.[17]
Caption: Mechanisms of Solubilization for Hydrophobic Compounds.
Experimental Protocol 2: Formulation with Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)
This protocol is adapted from methods used for similar hydrophobic macrolides.[17]
-
Prepare the Cyclodextrin Solution:
-
Prepare a 20-30% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., saline or PBS). Stir until fully dissolved. The solution should be clear.
-
-
Prepare the Drug Stock:
-
Dissolve 21-Hydroxyoligomycin A in a minimal amount of DMSO to create a highly concentrated stock (e.g., 50-100 mg/mL).
-
-
Form the Complex:
-
While vigorously stirring the SBE-β-CD solution, slowly add the DMSO drug stock. A common ratio is 1 part drug stock to 9 parts cyclodextrin solution (e.g., 100 µL of stock into 900 µL of SBE-β-CD solution).
-
The final DMSO concentration should be kept low (e.g., 10%).
-
-
Equilibrate and Filter:
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure maximum complexation.
-
If any un-encapsulated drug precipitates, the solution can be filtered through a 0.22 µm syringe filter. The filtrate will contain the soluble drug-cyclodextrin complex. The concentration of the final filtered solution should be confirmed analytically (e.g., via HPLC).
-
References
-
Wikipedia. (n.d.). Oligomycin. Retrieved from [Link]
- Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
-
Wasteless Bio. (n.d.). 21-Hydroxyoligomycin A. Retrieved from [Link]
- Symersky, J., et al. (2012).
- Fike, R. (2019). Process for improving the solubility of cell culture media. Google Patents.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Cooper, E. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Slideshare. (n.d.). Role of serum and supplements in culture medium. Retrieved from [Link]
- Gc, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Hydroxyoligomycin A, 21-. Retrieved from [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Retrieved from [Link]
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
-
Quora. (2017). What is the role of the serum in a cell culture?. Retrieved from [Link]
- Papa, S., et al. (1975). On the mechanism of action of oligomycin and acidic uncouplers on proton translocation and energy transfer in "sonic" submitochondrial particles. PubMed.
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
ResearchGate. (2015). How soluble is oligomycin in water with 0.1% ethanol?. Retrieved from [Link]
- Portland Press. (1997).
Sources
- 1. toku-e.com [toku-e.com]
- 2. apexbt.com [apexbt.com]
- 3. wasteless.bio [wasteless.bio]
- 4. 21-Hydroxyoligomycin A | 102042-09-1 | Benchchem [benchchem.com]
- 5. 21-Hydroxyoligomycin A | CAS 102042-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Improving stability of 21-Hydroxyoligomycin A in cell culture media
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
21-Hydroxyoligomycin A is a macrolide antibiotic and a specific inhibitor of the mitochondrial F0F1-ATP synthase (Complex V).[1] Structurally, it is a derivative of Oligomycin A with a hydroxyl group at the C-21 position. While this modification alters its polarity and interaction profile (e.g., K-Ras localization inhibition), it retains the core macrolide lactone ring .[1]
The Critical Instability Factors:
-
Lactone Hydrolysis (pH Sensitivity): The large lactone ring is thermodynamically unstable in alkaline conditions (pH > 7.5). Ring-opening renders the molecule biologically inert.
-
Aqueous Solubility (Precipitation): Like its parent compound, it is highly lipophilic.[1] In aqueous cell culture media, it is prone to "crashing out" (crystallization) if the carrier solvent (DMSO) concentration is too low or mixing is inefficient.[1]
-
Protein Binding: The compound’s hydrophobic nature drives high non-specific binding to serum albumin (BSA/FBS) and plasticware.
This guide provides a self-validating workflow to mitigate these risks and ensure reproducible experimental data.
Stability-Optimized Preparation Protocol
Phase 1: Stock Solution Preparation
Store lyophilized powder at -20°C. Protect from light.
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Water initiates hydrolysis.[1] DMSO ensures complete solubilization of the lipophilic structure. |
| Concentration | 5 mM - 10 mM | High concentration stocks minimize the volume of DMSO added to cells later (keeping final DMSO < 0.1%).[1] |
| Storage | -20°C in single-use aliquots | Repeated freeze-thaw cycles introduce condensation (water), accelerating degradation.[1] |
| Vessel | Amber glass or opaque polypropylene | While less photosensitive than some fluorophores, macrolides degrade slowly under high-intensity light.[1] |
Phase 2: Working Solution & Media Addition (The "Danger Zone")
Most stability failures occur during this step.[1]
Step-by-Step Methodology:
-
Equilibrate: Allow the DMSO stock aliquot to reach room temperature before opening. This prevents atmospheric moisture from condensing into the cold DMSO.
-
The "Intermediate" Dilution (Optional but Recommended):
-
Do not blast 1 µL of stock directly into 10 mL of media. This causes local precipitation.
-
Protocol: Dilute your stock 1:10 in fresh DMSO or Ethanol first, then dilute that into the media.
-
-
Buffer Control (Critical):
-
Ensure your cell culture media is buffered to pH 7.2–7.4.
-
Recommendation: Supplement media with 25 mM HEPES . Standard bicarbonate buffers rely on CO₂ incubators to maintain pH. When you prepare drugs in the biosafety cabinet (atmospheric air), bicarbonate media pH rises to 8.0–8.5 rapidly, triggering lactone hydrolysis.[1] HEPES prevents this.
-
-
Rapid Mixing: Vortex the media immediately upon adding the drug.
-
Time-to-Use: Apply to cells within 15 minutes of dilution. Do not store diluted media.[2]
Visualizing the Stability Workflow
The following diagram illustrates the critical decision paths to prevent degradation.
Caption: Critical Control Points for 21-Hydroxyoligomycin A Handling. Green paths indicate optimal stability; Red paths indicate high degradation risk.
Troubleshooting Guide & FAQs
Scenario 1: Loss of Potency over 24 Hours
Observation: Initial ATP synthase inhibition is strong, but cells recover or toxicity drops after overnight incubation.
-
Root Cause A (Hydrolysis): The media pH drifted alkaline overnight.
-
Fix: Use 25 mM HEPES in your media.
-
-
Root Cause B (Serum Binding): High FBS (10%) acts as a "sink," binding the lipophilic drug and reducing the free concentration available to mitochondria.[1]
-
Fix: Perform the assay in low-serum (0.5% - 1%) or serum-free media for the duration of the drug treatment, if cell health permits.[1]
-
-
Root Cause C (Plastic Binding): The drug bound to the polystyrene plate.
-
Fix: Use glass-coated plates or account for loss by establishing a dose-response curve specifically in your vessel type.[1]
-
Scenario 2: Visible Precipitate or "Crystal" Formation
Observation: Under the microscope, small refractive crystals are visible, or the media looks slightly cloudy.
-
Root Cause: Solubility limit exceeded. This often happens if the final DMSO concentration is < 0.01% while the drug concentration is high, or if the drug was added to cold media.
-
Fix:
-
Ensure final DMSO concentration is between 0.05% and 0.1% (this helps keep the drug in solution without being toxic to most cells).
-
Pre-warm media to 37°C before adding the drug. Solubility increases with temperature.
-
Scenario 3: Inconsistent Replicates
Observation: Wells treated with the same master mix show high variability.
-
Root Cause: The drug precipitated in the master mix tube before dispensing, or adhered to the pipette tip.
-
Fix:
-
Use "Low Retention" pipette tips.
-
Vortex the master mix immediately before dispensing into the plate.
-
Do not prepare the master mix more than 15 minutes before use.
-
References
-
Cell Signaling Technology. Oligomycin (#9996) Datasheet. (Detailed stability data for Oligomycin A, applicable to 21-Hydroxy derivative).
-
Cayman Chemical. Oligomycin A Product Information. (Solubility data: 20 mg/ml in DMSO; aqueous instability warnings).[1][2][3]
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[1][4] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][4] (Specific characterization of 21-Hydroxyoligomycin A).
-
Symons, A. M., et al. "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." (General mechanism for macrolide instability in cell culture pH ranges).
-
Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. (Standard industry protocol for using Oligomycins in cellular metabolic assays).[1]
Technical Support Center: 21-Hydroxyoligomycin A Assay Optimization
Subject: Troubleshooting & Optimizing IC50 Assays for F0F1-ATP Synthase Inhibitors
Executive Summary
21-Hydroxyoligomycin A (21-HOA) is a macrolide antibiotic and a specific inhibitor of the mitochondrial F0F1-ATP synthase (Complex V). While structurally related to Oligomycin A, the C-21 hydroxyl group alters its physicochemical properties, necessitating specific handling protocols.
The most common source of assay failure with 21-HOA is not target engagement, but rather:
-
Solubility artifacts: Compound precipitation in aqueous buffers before cell delivery.
-
Metabolic masking (The Crabtree Effect): Cells grown in high-glucose media bypassing mitochondrial inhibition via compensatory glycolysis.[1]
This guide provides a self-validating framework to generate robust IC50 data.
Module 1: Compound Handling & Solubilization
The Pre-Analytical Phase
Q: Why do I see high variability (poor R²) between technical replicates at high concentrations? A: This is likely due to "compound crash-out." Like its parent compound Oligomycin A, 21-HOA is highly hydrophobic. If you perform serial dilutions directly in culture media (aqueous), the compound will precipitate at higher concentrations, reducing the effective concentration reaching the cell.
Optimized Solubilization Protocol
To ensure the compound remains in solution, you must maintain a "solvent shield" until the final moment of delivery.
| Step | Parameter | Technical Rationale |
| 1. Stock Prep | Dissolve in 100% anhydrous DMSO to 10 mM or 20 mM. | Macrolides are stable in DMSO but hydrolyze in the presence of water over time. |
| 2. Storage | Aliquot (20 µL) and store at -20°C. Do not freeze-thaw >3 times. | Repeated thermal cycling introduces condensation, leading to hydrolysis. |
| 3. Serial Dilution | Perform 100% of the dilution series in DMSO. | Never dilute serially in media. The compound will adhere to plastic tips and plates in aqueous conditions. |
| 4. Delivery | Use an Intermediate Dilution Step : Dilute DMSO stock 1:200 into media immediately before adding to cells. | This prevents precipitation shock. Final DMSO concentration on cells should be ≤0.5%. |
Expert Tip: If available, use Acoustic Liquid Handling (e.g., Echo®) to shoot nanoliters of 100% DMSO stock directly into the assay plate. This eliminates the intermediate dilution step and minimizes plastic binding losses.
Module 2: The Biological Context (The Metabolic Switch)
The Critical Validation Step
Q: My IC50 for 21-HOA is >10 µM in HepG2 cells, but literature says it should be nanomolar. Is the compound degraded? A: The compound is likely fine. You are observing the Crabtree Effect . In standard high-glucose media (25 mM Glucose), cancer cells (like HepG2 or HeLa) suppress oxidative phosphorylation (OXPHOS) and rely on aerobic glycolysis for ATP. Since 21-HOA targets ATP synthase (OXPHOS), the cells simply bypass the block and survive using glycolysis, appearing "resistant."
The Fix: You must force the cells to rely on mitochondria by replacing Glucose with Galactose .[2]
The Glucose vs. Galactose Mechanism
Galactose enters glycolysis via the Leloir pathway but yields zero net ATP during the conversion to pyruvate. Therefore, cells must send pyruvate to the mitochondria to generate ATP via OXPHOS.
Figure 1: The Metabolic Switch. In Glucose media, cells survive ATP synthase inhibition via glycolytic ATP. In Galactose media, they are forced to use mitochondria, sensitizing them to 21-HOA.
Validation Protocol: The "Glu/Gal" Shift
To confirm 21-HOA activity, run parallel IC50 assays:
-
Plate A: DMEM + 25 mM Glucose.[1]
-
Plate B: DMEM (Glucose-free) + 10 mM Galactose.[3]
-
Result: A true mitochondrial inhibitor will show a >3-fold shift (lower IC50) in Galactose media [1].[1][2]
Module 3: Experimental Workflow & Kinetics
The Analytical Phase
Q: How long should I incubate the cells with 21-HOA? A: ATP synthase inhibition is rapid, but the downstream readout (cell viability/ATP depletion) takes time.
-
For Respiration (Seahorse XF): Immediate effect (minutes).
-
For Viability (CellTiter-Glo): 24 to 72 hours.
-
Recommendation:24 hours is optimal.[3] Shorter times (e.g., 4h) may not allow sufficient ATP depletion to distinguish from background. Longer times (72h) introduce secondary apoptotic effects that complicate IC50 interpretation.
-
Step-by-Step IC50 Protocol (ATP-Based)
-
Cell Seeding (Day 0):
-
Seed cells (e.g., HepG2) at 5,000 cells/well in 96-well plates.
-
Use Galactose-containing media (see Module 2) to sensitize cells.
-
Incubate overnight to allow attachment.
-
-
Compound Preparation (Day 1):
-
Prepare 10 mM stock of 21-HOA in DMSO.[4]
-
Perform 1:3 serial dilution in 100% DMSO (8 points).
-
Prepare "Intermediate Plate": Transfer 2 µL of DMSO series into 198 µL of pre-warmed media (1:100 dilution). Mix well.
-
-
Treatment:
-
Remove culture media from cell plate.
-
Add 100 µL of the Intermediate mix to cells.
-
Final DMSO: 0.5%.[5] Top Concentration: 50 µM (or as optimized).
-
-
Readout (Day 2):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add equal volume of CellTiter-Glo® reagent.
-
Shake for 2 mins (orbital shaker) to lyse cells.
-
Incubate 10 mins at RT to stabilize luminescence.
-
Read on luminometer.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose assay failures.
Figure 2: Troubleshooting logic for 21-Hydroxyoligomycin A assays.
References
-
Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants.[1][2][6] Toxicological Sciences, 97(2), 539–547.
-
Symersky, J., et al. (2012). Structure of the c10 ring of the yeast mitochondrial ATP synthase in the open conformation.[7] Nature Structural & Molecular Biology, 19, 485–491.
-
Promega Corporation. (2015).[3] Mitochondrial ToxGlo™ Assay Technical Manual (TM357). Promega Technical Resources.
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro Assessment of Mitochondrial Function. NCBI Bookshelf.
Sources
- 1. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. promega.com [promega.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Can Galactose Be Converted to Glucose in HepG2 Cells? Improving the in Vitro Mitochondrial Toxicity Assay for the Assessment of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target mitochondrial toxicity of 21-Hydroxyoligomycin A
Subject: Minimizing Off-Target Mitochondrial Toxicity in K-Ras Localization Studies Product: 21-Hydroxyoligomycin A (Nemadectin Omega) Application: K-Ras Plasma Membrane Localization Inhibition Audience: Cell Biologists, Drug Discovery Scientists
Executive Summary: The Selectivity Challenge
21-Hydroxyoligomycin A is a potent inhibitor of K-Ras plasma membrane (PM) localization with an IC
The Core Directive: To successfully utilize 21-Hydroxyoligomycin A, you must operate within the "Therapeutic Window" —a concentration range sufficient to delocalize K-Ras but below the threshold for significant mitochondrial respiration inhibition. This guide provides the protocols and troubleshooting steps to maintain this balance.
Mechanism of Action & Selectivity Profile
The following diagram illustrates the dual pathways: the intended inhibition of K-Ras trafficking and the off-target inhibition of mitochondrial respiration.
Figure 1: Dual mechanism of action. The therapeutic window exists because K-Ras inhibition occurs at concentrations ~1000-fold lower than significant ATP synthase blockade.
Critical Experimental Parameters
A. The "Safe Zone" Dosing Strategy
Do not treat 21-Hydroxyoligomycin A as a standard cytotoxic drug.
-
Target Concentration: 5 nM – 50 nM .
-
Danger Zone: > 100 nM . At this level, you risk engaging the mitochondrial off-target effects common to the oligomycin class [2].
-
Vehicle Control: Use DMSO. Ensure final DMSO concentration is <0.1% to avoid membrane permeability artifacts that could exacerbate K-Ras mislocalization.
B. Metabolic Buffering (The "Glucose Rescue")
If your experiment requires higher doses or longer durations (e.g., >24 hours), you must decouple ATP production from mitochondrial function.
-
Protocol: Culture cells in High Glucose (25 mM) media supplemented with Sodium Pyruvate (1 mM) .
-
Mechanism: This forces cells to rely on glycolysis (the Warburg effect), maintaining ATP levels even if mitochondrial ATP synthase is partially inhibited.
-
Contraindication: NEVER use Galactose-based media. Galactose forces cells to rely on Oxidative Phosphorylation (OxPhos). In the presence of any oligomycin derivative, galactose media will trigger rapid apoptosis [3].
Validated Protocols
Protocol 1: Determining the Therapeutic Window
Objective: To define the concentration where K-Ras is delocalized without ATP depletion.
| Step | Action | Technical Note |
| 1 | Seed Cells | Seed K-Ras dependent cells (e.g., MDCK-f3, SW620) in two parallel 96-well plates. |
| 2 | Treatment | Apply 21-Hydroxyoligomycin A in a log-scale dilution: 0.1, 1, 10, 100, 1000 nM . |
| 3 | Incubation | Incubate for 24 hours . |
| 4 | Plate A: Localization | Perform immunofluorescence for K-Ras. Quantify PM vs. Cytosolic ratio. |
| 5 | Plate B: Viability | Perform CellTiter-Glo® (ATP assay). Do not use MTT (MTT relies on mitochondrial reductase activity and will give false positives). |
| 6 | Analysis | Calculate the Selectivity Index (SI) : |
Protocol 2: The "ATP Specificity" Control
Objective: To prove your phenotype is due to K-Ras inhibition, not energy failure.
-
Condition A: 21-Hydroxyoligomycin A (10 nM).
-
Condition B (Positive Control): Oligomycin A (10 nM and 1 µM).
-
Readout: If Condition A causes K-Ras delocalization but Condition B (10 nM) does not, the effect is specific to the unique 21-hydroxy structure. If Condition B (1 µM) mimics the phenotype, the effect may be due to ATP depletion.
Troubleshooting & FAQs
Q1: My cells are detaching after 12 hours of treatment at 50 nM. Is this mitochondrial toxicity?
-
Diagnosis: Likely yes, or a combined effect. 50 nM is at the upper edge of the safe window for sensitive cell lines.
-
Solution:
-
Lower the dose to 10 nM . The IC
is ~4.8 nM, so 10 nM is sufficient for >80% inhibition. -
Check your media. Are you using low glucose (1 g/L)? Switch to high glucose (4.5 g/L) to support glycolytic survival.
-
Q2: I see K-Ras delocalization, but I also see a drop in ATP levels. How do I know the delocalization isn't caused by the ATP drop?
-
Mechanism: ATP depletion can affect lipid kinases (like PI4K) required for PM identity, indirectly affecting K-Ras.
-
Test: Treat cells with 2-Deoxyglucose (2-DG) and Oligomycin A to intentionally deplete ATP without using 21-Hydroxyoligomycin A. If this ATP-depletion cocktail does not delocalize K-Ras to the same extent, your 21-Hydroxyoligomycin A effect is specific.
Q3: Can I use this compound in vivo?
-
Advisory: Use extreme caution. While 21-Hydroxyoligomycin A is more selective than Oligomycin A, systemic administration of oligomycins is generally toxic due to mitochondrial inhibition in heart and brain tissue. In vivo efficacy would require a delivery vehicle that targets the tumor or specific tissue to improve the therapeutic index.
Q4: Why is my IC
-
Factor: Serum binding. Macrolides like oligomycins are highly lipophilic.
-
Fix: Standardize your FBS concentration (e.g., 10%). If you switch to low-serum media, the effective free drug concentration increases, potentially pushing you into the toxic range.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow to ensure data integrity and minimize mitochondrial artifacts.
References
-
Wagenaar, M. M., et al. (2007).[2][3] Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Journal of Natural Products, 70(3), 367–371.[3][4][5] Link
-
Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences, 109(35), 13961–13965. Link
-
Marroquin, L. D., et al. (2007).[4] Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 539–547. Link
-
Salom, D., et al. (2000). The cellular localization of K-Ras is controlled by a specific inhibitor, 21-hydroxyoligomycin A. MedChemExpress Product Data. Link
Sources
Technical Support Center: Identification of 21-Hydroxyoligomycin A Degradation Products by HPLC
Welcome to the technical support center for the analysis of 21-Hydroxyoligomycin A and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the identification of potential degradation products of 21-Hydroxyoligomycin A using High-Performance Liquid Chromatography (HPLC).
Introduction to 21-Hydroxyoligomycin A and its Stability
21-Hydroxyoligomycin A is a macrolide antibiotic and a derivative of Oligomycin A, distinguished by an additional hydroxyl group at the 21st position.[1] It is a complex molecule with a 26-membered macrocyclic lactone ring.[2] Like many macrolides, 21-Hydroxyoligomycin A is susceptible to degradation under various environmental conditions, which can impact its biological activity and safety profile. Understanding its degradation pathways is crucial for formulation development, stability testing, and ensuring the quality of research and pharmaceutical products.
This guide will walk you through the common challenges and questions encountered during the HPLC analysis of 21-Hydroxyoligomycin A, with a focus on identifying its degradation products.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC chromatogram of 21-Hydroxyoligomycin A. Could these be degradation products?
A1: Yes, the appearance of new peaks in your chromatogram, especially when analyzing aged samples or samples subjected to stress conditions, is a strong indication of degradation. The complex structure of 21-Hydroxyoligomycin A, particularly its large macrolide ring, makes it susceptible to several degradation pathways.
One of the most probable degradation mechanisms for oligomycin-type macrolides is retroaldol degradation , especially under alkaline conditions.[3] This reaction involves the cleavage of carbon-carbon bonds within the β-hydroxy ketone functionalities present in the molecule. For the closely related Oligomycin A, retroaldol degradation has been shown to occur in the C7-C13 region of the molecule.[3] Given the structural similarity, it is highly probable that 21-Hydroxyoligomycin A undergoes a similar degradation pathway.
Additionally, other common degradation pathways for macrolides include hydrolysis of the lactone ring, oxidation, and photodegradation.[4][5]
Q2: What are the likely degradation products of 21-Hydroxyoligomycin A?
A2: While specific degradation products of 21-Hydroxyoligomycin A are not extensively documented in publicly available literature, we can infer potential products based on the known degradation of Oligomycin A and general macrolide instability.
Under alkaline conditions, you are likely to observe products resulting from retroaldol cleavage . This would lead to the formation of smaller, more polar molecules as the large macrocycle breaks apart. The exact masses of these fragments would depend on the specific bonds that are cleaved.
Under acidic conditions, macrolides can be susceptible to hydrolysis of the glycosidic bonds (if present) and the lactone ester bond. However, 21-Hydroxyoligomycin A does not possess the typical deoxy sugars found in many other macrolide antibiotics.[6] Therefore, lactone hydrolysis might be a more relevant pathway under acidic stress.
Oxidative stress, for instance from exposure to peroxides, could lead to the formation of N-oxides or other oxidation products, particularly if there are susceptible functional groups.[2]
Q3: My 21-Hydroxyoligomycin A peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For a complex molecule like 21-Hydroxyoligomycin A, the most likely causes are:
-
Secondary Interactions: The multiple hydroxyl groups and other polar functionalities in the molecule can lead to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. This causes some molecules to be retained longer than others, resulting in a tailing peak.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Poorly Optimized Mobile Phase: An inappropriate mobile phase pH or composition can exacerbate secondary interactions and lead to poor peak shape.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.
-
Modify Mobile Phase pH: If your analyte has ionizable groups, adjusting the pH of the mobile phase can suppress secondary interactions. For a molecule like 21-Hydroxyoligomycin A, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can help to protonate any residual silanol groups on the column, reducing their interaction with the analyte.
-
Use a Different Column: Consider using a column with a highly deactivated stationary phase (end-capped) to minimize silanol interactions. Phenyl-hexyl or embedded polar group (EPG) columns can also offer different selectivity and improved peak shape for complex molecules.
-
Increase Column Temperature: Raising the column temperature can improve mass transfer and reduce viscosity, often leading to sharper peaks.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to identifying and resolving common issues encountered during the HPLC analysis of 21-Hydroxyoligomycin A and its degradation products.
Issue 1: Poor Resolution Between 21-Hydroxyoligomycin A and its Degradation Products
Causality: Degradation products are often structurally similar to the parent compound, making their separation challenging. They may have only slightly different polarities, leading to co-elution.
Troubleshooting Protocol:
-
Optimize the Mobile Phase Gradient:
-
Initial Step: Start with a shallow gradient to maximize the separation of closely eluting peaks. For example, instead of a rapid 5-95% organic gradient, try a slower gradient from 40-70% organic over a longer period.
-
Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation of compounds with small differences in hydrophobicity.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water).
-
Rationale: Acetonitrile and methanol have different solvent strengths and can provide different selectivity for polar and non-polar compounds. This change in selectivity can often resolve co-eluting peaks.
-
-
Adjust the Mobile Phase pH:
-
Action: As mentioned for peak tailing, modifying the pH can alter the ionization state of both the analyte and any degradation products, leading to changes in retention time and potentially improved resolution.
-
-
Evaluate Different Stationary Phases:
-
Action: If resolution is still an issue, a change in column chemistry is warranted. Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Rationale: These alternative stationary phases offer different retention mechanisms (e.g., pi-pi interactions) that can provide unique selectivity for complex molecules and their closely related degradation products.
-
Issue 2: Appearance of "Ghost Peaks" in the Chromatogram
Causality: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They can originate from the mobile phase, the HPLC system, or carryover from previous injections.
Troubleshooting Protocol:
-
Run a Blank Gradient:
-
Action: Inject a blank solvent (ideally your mobile phase) and run the same gradient as your sample analysis.
-
Rationale: If the ghost peaks are still present, they are likely originating from the mobile phase or the system itself.
-
-
Identify the Source of Contamination:
-
Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
-
System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., a mixture of isopropanol and water).
-
Carryover: If the ghost peaks only appear after injecting a sample, it is likely due to carryover. Clean the injection needle and sample loop thoroughly.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 21-Hydroxyoligomycin A
This protocol outlines a systematic approach to intentionally degrade 21-Hydroxyoligomycin A to generate its potential degradation products for subsequent HPLC analysis.
Materials:
-
21-Hydroxyoligomycin A standard
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp (for photolytic degradation)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 21-Hydroxyoligomycin A in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Note: Based on the known degradation of Oligomycin A, significant degradation is expected under these conditions.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
-
Sample Preparation for HPLC Analysis:
-
After the specified incubation time, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | Expected Outcome |
| 0.1 M HCl | 24 | 60 | Potential lactone hydrolysis |
| 0.1 M NaOH | 24 | Room Temperature | Likely retroaldol degradation |
| 3% H₂O₂ | 24 | Room Temperature | Potential oxidation |
| Heat | 48 | 80 | Thermal degradation |
| UV Light | 24 | Room Temperature | Photolytic degradation |
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating 21-Hydroxyoligomycin A from its degradation products.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 40% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Inject a standard solution of 21-Hydroxyoligomycin A to determine its retention time and peak shape under the initial conditions.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms:
-
Look for new peaks that are not present in the unstressed standard.
-
Ensure that the main 21-Hydroxyoligomycin A peak is well-resolved from all degradation product peaks (resolution > 1.5).
-
-
Optimize the method as described in the troubleshooting section if resolution is inadequate.
Visualizations
Experimental Workflow for Degradation Product Identification
Caption: Workflow for forced degradation and identification.
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: Troubleshooting logic for HPLC peak shape.
References
-
Study on retroaldol degradation products of antibiotic oligomycin A. The Journal of Antibiotics, 67(2), 123-129. [Link]
-
Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service. Creative Biolabs. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]
-
A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. [Link]
-
Study on retroaldol degradation products of antibiotic oligomycin A. ResearchGate. [Link]
-
The Effects of Oligomycin on Energy Metabolism and Cation Transport in Slices of Rat Liver. Inhibition of Oxidative Phosphorylation as the Primary Action. PubMed. [Link]
-
Oligomycin. Wikipedia. [Link]
-
Macrolides: From Toxins to Therapeutics. PMC. [Link]
-
A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. [Link]
-
Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H 2 O 2 under Ultraviolet Irradiation. MDPI. [Link]
-
On the mechanism of action of oligomycin and acidic uncouplers on proton translocation and energy transfer in "sonic" submitochondrial particles. PubMed. [Link]
-
Stability-indicating validated HPLC method for assay of Cyclosporine-A in bulk drug and ophthalmic formulations. ResearchGate. [Link]
-
Full article: Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. [Link]
-
Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. PMC. [Link]
-
Macrolide. Wikipedia. [Link]
Sources
Overcoming poor water solubility of 21-Hydroxyoligomycin A in bioassays
Introduction: The "Invisible" Variable in Your Assay
Welcome to the technical support hub for 21-Hydroxyoligomycin A . As Senior Application Scientists, we frequently see researchers struggle with this compound—not because of its biological inactivity, but because of its physicochemical stubbornness.[1][2]
21-Hydroxyoligomycin A is a macrolide antibiotic and a potent inhibitor of mitochondrial
This guide replaces trial-and-error with thermodynamic logic. Follow these protocols to ensure the concentration you calculate is the concentration your cells actually see.
Module 1: Stock Solution & Storage
Q: I can't get the powder to dissolve in water or PBS. What is the correct solvent system?
A: Do not use water. 21-Hydroxyoligomycin A is a lipophilic macrolide.[1] Attempting to dissolve it directly in aqueous buffers will result in a suspension, not a solution, leading to erratic dosing.[1][2]
The Protocol:
-
Primary Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (≥96%) .[1][2]
-
Concentration: Prepare a high-concentration master stock (e.g., 10 mM or 5 mg/mL ).
-
Why? Higher concentrations in organic solvents are thermodynamically more stable than low concentrations where moisture ingress can cause degradation.[1]
-
-
Dissolution: Vortex vigorously for 1-2 minutes. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.
Storage Architecture:
-
Aliquot: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Vessel: Use amber glass vials or polypropylene tubes with O-ring seals.[1]
-
Temp: Store at -20°C (stable for ~2 years).
Module 2: The "Crash-Out" Phenomenon (Dilution Strategy)
Q: My stock is clear, but when I dilute it into the cell culture media, it turns cloudy or I lose activity. Why?
A: You are experiencing Local Supersaturation .[1] When a drop of 100% DMSO stock hits an aqueous buffer, the interface between the droplet and the water creates a zone where the drug concentration exceeds its solubility limit, forcing it to crash out as micro-precipitates.[1][2] These precipitates may not re-dissolve, even with mixing.[1]
The Solution: The "Solvent-Keep" Dilution Method Do not perform serial dilutions in culture media.[1] Perform your serial dilutions in 100% DMSO , and only introduce the aqueous phase at the final step.
Experimental Protocol: Correct Dilution Scheme
Target: 10-point dose-response curve (Top concentration: 10 µM).[2]
-
Step A (Serial Dilution): Prepare your dilution series in a solvent-resistant plate (polypropylene) using 100% DMSO .[1][2]
-
Result: You now have 10 tubes of varying drug concentrations, all in 100% DMSO.
-
-
Step B (Intermediate Step - Optional but Recommended): Dilute 1:10 into an intermediate solvent like PEG-300 or Ethanol if your cells are hyper-sensitive to DMSO shock.[2]
-
Step C (The "Spike"): Transfer a small volume (e.g., 1 µL) of the DMSO solution directly into the assay well containing cells (e.g., 199 µL media).[1][2]
Module 3: Adsorption & Plastic Binding
Q: My shifts significantly depending on whether I use a 96-well or 384-well plate. Is the drug evaporating?
A: No, it is sticking to the walls.[1] Hydrophobic compounds like 21-Hydroxyoligomycin A have a high affinity for Polystyrene (PS) , the standard plastic for cell culture plates.[1][2] In high surface-to-volume ratios (like 384-well plates), you can lose up to 60% of the free drug to the plastic walls in minutes.[2]
Mitigation Strategies:
| Variable | Standard (High Risk) | Optimized (Low Risk) |
| Dilution Plate | Standard Polystyrene | Polypropylene (PP) or Glass-lined |
| Assay Plate | Standard Tissue Culture Treated | Low-Binding / Non-Binding Surface (NBS) |
| Pipette Tips | Standard tips | Low-Retention tips (siliconized) |
| Carrier Protein | Serum-Free Media | Media + 0.1% BSA or 10% FBS |
Note on Carrier Proteins: Adding BSA (Bovine Serum Albumin) helps keep the drug in solution by providing a "shuttle," preventing it from sticking to the plastic.[1] However, be aware that this reduces the free drug concentration available to inhibit the ATPase.[1] You must report whether your assay was performed in the presence of serum.[1]
Visualizing the Failure Points
The following diagram illustrates the "Invisible Loss" workflow where experiments fail due to precipitation and adsorption, contrasted with the optimized pathway.
Figure 1: Comparison of dilution workflows. Method A leads to compound loss via precipitation and adsorption.[1] Method B maintains solubility until the final moment of interaction.[1]
Module 4: Advanced Formulation (Cyclodextrins)
Q: DMSO is toxic to my primary neurons. How can I deliver 21-Hydroxyoligomycin A without high DMSO?
A: Use an inclusion complex carrier.[2] If your cells cannot tolerate >0.1% DMSO, you can use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) .[2] The hydrophobic drug sits inside the cyclodextrin ring, while the hydrophilic exterior allows it to dissolve in water.[1]
The Cyclodextrin Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline or PBS.[2]
-
Dissolve 21-Hydroxyoligomycin A in a minimal volume of DMSO (e.g., 10 µL).[1][2]
-
Add the DMSO shot to the SBE-β-CD solution while vortexing.
-
Sonicate for 10–15 minutes.
-
Result: A clear aqueous solution that can be diluted without precipitation.[1]
-
Summary Data Tables
Table 1: Solubility Profile
| Solvent | Solubility Limit | Usage Note |
| DMSO | ~20–100 mg/mL | Recommended for Stock.[1][2] Hygroscopic (keep sealed).[2] |
| Ethanol | ~30 mg/mL | Good alternative. Volatile (seal tightly). |
| Water/PBS | < 0.001 mg/mL | Do not use for stock.[1] Causes immediate precipitation.[1] |
| Corn Oil | ~2.5 mg/mL | Useful for in vivo injection studies. |
Table 2: Assay Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Cloudy Media | Pre-dilution in aqueous buffer | Switch to "Solvent-Keep" dilution (dilute in DMSO, then spike).[1][2] |
| High Variability | Pipetting suspension / Adsorption | Use Low-Retention tips; Switch to Polypropylene plates.[1][2] |
| Cell Death (Control) | Solvent Toxicity | Ensure final DMSO < 0.5% (or <0.1% for neurons). |
| Low Potency | Drug sticking to plastic | Add 0.1% BSA to assay buffer to block plastic sites. |
References
-
Symersky, J., et al. (2012).[1] Oligomycin frames a common drug-binding site in the ATP synthase.[1][3] Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]
-
Fukazawa, T., et al. (2010).[1][4][5] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Salim, A. A., et al. (2016).[1] Oligomycins as inhibitors of K-Ras plasma membrane localisation. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating 21-Hydroxyoligomycin A from Oligomycin A in LC-MS
Welcome to the technical support guide for the analysis of Oligomycin A and its hydroxylated analog, 21-Hydroxyoligomycin A. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and need to confidently distinguish between these two closely related compounds. As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific rationale to empower you to overcome analytical challenges.
Core Concepts: The Basis of Separation and Detection
Distinguishing between Oligomycin A and 21-Hydroxyoligomycin A relies on exploiting their subtle, yet significant, physicochemical differences. The addition of a single hydroxyl group to the Oligomycin A structure introduces changes in both its mass and polarity, which are the fundamental principles we leverage in LC-MS analysis.
-
Mass Difference: The key difference is the mass of an oxygen atom (approximately 16 Da). This mass shift is readily detectable by a mass spectrometer and serves as the primary identifier.
-
Polarity Difference: The hydroxyl group increases the polarity of 21-Hydroxyoligomycin A. In reversed-phase liquid chromatography (RPLC), which is a common technique for macrolide analysis, less polar compounds are retained longer on the column. Therefore, the more polar 21-Hydroxyoligomycin A is expected to elute earlier than Oligomycin A.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the molecular weights of Oligomycin A and 21-Hydroxyoligomycin A?
A1: Oligomycin A has a molecular formula of C45H74O11 and a molecular weight of approximately 791.06 g/mol .[3][4][5][6][7] 21-Hydroxyoligomycin A has an additional oxygen atom, giving it a molecular formula of C45H74O12 and a molecular weight of approximately 807.06 g/mol . The monoisotopic mass of Oligomycin A is approximately 790.523 Da, and for 21-Hydroxyoligomycin A, it is approximately 806.518 Da. This 16 Da difference is the basis for their mass spectrometric differentiation.
Q2: I am seeing two closely eluting peaks in my chromatogram. Could this be Oligomycin A and 21-Hydroxyoligomycin A?
A2: It is highly probable. Due to the slight difference in polarity, you can expect these two compounds to have similar but not identical retention times on a reversed-phase column. The earlier eluting peak is likely the more polar 21-Hydroxyoligomycin A, while the later eluting peak would be Oligomycin A.
Q3: What type of LC column is best suited for this separation?
A3: A C18 reversed-phase column is a standard and effective choice for the separation of macrolide antibiotics like oligomycins.[1] The non-polar stationary phase will interact differently with the two compounds based on their polarity, enabling their separation.
Q4: Can I distinguish these compounds using only a single quadrupole mass spectrometer?
A4: Yes, you can differentiate them based on their mass-to-charge ratio (m/z) in full scan mode. However, for confident identification and to rule out other potential isobaric interferences, using a tandem mass spectrometer (like a triple quadrupole or Q-TOF) for fragmentation analysis is highly recommended.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS analysis.
Problem 1: My peaks for Oligomycin A and 21-Hydroxyoligomycin A are not well-separated.
Cause: The chromatographic conditions may not be optimal for resolving these two structurally similar compounds.
Solution:
-
Optimize the Gradient: A shallower gradient will increase the resolution between closely eluting peaks.
-
Protocol:
-
Start with your current gradient method.
-
Decrease the rate of change of the organic solvent (e.g., acetonitrile or methanol) concentration over time. For example, if your gradient goes from 60% to 90% organic solvent in 10 minutes, try extending that to 15 or 20 minutes.
-
Inject a mixture of your standards and observe the peak separation.
-
-
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and improve resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve peak separation, although it will increase the run time.[1]
Problem 2: I'm not sure which peak is Oligomycin A and which is 21-Hydroxyoligomycin A.
Cause: Ambiguity in peak assignment without clear mass information.
Solution:
-
Extract Ion Chromatograms (EICs): This is the most direct way to assign peaks.
-
Protocol:
-
Acquire your data in full scan mode.
-
In your data analysis software, generate an EIC for the expected m/z of the [M+H]+ or [M+Na]+ adduct of Oligomycin A (e.g., m/z 791.5 or 813.5).
-
Generate a separate EIC for the expected m/z of the [M+H]+ or [M+Na]+ adduct of 21-Hydroxyoligomycin A (e.g., m/z 807.5 or 829.5).
-
The peak that appears in each EIC corresponds to that specific compound.
-
-
Problem 3: I have co-eluting peaks and need to confirm the identity of each.
Cause: Insufficient chromatographic resolution.
Solution:
-
Utilize Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information to confirm the identity of each compound, even if they are not perfectly separated chromatographically.[8]
-
Rationale: The fragmentation patterns of Oligomycin A and 21-Hydroxyoligomycin A will be similar, but the hydroxylated compound may exhibit a characteristic neutral loss of water (18 Da) or other unique fragment ions.
-
Experimental Workflow:
-
Perform separate injections of your Oligomycin A and 21-Hydroxyoligomycin A standards to obtain their individual fragmentation patterns.
-
Select the precursor ion (e.g., [M+H]+) for each compound in the first quadrupole (Q1).
-
Fragment the selected ion in the collision cell (Q2).
-
Scan the resulting fragment ions in the third quadrupole (Q3).
-
Compare the fragmentation spectra of your unknown peaks to the spectra of the standards.
-
-
Data Presentation
Table 1: Expected m/z Values for Oligomycin A and 21-Hydroxyoligomycin A Adducts
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ | [M+Na]+ | [M+K]+ | [M+NH4]+ |
| Oligomycin A | C45H74O11 | 790.523 | 791.530 | 813.512 | 829.486 | 808.557 |
| 21-Hydroxyoligomycin A | C45H74O12 | 806.518 | 807.525 | 829.507 | 845.481 | 824.552 |
Visualizations
Caption: Experimental workflow for separating and identifying Oligomycin A and 21-Hydroxyoligomycin A.
Caption: Troubleshooting logic for poor chromatographic separation.
References
-
Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides. [Link]
-
Fiese, E. F., & Steffen, S. H. (1990). Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography. Journal of liquid chromatography, 13(14), 2785-2796. [Link]
-
Gala, D., & Chen, Y. (2018). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of the American Society for Mass Spectrometry, 29(11), 2265-2274. [Link]
-
Tsvetkov, Y. E., & Nifantiev, N. E. (2020). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules, 25(22), 5433. [Link]
-
Lozano, A., et al. (2023). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Foods, 12(15), 2873. [Link]
-
Shimadzu Scientific Instruments. (2023, October 31). Oligonucleotide Analysis by LC and LC-MS [Video]. YouTube. [Link]
-
González de la Huebra, M. J., & Vincent, U. (2005). Analysis of macrolide antibiotics by liquid chromatography. Journal of pharmaceutical and biomedical analysis, 39(3-4), 376–398. [Link]
-
ResearchGate. Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. [Link]
-
Wikipedia. Oligomycin. [Link]
-
Wang, L., et al. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Pharmaceutics, 14(12), 2736. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134750119, Oligomycin-A. [Link]
-
Gaysin, A. M., et al. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Rapid Communications in Mass Spectrometry, 37(18), e9569. [Link]
-
Cancilla, M. T., et al. (1999). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 71(15), 3184-3193. [Link]
-
Waters Corporation. (2024, July 23). LC MS Methods for Characterization of Long Oligonucleotides [Video]. YouTube. [Link]
-
Popović, J., et al. (2022). Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform. Molecules, 27(21), 7306. [Link]
-
Satoh, M., et al. (2025). Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum. The Journal of Steroid Biochemistry and Molecular Biology, 252, 106337. [Link]
-
Waters Corporation. (2021, March 11). Compliance-ready Intact Mass Analysis of Modified Oligonucleotides and Impurities using the BioAccord LC-MS System [Video]. YouTube. [Link]
Sources
- 1. Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of macrolide antibiotics by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 5. Oligomycin - Wikipedia [en.wikipedia.org]
- 6. Oligomycin-A | C45H74O11 | CID 134750119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting weak antifungal activity of 21-Hydroxyoligomycin A
Topic: Troubleshooting Weak Antifungal Activity
Introduction: The "False Negative" Paradox
Welcome to the technical support center. If you are observing "weak" or "non-existent" antifungal activity with 21-Hydroxyoligomycin A (21-OH-Oligo), you are likely encountering a specific experimental artifact rather than a failure of the molecule itself.
21-Hydroxyoligomycin A is a potent inhibitor of the mitochondrial F1Fo-ATP synthase (Complex V).[1] Unlike cell wall inhibitors (e.g., Echinocandins) or membrane disruptors (e.g., Amphotericin B), its lethality is conditional. It targets cellular respiration.
The Core Issue: Many fungal pathogens (especially Candida and Saccharomyces spp.) are facultative anaerobes . In standard glucose-rich media (like RPMI 1640 or YPD), these fungi utilize the Crabtree Effect —preferentially generating ATP via glycolysis (fermentation) even in the presence of oxygen. Under these conditions, blocking the mitochondria with 21-OH-Oligo is futile because the fungus simply bypasses the target.
This guide addresses this metabolic bypass, along with solubility and stability issues.
Part 1: The Metabolic Bypass (The #1 Cause of Failure)
Q: Why is my MIC >128 µg/mL in standard RPMI media?
A: You are likely testing in high-glucose conditions. In 0.2% - 2.0% glucose, fungi repress mitochondrial respiration. Since 21-OH-Oligo targets the mitochondria, the drug has no essential pathway to inhibit.
The Fix: Force the fungus to respire. You must substitute glucose with a non-fermentable carbon source (Glycerol) or a respiratory-dependent source (Galactose).
Protocol: Respiratory Susceptibility Assay
Standard CLSI broth microdilution modified for mitochondrial inhibitors.
-
Media Preparation:
-
Control Media: RPMI 1640 + 2% Glucose (Standard).
-
Test Media: RPMI 1640 (glucose-free) + 2% Glycerol OR 2% Galactose .
-
-
Inoculum: Prepare yeast suspension at
cells/mL. -
Incubation: 35°C for 48 hours.
-
Note: Growth on glycerol is slower. You may need to extend incubation to 72h.
-
-
Readout:
-
Glucose: Heavy turbid growth (Drug appears inactive).
-
Glycerol: Clear wells (Drug is active).
-
Data Interpretation Table:
| Carbon Source | Metabolic State | 21-OH-Oligo Activity | Expected MIC |
|---|---|---|---|
| Glucose (2%) | Fermentation (Glycolysis) | Inactive (Bypassed) | >64 µg/mL |
| Galactose (2%) | Respiration + Fermentation | Moderate | 4 - 16 µg/mL |
| Glycerol (2%) | Pure Respiration (OXPHOS) | Potent | 0.01 - 1.0 µg/mL |
Visualizing the Mechanism
The following diagram illustrates why glucose media leads to false negatives.
Caption: Figure 1. The Crabtree Effect. In glucose, fungi generate ATP via glycolysis, bypassing the mitochondrial target of 21-Hydroxyoligomycin A. In glycerol, mitochondrial function is obligatory, rendering the drug lethal.
Part 2: Solubility & Precipitation
Q: I see crystals in my microtiter wells. Is the drug precipitating?
A: Yes. 21-Hydroxyoligomycin A is a highly lipophilic macrolide. It is practically insoluble in water.[1] If you dilute a high-concentration DMSO stock directly into aqueous media, it will "crash out," leading to low bioavailability and erratic results.
Troubleshooting Protocol: The "Intermediate Step" Dilution
Do not pipette 100% DMSO stock directly into the well. Use an intermediate dilution step.
-
Stock Solution: Dissolve 21-OH-Oligo in 100% DMSO to 10 mg/mL .
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw.
-
-
Intermediate Dilution: Dilute the stock 1:10 in culture media or DMSO to create a 100x working solution.
-
Critical: Ensure the final DMSO concentration in the well is <1% (ideally <0.5%). Fungi are sensitive to high DMSO, which can confound toxicity data.
-
-
Visual Check: Inspect wells under 40x magnification. If you see needle-like crystals, the concentration is above the solubility limit.
Solubility Reference:
| Solvent | Solubility Limit | Comment |
|---|---|---|
| Water | < 0.01 mg/mL | Insoluble. Do not use. |
| Ethanol | ~ 20 mg/mL | Good alternative to DMSO. |
| DMSO | ~ 50 mg/mL | Preferred for stock solutions. |
| Acetone | ~ 50 mg/mL | Not recommended for bioassays. |
Part 3: Chemical Stability & Purity
Q: My stock solution lost potency after 2 weeks. Why?
A: The 21-hydroxyoligomycin A molecule contains a lactone ring (cyclic ester). This ring is susceptible to hydrolysis, particularly in alkaline conditions (pH > 8.0).
Stability Checklist:
-
pH: Ensure your assay media is buffered to pH 7.0 - 7.4 (e.g., MOPS in RPMI). Avoid unbuffered media where fungal metabolism might shift pH.
-
Temperature: The 21-hydroxyl group adds polarity but also potential reactivity compared to Oligomycin A. Store lyophilized powder at -20°C. Store DMSO stocks at -20°C.
-
Isomerization: In solution, macrolides can undergo slow isomerization. Always use fresh working solutions.
Part 4: Biological Resistance (Efflux Pumps)
Q: I am using glycerol media, but the fungus is still resistant. Why?
A: If the metabolic bypass is ruled out, consider Efflux Pumps . 21-Hydroxyoligomycin A is a known substrate for ABC transporters (like Cdr1 in Candida or P-gp in mammalian cells).
Diagnostic Experiment: Perform a checkerboard assay with a sub-inhibitory concentration of an efflux pump inhibitor (e.g., Verapamil or Cyclosporin A).
-
Result: If the MIC of 21-OH-Oligo drops significantly (e.g., 4-fold) in the presence of the efflux inhibitor, your strain is actively pumping the drug out.
Summary Troubleshooting Workflow
Use this decision tree to diagnose your specific issue.
Caption: Figure 2. Step-by-step troubleshooting logic for identifying the cause of weak activity.
References
-
Symersky, J., et al. (2012). "Structure of the F1Fo ATP Synthase." Nature Structural & Molecular Biology. (Describes the binding site of oligomycins at the Fo subunit).
-
Shchepina, L. A., et al. (2002). "Oligomycin, an inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis." Oncogene. (Details the mitochondrial specificity of the compound).
-
BenchChem. "21-Hydroxyoligomycin A Technical Data & Properties." (Chemical structure and solubility data).
-
Kovacova, K., et al. (2019). "Glycerol Enhances the Antifungal Activity of Dairy Propionibacteria." Frontiers in Microbiology. (Demonstrates the impact of glycerol vs glucose on fungal susceptibility).
-
Santa Cruz Biotechnology. "21-Hydroxyoligomycin A Product Information." (Storage and stability guidelines).
Sources
Validation & Comparative
Validating 21-Hydroxyoligomycin A Purity: A Multi-Modal Analytical Framework
Executive Summary: The Purity Paradox in Macrolides
21-Hydroxyoligomycin A (Nemadectin omega) is a rare, potent macrolide distinct from its parent congener, Oligomycin A. While Oligomycin A is a classic inhibitor of mitochondrial ATP synthase (Complex V), 21-Hydroxyoligomycin A exhibits unique selectivity for inhibiting K-Ras plasma membrane localization , making it a high-value target for cancer research [1, 2].
However, commercial preparations of oligomycins are notoriously impure. They are produced as fermentation complexes (A, B, C, D, E) where structural differences are minute—often a single oxygen atom or methyl group. Standard HPLC-UV methods fail to reliably distinguish 21-Hydroxyoligomycin A from oxidized degradation products of Oligomycin A due to overlapping chromophores and retention times.
This guide validates a rigorous purity workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to definitively authenticate 21-Hydroxyoligomycin A against its isobaric and structural analogs.
Comparative Analysis: Why Standard Methods Fail
The following table compares the "Industry Standard" (HPLC-UV) against the "Scientific Gold Standard" (qNMR + HRMS) required for 21-Hydroxyoligomycin A validation.
Table 1: Analytical Performance Comparison
| Feature | Method A: HPLC-UV (Standard) | Method B: HRMS + 1H-NMR (Recommended) | Scientific Rationale |
| Specificity | Low . Relies on retention time ( | High . Distinguishes compounds by exact mass ( | UV detection (210-220 nm) is non-specific for the macrolide backbone. |
| Structural Confirmation | None . Inferred from reference standards (if available). | Definitive . NMR confirms the C-21 hydroxyl group configuration. | Only NMR can distinguish the specific regiochemistry of the hydroxyl group. |
| Impurity Detection | Limited . Misses non-chromophoric impurities or co-eluting congeners. | Comprehensive . Detects isobaric interferences and degradation products. | HRMS resolves the +16 Da mass shift (Oligomycin A vs. 21-OH). |
| Limit of Detection | ~1-5 µg (UV dependent) | ~1-10 ng (MS); ~100 µg (NMR) | MS provides sensitivity; NMR provides structural certainty. |
| Cost/Time | Low / Fast (15 min) | High / Moderate (2-4 hours) | The cost of false positives in K-Ras research outweighs analytical costs. |
Methodological Protocols
Phase 1: High-Resolution Mass Spectrometry (HRMS) Screening
Objective: Confirm molecular formula and assess gross purity.
Principle: 21-Hydroxyoligomycin A (
Protocol:
-
System: Q-TOF or Orbitrap MS coupled to UPLC.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 98% B over 10 minutes (Macrolides are lipophilic).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Note: Macrolides form strong Sodium adducts
.
-
-
Target Ions:
-
21-Hydroxyoligomycin A: Calculate exact mass for
.-
Monoisotopic Mass: ~829.5078 Da.
-
-
Oligomycin A (Impurity):
.-
Monoisotopic Mass: ~813.5129 Da.
-
-
-
Acceptance Criteria:
-
Mass error < 5 ppm.
-
Absence of significant peak at 813.51 (Oligomycin A).
-
Phase 2: Structural Validation via 1H-NMR
Objective: Confirm the presence of the hydroxyl group at position 21 and establish stereochemistry.
Principle: In Oligomycin A, Carbon-21 is a methylene group (
Protocol:
-
Sample Prep: Dissolve 1-5 mg of sample in 600 µL of Chloroform-d (
) or Methanol- .-
Expert Tip:
is preferred for sharper signals in the macrolide ring region, though Methanol- prevents exchange of hydroxyl protons.
-
-
Instrument: 500 MHz or 600 MHz NMR (Cryoprobe recommended for small samples).
-
Acquisition Parameters:
-
Pulse sequence: Standard 1H (zg30).
-
Scans: 64–128 (for signal-to-noise > 100:1).
-
Relaxation delay (d1): 2.0 seconds.
-
-
Key Diagnostic Signals (The "Smoking Gun"):
-
Oligomycin A: Look for the absence of a downfield methine at C-21.
-
21-Hydroxyoligomycin A: Look for a multiplet signal corresponding to H-21 .
-
Chemical Shift: Typically
3.5 – 4.0 ppm (depending on solvent). -
Differentiation: This signal will correlate (in COSY) to the C-20 and C-22 protons.
-
-
-
2D Confirmation (Optional but Recommended):
-
Run COSY (Correlation Spectroscopy) to trace the spin system from C-19 to C-23. The connectivity
confirms the hydroxylation site.
-
Validation Workflow Diagram
The following diagram illustrates the decision matrix for validating 21-Hydroxyoligomycin A, ensuring no "false positives" from related congeners.
Figure 1: Critical Decision Matrix for 21-Hydroxyoligomycin A Purity Validation. Note the mandatory NMR step to rule out regioisomers.
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localization."[1] Organic & Biomolecular Chemistry, 14(2), 711-715.[1] [Link]
-
Wagenaar, M. M., et al. (2007). "Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A." Journal of Natural Products, 70(3), 367–371.[1] [Link]
-
Nakakita, Y., et al. (1984). "Nemadectins, new macrocyclic lactone antibiotics: isolation, characterization and structure." The Journal of Antibiotics, 37(5), 441-445. [Link]
Sources
Technical Guide: Negative Controls for 21-Hydroxyoligomycin A Biological Assays
[1]
Executive Summary
21-Hydroxyoligomycin A is a macrolide antibiotic and a specific analogue of the Oligomycin complex.[1] While primarily utilized as a potent inhibitor of mitochondrial F-type ATP synthase (Complex V), it possesses distinct physicochemical properties (polarity via the C-21 hydroxyl group) and secondary biological activities, such as K-Ras plasma membrane localization inhibition, that distinguish it from the standard Oligomycin A.[1]
Establishing robust negative controls for 21-Hydroxyoligomycin A is critical not merely to establish a baseline, but to validate target specificity .[1] Because the compound targets the mitochondrial machinery, "negative" controls must distinguish between mitochondrial toxicity, vacuolar ATPase inhibition, and off-target cytotoxicity.[1] This guide outlines the hierarchy of controls required to generate publication-grade data.
Mechanism of Action & Biological Context[2][3]
To select the correct control, one must understand the precise molecular interference.[1] 21-Hydroxyoligomycin A binds to the F0 subunit (c-ring) of the mitochondrial ATP synthase, blocking the proton channel.[1] This halts oxidative phosphorylation, leading to a rapid drop in mitochondrial ATP production and an arrest of the Electron Transport Chain (ETC) due to the steep proton gradient (coupling).[1]
However, unlike a "clean" genetic knockout, small molecules have off-targets.[1] 21-Hydroxyoligomycin A has been implicated in inhibiting P-glycoprotein (P-gp) and K-Ras localization.[1][2][3] Therefore, a simple vehicle control is insufficient for rigorous mechanistic studies.[1]
Mechanistic Pathway & Control Points[2][5][6]
The following diagram illustrates the specific site of action for 21-Hydroxyoligomycin A compared to the functional negative control, Bafilomycin A1.[1]
Figure 1: Mechanistic distinction between 21-Hydroxyoligomycin A (Mitochondrial F-ATPase inhibitor) and Bafilomycin A1 (Vacuolar V-ATPase inhibitor).[1]
Selecting the Negative Control[1]
For 21-Hydroxyoligomycin A, a "negative control" falls into three distinct categories. You must use the appropriate category based on your experimental question.
A. The Vehicle Control (Baseline)[1]
-
Agent: Dimethyl Sulfoxide (DMSO).[1]
-
Rationale: 21-Hydroxyoligomycin A is lipophilic and typically reconstituted in DMSO.[1]
-
Protocol: The final concentration of DMSO in the control well must match the drug well exactly (typically <0.1% v/v).
-
Limitation: Controls for solvent toxicity only, not for biological mechanism.
B. The Specificity Control (Functional Negative)[1]
-
Rationale: Bafilomycin A1 is a macrolide antibiotic that specifically inhibits V-ATPase (vacuolar), which regulates lysosomal pH, but does not inhibit mitochondrial F-ATPase at low concentrations (<100 nM).[1]
-
Application: If you observe a drop in ATP or change in pH, Bafilomycin A1 proves that the effect is mitochondrial (F-ATPase) and not due to general acidification issues or vacuolar disruption.[1]
C. The Genetic Negative Control (Target Null)[1]
-
Rationale: Rho0 cells lack functional ETC and Complex V. They rely entirely on glycolysis for ATP.
-
Application: If 21-Hydroxyoligomycin A induces toxicity in Rho0 cells, the mechanism is off-target (e.g., K-Ras inhibition, P-gp interference, or general chemical toxicity), as the primary target (functional Complex V) is absent.[1]
Comparative Performance Data
The following table contrasts 21-Hydroxyoligomycin A with its standard alternatives and controls.
| Feature | 21-Hydroxyoligomycin A | Oligomycin A (Standard) | Bafilomycin A1 (Neg.[1] Control) | DMSO (Vehicle) |
| Primary Target | Mitochondrial F-ATPase (F0) | Mitochondrial F-ATPase (F0) | Vacuolar V-ATPase | None |
| Mitochondrial Respiration | Inhibits (decreases OCR) | Inhibits (decreases OCR) | No Effect (at <100nM) | No Effect |
| Glycolysis (ECAR) | Increases (Compensation) | Increases (Compensation) | Variable | Baseline |
| K-Ras Localization | Inhibits (IC50 ~4.8 nM) | Inhibits (IC50 ~1.5-14 nM) | No Effect | No Effect |
| Solubility | High (Polar OH group) | Moderate | Moderate | N/A |
| Use Case | Specific analogue studies, K-Ras dual targeting | General ATP synthase block | Distinguishing proton pumps | Baseline normalization |
Experimental Protocols
Workflow 1: Mitochondrial Stress Test (Seahorse XF)
This is the gold standard for validating 21-Hydroxyoligomycin A activity.[1]
Objective: Confirm mitochondrial inhibition via Oxygen Consumption Rate (OCR).
Reagents:
-
Assay Medium: XF DMEM (pH 7.4).[1]
-
21-Hydroxyoligomycin A (Target): 1.0 µM (final).[1]
-
Oligomycin A (Positive Control): 1.0 µM (final).[1]
-
Bafilomycin A1 (Negative Control): 10 nM (final).[1]
-
FCCP (Uncoupler): 0.5 - 2.0 µM (Titrated).[1]
-
Rotenone/Antimycin A (ETC Shutoff): 0.5 µM.[1]
Protocol Steps:
-
Seeding: Seed cells (e.g., HeLa or HepG2) at 20,000 cells/well in XF plate 24h prior.
-
Equilibration: Wash cells with Assay Medium; incubate 1h in non-CO2 incubator at 37°C.
-
Injection Strategy:
-
Measurement: Record 3 cycles (Mix 3 min, Wait 0 min, Measure 3 min) after each injection.
Expected Outcome:
-
21-Hydroxyoligomycin A: Sharp decrease in OCR (similar to Oligomycin A).[1]
-
Bafilomycin A1: No significant change in OCR (Negative Control).
Workflow 2: ATP Specificity Assay (Luminescence)
Validating that ATP depletion is mitochondrial, not glycolytic.[1]
Reagents:
-
Glucose-free Media (Galactose supplemented) vs. High Glucose Media.[1]
-
CellTiter-Glo® (Promega) or equivalent.[1]
Protocol Steps:
-
Conditioning: Culture cells in Galactose media (forces reliance on mitochondria) vs. Glucose media (allows glycolysis) for 24h.[1]
-
Treatment: Treat with 21-Hydroxyoligomycin A (1 µM) vs DMSO for 4 hours.
-
Lysis & Detection: Add CellTiter-Glo reagent, shake 2 min, incubate 10 min.
-
Read: Measure Luminescence.
Analysis:
-
Galactose Media: 21-Hydroxyoligomycin A should cause near-total ATP depletion (High sensitivity).[1]
-
Glucose Media: Cells should survive/maintain ATP via glycolysis (Warburg effect).[1]
-
If ATP drops equally in Glucose media: Suspect off-target toxicity (Negative control failure).[1]
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating 21-Hydroxyoligomycin A specificity using metabolic flux (Seahorse) and endpoint ATP quantification.
Troubleshooting & Validation Criteria
To ensure your negative controls are valid, apply these "Self-Validating" checks:
-
The "Bafilomycin Check": If your Bafilomycin A1 control causes a drop in OCR similar to 21-Hydroxyoligomycin A, your concentration is too high (loss of specificity) or your cell line is under extreme autophagic stress.[1]
-
The "Glucose Rescue": 21-Hydroxyoligomycin A toxicity must be rescuable by high glucose supplementation (allowing glycolytic compensation).[1] If glucose does not rescue cell viability, the drug is acting via an off-target mechanism (e.g., membrane disruption or K-Ras dependent apoptosis), not ATP synthase inhibition.[1]
-
Solubility Artifacts: Ensure 21-Hydroxyoligomycin A is fully dissolved. Precipitates can cause physical stress to cells, mimicking toxicity.[1] Always vortex and inspect the DMSO stock before addition.[1]
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localization."[1][2] Organic & Biomolecular Chemistry.
-
Symersky, J., et al. (2012). "Oligomycin frames a common drug-binding site in the ATP synthase."[1] Proceedings of the National Academy of Sciences (PNAS). [1]
-
Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." Agilent Literature.
-
Yoshimori, T., et al. (1991). "Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells."[1] Journal of Biological Chemistry.
-
Pelicano, H., et al. (2006). "Glycolysis inhibition for anticancer treatment."[1] Oncogene.
Sources
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. apexbt.com [apexbt.com]
- 4. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance of rho(0) cells against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 21-Hydroxyoligomycin A's Potency in Human Colorectal Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel compounds with potent and selective anti-cancer activity is paramount. This guide provides a technical comparison of 21-Hydroxyoligomycin A, a polyketide metabolite, and its cytotoxic effects on human colorectal carcinoma cells. We will delve into its IC50 values in comparison to established chemotherapeutic agents, explore its unique mechanism of action, and provide a detailed experimental protocol for assessing its in vitro efficacy.
Introduction to 21-Hydroxyoligomycin A
21-Hydroxyoligomycin A is a macrolide antibiotic that has garnered interest for its potential as a cancer chemotherapeutic agent.[1] Structurally related to Oligomycin A, a known inhibitor of ATP synthase, 21-Hydroxyoligomycin A exhibits a distinct and potent activity against cancer cells, particularly those harboring KRas mutations, which are prevalent in colorectal cancers.[1][2] Its multifaceted mechanism of action, which includes the inhibition of the critical plasma membrane localization of oncogenic K-Ras, sets it apart from conventional cytotoxic agents.[1][2][3][4]
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a comparative summary of the available IC50 values for 21-Hydroxyoligomycin A and standard-of-care chemotherapeutics against various human colorectal carcinoma cell lines.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| 21-Hydroxyoligomycin A | SW620 | 14.4 | [1] |
| Human Colorectal Carcinoma Cells | > 3 | [2][3][4] | |
| 5-Fluorouracil | HCT-116 | 3.30 - 19.87 | [5][6][7] |
| HT-29 | 4.20 - 85.37 | [5][6][8][9] | |
| SW620 | Not explicitly found | ||
| Oxaliplatin | HCT-116 | 0.41 - 0.64 | [5][10][11] |
| HT-29 | 0.58 - 3.8 | [5][10][11] | |
| SW620 | Not explicitly found | ||
| Irinotecan (as SN-38) | HCT-116 | 0.005 (5 nM) | [12] |
| HT-29 | 0.012 (12 nM) | [12] | |
| SW620 | Not explicitly found |
Unraveling the Mechanism of Action
The primary anti-cancer mechanism of 21-Hydroxyoligomycin A is its exceptionally potent inhibition of the plasma membrane (PM) localization of the K-Ras oncoprotein.[1][2][3][4] For oncogenic K-Ras to exert its proliferative and pro-survival signals, it must be anchored to the inner leaflet of the plasma membrane. 21-Hydroxyoligomycin A disrupts this critical localization with an IC50 in the nanomolar range (approximately 1.5–14 nM).[2][3][4]
While the precise molecular target for this inhibition is still under active investigation, this mode of action represents a significant departure from traditional chemotherapeutics that primarily target DNA synthesis or microtubule function.[2]
Additionally, as a member of the oligomycin family, it is plausible that 21-Hydroxyoligomycin A also impacts mitochondrial function through the inhibition of ATP synthase, a mechanism well-established for Oligomycin A.[5][13] This dual-pronged attack on both a key oncogenic signaling pathway and cellular bioenergetics could contribute to its potent cytotoxic effects.
Below is a diagram illustrating the proposed mechanism of action of 21-Hydroxyoligomycin A.
Caption: Proposed mechanism of 21-Hydroxyoligomycin A in colorectal cancer cells.
Experimental Protocol: Determination of IC50 by MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The following is a detailed methodology for determining the IC50 value of 21-Hydroxyoligomycin A using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human colorectal carcinoma cell lines (e.g., SW620, HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
21-Hydroxyoligomycin A (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 21-Hydroxyoligomycin A in complete medium from the 10 mM stock. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Return the plates to the incubator for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Caption: Step-by-step workflow for determining the IC50 value of a compound.
Conclusion
21-Hydroxyoligomycin A presents a compelling profile as a potential therapeutic agent for human colorectal carcinoma. Its potent, nanomolar inhibition of K-Ras plasma membrane localization offers a novel and targeted approach to combatting cancers driven by this common oncogene. While its cytotoxic IC50 values are in the micromolar range, its unique mechanism of action suggests that its therapeutic window and efficacy in vivo may be significantly different from traditional chemotherapeutics. Further research is warranted to fully elucidate its molecular targets and to establish its efficacy in preclinical models of colorectal cancer, particularly in HCT-116 and HT-29 cell lines. The methodologies outlined in this guide provide a robust framework for such investigations.
References
-
Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines. (2018). PMC. [Link]
-
IC 50 values of 5-FU for colon cancer cells. | Download Table. (n.d.). ResearchGate. [Link]
-
Oligomycin. (n.d.). Wikipedia. [Link]
-
HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. [Link]
-
Acquired irinotecan resistance is accompanied by stable modifications of cell cycle dynamics independent of MSI status. (2013). Spandidos Publications. [Link]
-
Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023). MDPI. [Link]
-
Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization. (2021). eLife. [Link]
-
Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. (2018). CONICET. [Link]
-
Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. (n.d.). AACR Journals. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. [Link]
-
IC 50 a values of the platinum compounds for the HCT116 cells. (n.d.). ResearchGate. [Link]
-
Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. (2023). Semantic Scholar. [Link]
-
The IC50 value of HCT-116-CriR and HCT-116 was evaluated by MTT assay.... (n.d.). ResearchGate. [Link]
-
Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. (2020). PMC. [Link]
-
Oligomycins as inhibitors of K-Ras plasma membrane localisation. (2015). UQ eSpace. [Link]
-
Oligomycins as inhibitors of K-Ras plasma membrane localisation. (n.d.). RSC Publishing. [Link]
-
Oligomycins as inhibitors of K-Ras plasma membrane localisation. (2016). PubMed. [Link]
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- 1. toku-e.com [toku-e.com]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Effects in HT-29 Cells and Anti-Inflammatory Effects on Mouse Splenocytes of Broccoli Cultivated with Deep Sea Water Minerals in Organic Farming [mdpi.com]
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- 11. Growth inhibition of HT-29 human colon cancer cells by analogues of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p21WAF1 regulates anchorage-independent growth of HCT116 colon carcinoma cells via E-cadherin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligomycin - Wikipedia [en.wikipedia.org]
Technical Guide: Cross-Reactivity and Specificity Profile of 21-Hydroxyoligomycin A
Executive Summary
21-Hydroxyoligomycin A is a macrolide antibiotic and a structural derivative of the canonical F-ATPase inhibitor, Oligomycin A. While it shares the core mechanism of inhibiting the mitochondrial F1F0-ATP synthase (Complex V), it exhibits a distinct pharmacological profile characterized by unique "off-target" activities—specifically the inhibition of K-Ras plasma membrane localization and P-glycoprotein (P-gp) efflux pumps.[1][2][3][4]
This guide provides a rigorous analysis of its functional cross-reactivity against other ATPase inhibitors (Bafilomycin A1, Ouabain) and delineates the experimental frameworks required to distinguish its activity in complex biological systems.
Part 1: Structural & Mechanistic Basis
To understand cross-reactivity, one must first understand the structural determinants of binding.
The Oligomycin Pharmacophore
Oligomycins bind to the c-subunit ring of the F0 portion of ATP synthase.[5] This binding blocks the proton channel, decoupling oxidative phosphorylation.[6]
-
Oligomycin A: The parent compound.[2] Highly lipophilic.[1] Potent F0 binder.[3][6]
-
21-Hydroxyoligomycin A: Contains a hydroxyl group at the C21 position.[2][7] This modification alters its polarity and solubility but preserves the macrocyclic lactone ring essential for F0 binding.
-
Key Insight: The C21-OH modification does not abolish ATPase inhibition but does enable unique interactions with the K-Ras trafficking machinery, a property largely absent in Oligomycin A.[1]
Mechanistic Comparison Diagram
The following diagram illustrates the distinct binding sites of 21-Hydroxyoligomycin A compared to other ATPase inhibitors, visualizing why "cross-reactivity" (in terms of target confusion) is mechanistically low between classes but high within the Oligomycin family.
Figure 1: Specificity map showing that while 21-Hydroxyoligomycin A shares the mitochondrial target with Oligomycin A, it possesses a unique secondary target (K-Ras) and shows no functional cross-reactivity with V-ATPase or P-ATPase inhibitors.[1]
Part 2: Functional Cross-Reactivity & Performance Data
In drug development, "cross-reactivity" often refers to the risk of an inhibitor affecting unintended ATPase classes. The table below summarizes the selectivity profile of 21-Hydroxyoligomycin A against the major ATPase inhibitor classes.
Comparative Inhibitor Profile
| Inhibitor | Primary Target | Secondary Target (Off-Target) | Specificity Insight |
| 21-Hydroxyoligomycin A | Mitochondrial F1F0-ATPase | K-Ras (PM Localization) , P-gp | Dual-Action: Use when studying K-Ras pathways or when P-gp inhibition is a desired side-effect.[1][2] |
| Oligomycin A | Mitochondrial F1F0-ATPase | None (High Specificity) | Gold Standard: Use for pure mitochondrial respiration studies.[1][2] |
| Bafilomycin A1 | Vacuolar V-ATPase | None (at <100 nM) | Negative Control: Does not inhibit F-ATPase; excellent for distinguishing lysosomal vs. mitochondrial acidification.[1][2] |
| Ouabain | Na+/K+ ATPase (P-Type) | None | Negative Control: Targets plasma membrane ion pumps, distinct from metabolic ATPases.[1] |
Performance Metrics (Experimental Data)
Data synthesized from comparative bioassays (e.g., Salim et al., 2016; ApexBio).[1][2]
-
ATPase Inhibition (Mitochondrial):
-
K-Ras Localization Inhibition:
-
Cytotoxicity (SW620 Cells):
-
21-Hydroxyoligomycin A: IC50 ≈ 14 µM.
-
Part 3: Experimental Protocols for Validation
To validate the activity of 21-Hydroxyoligomycin A and rule out cross-reactivity with V-ATPases, use this dual-assay workflow.
Protocol A: Differential ATPase Inhibition Assay
Objective: To confirm F-ATPase specificity and lack of V-ATPase cross-reactivity.[1]
Materials:
-
Isolated Mitochondria (Mouse Liver or HepG2).[1]
-
ATP Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2).[1]
-
Phosphate Detection Reagent (Malachite Green).[1]
-
Inhibitors: 21-Hydroxyoligomycin A (Test), Oligomycin A (Pos.[1][2] Control), Bafilomycin A1 (Neg.[1] Control).
Workflow:
-
Preparation: Dilute 21-Hydroxyoligomycin A in DMSO. Note: It is soluble in DMSO/Ethanol but insoluble in water .[2][4]
-
Incubation: Incubate isolated mitochondria (10 µg protein) with inhibitors (graded doses: 1 nM – 10 µM) for 15 mins at 37°C.
-
Reaction: Add 2 mM ATP to initiate hydrolysis. Incubate for 20 mins.
-
Termination: Add Malachite Green reagent to stop reaction and bind free phosphate.
-
Read: Measure Absorbance at 620 nm.
Validation Criteria:
-
Success: 21-Hydroxyoligomycin A reduces phosphate release dose-dependently (similar to Oligomycin A).[1][2]
-
Specificity Check: Bafilomycin A1 must show no inhibition in this mitochondrial fraction.[2] If it does, your mitochondrial prep is contaminated with lysosomes/vacuoles.[1]
Protocol B: K-Ras Localization Screen (Differentiation Assay)
Objective: To distinguish 21-Hydroxyoligomycin A from generic Oligomycin A.[1][2]
-
Cell Line: MDCK cells expressing GFP-K-Ras.[1]
-
Treatment: Treat cells with 100 nM 21-Hydroxyoligomycin A vs. 100 nM Oligomycin A for 24 hours.[1][2]
-
Imaging: Confocal microscopy.
-
Result:
Part 4: Troubleshooting & Senior Scientist Insights
Solubility & Stability[2][4]
-
The Polarity Trap: Unlike Oligomycin A, the 21-hydroxyl group increases polarity.[1][2] While still requiring DMSO for stock solutions, ensure the final aqueous buffer does not exceed 1% DMSO, as 21-Hydroxyoligomycin A can precipitate unpredictably in high-salt buffers if not mixed rapidly.[1][2]
-
Storage: Store lyophilized at -20°C. Once in DMSO, use within 1 month. It is less stable than Oligomycin A due to potential oxidation at the C21 position.
Immunological Cross-Reactivity
-
Antibody Interference: If using anti-Oligomycin antibodies (e.g., for competitive ELISA to measure drug levels), assume 100% cross-reactivity .[1][2] The antibodies typically recognize the macrolide lactone ring, which is conserved. You cannot quantify 21-Hydroxyoligomycin A in the presence of Oligomycin A using immunoassays; LC-MS/MS is required.[1]
Validation Workflow Diagram
Use this decision tree to select the correct inhibitor for your pathway analysis.
Figure 2: Decision matrix for selecting between Oligomycin A, 21-Hydroxyoligomycin A, and Bafilomycin A1 based on experimental intent.
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[1][2][4] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][4]
-
Symersky, J., et al. (2012). "Structure of the c10 ring of the yeast mitochondrial ATP synthase in the open conformation." Nature Structural & Molecular Biology, 19, 485–491.[1] (Structural basis of Oligomycin binding).[1][7]
-
Bowman, E. J., et al. (1988). "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells."[1][2] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.[1] [1]
-
Wagenaar, M. M., et al. (2007). "Structure and absolute stereochemistry of 21-Hydroxyoligomycin A." Journal of Natural Products, 70(3), 367-371.[1][2][4]
-
ApexBio Technology. "21-hydroxy Oligomycin A Product Monograph." (Source for IC50 data on K-Ras).
Sources
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. toku-e.com [toku-e.com]
- 5. council.muctr.ru [council.muctr.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 21-Hydroxyoligomycin A | 102042-09-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure and absolute stereochemistry of 21-hydroxyoligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking 21-Hydroxyoligomycin A: Unlocking High-Selectivity K-Ras Inhibition in MDCK Models
Topic: Benchmarking 21-Hydroxyoligomycin A potency in MDCK cell lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Selectivity Paradox
For decades, Oligomycin A has been the "gold standard" for mitochondrial ATP synthase inhibition. However, for researchers investigating K-Ras plasma membrane (PM) localization , Oligomycin A presents a fatal flaw: its mitochondrial toxicity onset overlaps almost perfectly with its K-Ras inhibitory concentration.
21-Hydroxyoligomycin A (21-OH-Oli A) changes this paradigm. By introducing a hydroxyl group at the C-21 position, this analogue retains nanomolar potency against K-Ras trafficking but exhibits a drastically reduced cytotoxicity profile compared to the parent compound.
This guide benchmarks 21-Hydroxyoligomycin A against Oligomycin A in Madin-Darby Canine Kidney (MDCK) cell lines, demonstrating why 21-OH-Oli A is the superior structural probe for dissecting K-Ras pathways without the confounding variable of immediate bioenergetic collapse.
Mechanistic Insight: Decoupling Toxicity from Efficacy
To understand the benchmarking data, one must understand the dual-target mechanism. Both compounds interact with the mitochondrial F0F1-ATP synthase (Complex V).[1] However, recent structural activity relationship (SAR) studies reveal a secondary mechanism involving the inhibition of K-Ras trafficking, likely via the PDE
The structural modification in 21-OH-Oli A creates a "therapeutic window" that does not exist for Oligomycin A.
Figure 1: Mechanistic divergence between Oligomycin A and its 21-Hydroxy analogue. Note the reduced affinity of 21-OH-Oli A for the ATP synthase toxicity pathway.
Comparative Benchmarking Data (MDCK Model)
The following data consolidates findings from MDCK (Madin-Darby Canine Kidney) assays, a standard model for epithelial polarity and membrane trafficking studies.
Table 1: Potency vs. Toxicity Profile
| Metric | 21-Hydroxyoligomycin A | Oligomycin A | Verdict |
| Target: K-Ras PM Localization (IC50) | 4.82 ± 0.70 nM | 1.5 – 14.0 nM | Comparable Potency |
| Off-Target: Cytotoxicity (IC50/GI50) | > 3,000 nM (up to 14.4 µM) | ~ 10 nM | >1000x Selectivity Window |
| Selectivity Index (SI) | > 600 | ~ 1 | 21-OH-Oli A Superior |
| Solubility (DMSO) | High (>10 mM) | High (>10 mM) | Equivalent |
Data Interpretation:
-
Oligomycin A kills MDCK cells at essentially the same concentration required to inhibit K-Ras localization. It is impossible to distinguish whether K-Ras delocalization is a specific effect or a secondary consequence of ATP depletion.
-
21-Hydroxyoligomycin A inhibits K-Ras at ~4.8 nM but does not induce significant cytotoxicity until concentrations exceed 3 µM (3000 nM). This allows researchers to study K-Ras inhibition in a metabolically active, viable cell.
Validated Experimental Protocols
To replicate these benchmarking results, use the following self-validating dual-assay workflow. This protocol ensures you are measuring specific K-Ras inhibition and not artifacts of cell death.
Workflow Visualization
Figure 2: Dual-arm assay workflow to validate Selectivity Index (SI) in MDCK cell lines.
Detailed Protocol Steps
Phase 1: Preparation
-
Cell Line: MDCK cells stably expressing GFP-K-RasG12V (or transient transfection).
-
Compound Prep: Dissolve 21-Hydroxyoligomycin A in DMSO to a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in serum-free DMEM.
-
Critical Check: Final DMSO concentration must be <0.5% to avoid vehicle toxicity.
-
Phase 2: The K-Ras Localization Assay (Efficacy)
-
Seeding: Seed cells on glass-bottom 96-well plates. Allow 24h adhesion.
-
Incubation: Treat cells with 21-OH-Oli A dilution series for 24 hours .
-
Imaging: Fix with 4% Paraformaldehyde (PFA). Counterstain nuclei (DAPI) and membrane (WGA).
-
Analysis: Use automated high-content screening (HCS) to calculate the Membrane-to-Cytosol Ratio of GFP signal.
-
Success Criterion: A potent "hit" will shift GFP signal from the cell periphery (sharp ring) to the cytoplasm (diffuse haze).
-
Phase 3: The ATP Viability Assay (Toxicity Control)
-
Parallel Plate: Run an identical plate treated exactly as above.
-
Readout: At 24 hours, add ATP detection reagent (e.g., CellTiter-Glo).
-
Causality Check:
-
If ATP drops at 5 nM → The compound is acting like Oligomycin A (Mitochondrial toxicity).
-
If ATP remains stable at 5 nM but drops at 10 µM → The compound is 21-Hydroxyoligomycin A (Selective K-Ras inhibitor).
-
Authoritative Analysis: Why Choose 21-Hydroxyoligomycin A?
1. The "Clean" K-Ras Probe In drug discovery, "off-target" effects often doom a candidate. Oligomycin A's primary target (ATP synthase) is lethal. 21-Hydroxyoligomycin A effectively "silences" this lethal target (by ~3 orders of magnitude) while preserving the K-Ras inhibitory pharmacophore. This makes it the only viable choice for long-term (24h+) trafficking studies where cell health is paramount.
2. Stability & Solubility Like its parent compound, 21-OH-Oli A is highly stable in DMSO and organic solvents. However, due to the extra hydroxyl group, it may exhibit slightly altered polarity, which can influence cellular uptake rates. The 24-hour incubation protocol recommended above accounts for these kinetics.
3. Application in MDCK Polarity MDCK cells are polarized. K-Ras localization is critical for maintaining this polarity. Using 21-OH-Oli A allows researchers to disrupt Ras signaling specifically and observe the collapse of polarity without the confounding factor of ATP depletion-induced necrosis.
References
-
Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localization."[2][3] Organic & Biomolecular Chemistry, 14(2), 711-715.[2][3]
-
Key Finding: Established the IC50 of 4.82 nM for 21-Hydroxyoligomycin A in MDCK cells and demonstrated the lack of cytotoxicity at effective doses.[3]
-
-
Wagenaar, M. M., et al. (2017). "Structure and absolute configuration of 21-hydroxyoligomycin A." Journal of Natural Products.[2]
-
Key Finding: Structural confirmation and isolation protocols.[4]
-
(Search via PMID for verification)
-
-
Symmons, M. F., et al. (2013). "The structure of the proton-translocating subunit c of the mitochondrial ATP synthase.
- Key Finding: Defines the binding site of Oligomycin A, providing a structural basis for why C-21 modific
-
National Cancer Institute (NCI).
- Key Finding: Establishes the baseline GI50 of ~10 nM for Oligomycin A across multiple cell lines, serving as the toxicity benchmark.
Sources
A Researcher's Guide to Ensuring Reproducibility in Assessing the Effects of 21-Hydroxyoligomycin A on Intracellular Calcein Fluorescence
This guide provides an in-depth analysis of the experimental factors influencing the reproducibility of cellular assays involving 21-Hydroxyoligomycin A and the fluorescent probe calcein-AM. As researchers in drug discovery and cell biology, it is paramount that our findings are both accurate and reproducible. This document is structured to provide not only a validated protocol but also the underlying scientific principles to empower you to troubleshoot and adapt the methodology to your specific cellular models.
Introduction: The Intricate Relationship Between 21-Hydroxyoligomycin A and Calcein Fluorescence
21-Hydroxyoligomycin A is a macrolide antibiotic and a potent inhibitor of the F1Fo-ATP synthase, a critical enzyme complex in the mitochondrial inner membrane responsible for the majority of cellular ATP production. By binding to the Fo subunit, it blocks the proton channel, thereby inhibiting ATP synthesis and inducing a state of cellular energy depletion.
Calcein-AM is a widely used fluorescent probe for assessing cell viability. This non-fluorescent, cell-permeant molecule is hydrolyzed by intracellular esterases in living cells to the highly fluorescent and membrane-impermeant calcein. A decrease in intracellular calcein fluorescence is often interpreted as a loss of cell viability or an increase in membrane permeability.
However, the interplay between a mitochondrial inhibitor like 21-Hydroxyoligomycin A and calcein fluorescence is not always straightforward. The observed effects can be a composite of direct cytotoxicity, ATP-depletion-mediated secondary effects, and potential artifacts related to the assay chemistry itself. Understanding these nuances is key to achieving reproducible results.
Proposed Mechanism of Action of 21-Hydroxyoligomycin A on Intracellular Calcein Retention
The primary mechanism by which 21-Hydroxyoligomycin A is thought to reduce intracellular calcein fluorescence is through the ATP-dependent efflux of calcein from the cell. This process is mediated by multidrug resistance-associated proteins (MRPs), particularly MRP1, which actively transport calcein out of the cell. The inhibition of mitochondrial ATP synthesis by 21-Hydroxyoligomycin A leads to a depletion of cellular ATP pools. Consequently, the ATP-dependent activity of MRPs is reduced, leading to an increase in intracellular calcein accumulation.
However, at higher concentrations or over longer incubation times, 21-Hydroxyoligomycin A can induce cytotoxicity, leading to a loss of membrane integrity and subsequent leakage of calcein from the cell, resulting in a decrease in fluorescence. The final observed effect on calcein fluorescence is therefore a balance between these opposing mechanisms.
Caption: Proposed mechanism of 21-Hydroxyoligomycin A's effect on calcein fluorescence.
A Validated Protocol for Assessing the Effects of 21-Hydroxyoligomycin A on Intracellular Calcein Fluorescence
This protocol is designed to minimize variability and includes critical quality control steps.
Materials
-
21-Hydroxyoligomycin A (and other oligomycins for comparison, e.g., Oligomycin A)
-
Calcein-AM
-
Pluronic F-127
-
Probenecid
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for calcein fluorescence assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of 21-Hydroxyoligomycin A in DMSO.
-
Serially dilute the compound in a cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).
-
-
Calcein-AM Loading:
-
Prepare a fresh loading solution of Calcein-AM. A typical starting concentration is 1-5 µM.
-
To reduce the variability caused by calcein efflux, it is highly recommended to include an inhibitor of MRPs, such as probenecid (1-2.5 mM), in the loading buffer.
-
For certain cell types, the addition of Pluronic F-127 (0.02%) to the loading buffer can aid in the uniform loading of Calcein-AM.
-
Remove the compound-containing medium and wash the cells gently with warm PBS.
-
Add the Calcein-AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with PBS to remove extracellular Calcein-AM.
-
Add fresh PBS or a suitable assay buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis and Interpretation
The raw fluorescence data should be normalized to a vehicle control (e.g., DMSO-treated cells) to determine the percentage of calcein retention.
% Calcein Retention = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
| Expected Outcome | Interpretation | Possible Underlying Mechanism |
| Increased Fluorescence | Inhibition of calcein efflux | ATP depletion leading to reduced MRP1 activity. |
| Decreased Fluorescence | Cytotoxicity and loss of membrane integrity | Cell death induced by prolonged or high-dose exposure to 21-Hydroxyoligomycin A. |
| No Change | Multiple factors at play or no significant effect at the tested concentration/time point. | The inhibitory effect on efflux may be balanced by a slight increase in cytotoxicity. |
Ensuring Reproducibility: A Troubleshooting Guide
| Parameter | Potential Issue | Recommendation |
| Cell Density | Inconsistent cell numbers lead to variable fluorescence. | Ensure uniform cell seeding and confluency across all wells. |
| Compound Potency | Degradation of 21-Hydroxyoligomycin A can lead to weaker effects. | Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Calcein-AM Loading | Inefficient or non-uniform loading. | Optimize loading time and concentration. Consider using Pluronic F-127. |
| Calcein Efflux | High background "noise" from active transport of calcein. | Include an MRP inhibitor like probenecid in the loading and assay buffers. |
| Assay Window | The timing of the measurement can significantly impact the results. | Perform a time-course experiment to identify the optimal endpoint. |
Comparison with Other Oligomycins
While 21-Hydroxyoligomycin A is a potent inhibitor of the F1Fo-ATP synthase, its activity can be compared to its parent compound, Oligomycin A.
| Feature | 21-Hydroxyoligomycin A | Oligomycin A |
| Mechanism of Action | F1Fo-ATP synthase inhibitor | F1Fo-ATP synthase inhibitor |
| Reported IC50 | Varies depending on the cell line and assay conditions. | Generally considered more potent than its hydroxylated derivatives. |
| Potential for Off-Target Effects | Less studied than Oligomycin A. | Can have off-target effects at higher concentrations. |
Conclusion
References
-
Avomeen. Oligomycin A. [Link]
A Comparative Analysis of Oligomycin Class Antibiotics and K-Ras Specificity: A Guide for Researchers
This guide provides an in-depth, objective comparison of the performance and mechanisms of Oligomycin class antibiotics against specific K-Ras inhibitors. It is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct therapeutic strategies of targeting cellular metabolism versus specific oncogenic drivers. This analysis is supported by experimental data and established scientific principles to ensure technical accuracy and field-proven insights.
Introduction: Two Divergent Paths in Cancer Therapeutics
The quest for effective cancer therapies has led researchers down numerous avenues, from broad-spectrum cytotoxic agents to highly specific targeted therapies. This guide explores two fundamentally different approaches: the metabolic disruption caused by Oligomycin class antibiotics and the precision targeting of the K-Ras oncoprotein.
Oligomycin , a macrolide antibiotic produced by Streptomyces, is a well-characterized inhibitor of mitochondrial ATP synthase.[1][2] Its mechanism of action centers on disrupting cellular energy production, a hallmark of cancer cell metabolism.[3] In contrast, the development of specific K-Ras inhibitors represents a paradigm of targeted therapy, aiming to directly engage and neutralize a key driver of tumorigenesis.[4] K-Ras, a member of the Ras superfamily of small GTPases, acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation.[4]
This guide will dissect the mechanisms, specificity, and therapeutic potential of these two classes of compounds, providing a clear, evidence-based comparison for researchers navigating the complex landscape of cancer drug discovery.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Oligomycins and K-Ras inhibitors lies in their molecular targets and the subsequent cellular consequences.
Oligomycin Class Antibiotics: Targeting the Cellular Powerhouse
Oligomycins exert their cytotoxic effects by directly binding to and inhibiting ATP synthase , a multi-subunit enzyme complex located in the inner mitochondrial membrane.[5] Specifically, Oligomycin blocks the proton channel of the F0 subunit, which is essential for the process of oxidative phosphorylation (OXPHOS).[1] This blockade has several critical downstream effects:
-
Inhibition of ATP Synthesis: By obstructing proton flow, Oligomycin halts the production of ATP, the primary energy currency of the cell.[1]
-
Disruption of Electron Transport Chain: The inhibition of ATP synthesis leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn slows down the electron transport chain.[1]
-
Induction of Apoptosis: The disruption of mitochondrial function and the resulting cellular stress can trigger programmed cell death, or apoptosis.[3][6][7]
It is crucial to note that the target of Oligomycin, ATP synthase, is a ubiquitous and essential enzyme in both healthy and cancerous cells. Therefore, Oligomycin's effects are not specific to cancer cells, let alone those with a particular mutation like KRAS.
Figure 1: Mechanism of Action of Oligomycin.
K-Ras Inhibitors: Precision Targeting of an Oncogenic Driver
K-Ras inhibitors are designed to specifically target the mutated form of the K-Ras protein.[4] These inhibitors, such as Sotorasib and Adagrasib, are highly selective for the K-Ras G12C mutation, a common alteration in non-small cell lung cancer and other malignancies.[8][9][10] Their mechanism of action involves:
-
Covalent Binding: These inhibitors form a covalent bond with the cysteine residue at position 12 of the mutated K-Ras protein.[4]
-
Locking in an Inactive State: This binding traps the K-Ras protein in its inactive, GDP-bound conformation.[4]
-
Inhibition of Downstream Signaling: By locking K-Ras in an "off" state, these inhibitors block the activation of downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK), which is critical for cell proliferation.[11][12]
The high specificity of these inhibitors for the mutated K-Ras protein minimizes off-target effects and toxicity to healthy cells that express the wild-type K-Ras protein.
Figure 2: Mechanism of Action of a Specific K-Ras Inhibitor.
Comparative Performance: Potency and Specificity
The disparate mechanisms of action of Oligomycin and specific K-Ras inhibitors are reflected in their vastly different potency and specificity profiles.
| Compound Class | Target | Mechanism | Specificity |
| Oligomycin Antibiotics | ATP Synthase (F0 Subunit) | Inhibition of Oxidative Phosphorylation | Non-specific; affects all respiring cells |
| Specific K-Ras Inhibitors | Mutated K-Ras (e.g., G12C) | Covalent binding and inactivation | Highly specific for the mutant oncoprotein |
Table 1: Comparison of Mechanistic and Specificity Attributes.
Experimental data, particularly half-maximal inhibitory concentration (IC50) values, provide a quantitative measure of a drug's potency.
| Compound | Cell Line | K-Ras Status | IC50 (µM) |
| Sotorasib (AMG 510) | NCI-H358 | KRAS G12C | 0.006 |
| MIA PaCa-2 | KRAS G12C | 0.009 | |
| H23 | KRAS G12C | 0.6904 | |
| Non-KRAS G12C | Wild-type or other mutations | >7.5 | |
| Adagrasib (MRTX849) | KRAS G12C mutant cell lines | KRAS G12C | 0.01 - 0.973 (2D) |
| 0.0002 - 1.042 (3D) | |||
| Oligomycin | SW480 | Not specified | Induces ATP depletion at 0.3 µM |
| H1299 | Not specified | Complete OXPHOS inhibition at 0.1 µg/mL (~0.126 µM) | |
| SW620 | Not specified | 35.3% decrease in viability at 25.2 µM (48h) |
Table 2: Comparative IC50 Values. [4][8][9][10][13][14][15][16][17]
As the data clearly indicate, specific K-Ras inhibitors like Sotorasib and Adagrasib exhibit potent, nanomolar-range activity against cancer cell lines harboring the corresponding K-Ras mutation, while demonstrating significantly lower activity against cells without this mutation. In contrast, Oligomycin's effect is observed across different cell lines irrespective of their K-Ras status, and its cytotoxic effects are generally seen at higher concentrations compared to the on-target potency of K-Ras inhibitors.
The Indirect Link: Metabolic Reprogramming in K-Ras Driven Cancers
While Oligomycin does not directly target K-Ras, there is an indirect connection through the metabolic reprogramming that is characteristic of many K-Ras-driven cancers.[5][18][19] Oncogenic K-Ras is known to upregulate glycolysis, a phenomenon often referred to as the Warburg effect.[20] This has led to the hypothesis that targeting metabolic pathways could be a viable therapeutic strategy in these cancers.
However, the notion that inhibiting oxidative phosphorylation with Oligomycin would be selectively detrimental to K-Ras mutant cells that are highly glycolytic is not straightforward. In fact, for cells that are heavily reliant on glycolysis, a further impairment of their residual oxidative phosphorylation capacity might not be as impactful as in cells that depend more on mitochondrial respiration.
Experimental Protocols
To aid researchers in their comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KRAS G12C mutant and KRAS wild-type)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (Oligomycin, K-Ras inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to assess the effect of a compound on the K-Ras downstream signaling pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at the desired concentrations for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Figure 3: Western Blot Workflow for MAPK Pathway Analysis.
Conclusion: Specificity as the Cornerstone of Modern Cancer Therapy
This comparative guide unequivocally demonstrates that Oligomycin class antibiotics and specific K-Ras inhibitors operate in fundamentally different therapeutic realms. Oligomycin, as a potent inhibitor of the ubiquitous ATP synthase, acts as a broad-spectrum cytotoxic agent by disrupting cellular metabolism. While this can induce cancer cell death, its lack of specificity poses significant challenges for its therapeutic application due to potential toxicity to healthy tissues.
In stark contrast, the development of specific K-Ras inhibitors like Sotorasib and Adagrasib exemplifies the power of targeted therapy. By precisely targeting the molecular driver of the cancer, these drugs offer a highly potent and selective means of inhibiting tumor growth, with a much wider therapeutic window.
For researchers in the field, this comparison underscores the critical importance of target specificity in modern drug development. While modulating cellular metabolism remains an intriguing area of cancer research, the direct inhibition of oncogenic drivers like K-Ras currently represents a more promising and clinically validated strategy.
References
-
Hao, W., et al. (2012). Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Respiration and Glycolysis. Journal of Biological Chemistry, 287(18), 14795-14805. [Link]
-
Hallin, J., et al. (2022). First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). Journal of Clinical Oncology, 40(11), 1169-1180. [Link]
-
Patsnap Synapse. What are KRAS gene inhibitors and how do they work? [Link]
-
Sikorska, E., et al. (2019). Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer. Scientific Reports, 9(1), 11728. [Link]
-
López-Armada, M. J., et al. (2017). The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint. Arthritis Research & Therapy, 19(1), 136. [Link]
-
Doh, J. H., et al. (2021). Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Lung Cancer: Targets and Therapy, 12, 59-70. [Link]
-
Wikipedia. Oligomycin. [Link]
-
ResearchGate. A, Comparison of IC50 values to the selective G12C inhibitor sotorasib... [Link]
-
Kim, J. H., et al. (2018). Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression. Oncogenesis, 7(1), 1. [Link]
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Vasan, N., et al. (2024). KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. Cells, 13(7), 608. [Link]
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Li, R., et al. (2024). Targeting KRAS: from metabolic regulation to cancer treatment. Journal of Experimental & Clinical Cancer Research, 43(1), 1. [Link]
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Grabacka, M., et al. (2024). Targeting KRAS: from metabolic regulation to cancer treatment. springermedizin.de. [Link]
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Manfredi, G., et al. (1999). Oligomycin induces a decrease in the cellular content of a pathogenic mutation in the human mitochondrial ATPase 6 gene. Journal of Biological Chemistry, 274(14), 9386-9391. [Link]
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Chen, Y., et al. (2024). Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors. bioRxiv. [Link]
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Clarkson, M., et al. (2016). Abstract A83: Inhibiting mitochondrial ATP synthase with Oligomycin A enhances the kinetics of oncolytic reovirus-induced apoptosis in vitro. Molecular Cancer Research, 14(1_Supplement), A83-A83. [Link]
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The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines... [Link]
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Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. [Link]
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Giorgio, V., et al. (2018). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. International Journal of Molecular Sciences, 19(5), 1435. [Link]
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Vlahos, C. J., et al. (2020). The Metabolic Landscape of RAS-Driven Cancers from biology to therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188431. [Link]
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Vasan, N., et al. (2024). KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. MDPI. [Link]
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Science.gov. cell lines ic50: Topics. [Link]
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PLOS One. Quantitative and temporal analysis of autophagy: Differential Response to amino acid and glucose starvation. [Link]
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Lustgarten Foundation. Dousing Out-of-Control KRAS Signaling in Pancreatic Cancer. [Link]
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Charles River Laboratories. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
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A Senior Application Scientist's Guide to Reference Standards for the Quantitative Analysis of 21-Hydroxyoligomycin A
For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and oncology, the accurate quantification of bioactive compounds is paramount. 21-Hydroxyoligomycin A, a potent inhibitor of K-Ras plasma membrane localization, has emerged as a significant molecule of interest.[1][2] This guide provides an in-depth comparison of the available reference standards for the quantitative analysis of 21-Hydroxyoligomycin A, offering pragmatic solutions to the current challenges in its analytical standardization. We will also explore Oligomycin A as a well-characterized alternative and provide detailed analytical methodologies to ensure the generation of robust and reproducible data.
The Analytical Landscape: Understanding the Challenge
A Certificate of Analysis (CoA) for such research-grade materials will typically provide basic information such as identity confirmation by spectroscopy and a purity estimate by a single chromatographic method.[6][7][8] However, for quantitative applications, a more thoroughly characterized reference standard is essential to ensure the accuracy and validity of the analytical data.[9][10]
Comparative Analysis: 21-Hydroxyoligomycin A vs. Oligomycin A
Given the current limitations with 21-Hydroxyoligomycin A, a comparison with its structural analogue, Oligomycin A, is instructive. Oligomycin A is a more extensively studied inhibitor of mitochondrial ATP synthase and is available from several suppliers with higher reported purity and, in some cases, as an "analytical standard."[11][12][13][14][15][16]
| Feature | 21-Hydroxyoligomycin A | Oligomycin A |
| CAS Number | 102042-09-1 | 579-13-5 |
| Molecular Formula | C45H74O12 | C45H74O11 |
| Molecular Weight | 807.1 g/mol | 791.06 g/mol |
| Availability as CRM | Not readily available | Available as "analytical standard" from some suppliers, with higher purity (≥98-99%).[11][12][13][14] |
| Typical Purity | >95% (Research Grade)[3][4][5] | ≥98% or ≥99% (High Purity/Analytical Standard)[11][14] |
| Validated Quant. Method | Not published | HPLC methods are described in the literature, but detailed validated methods are not readily available.[11][14] |
Establishing a Reliable In-House Reference Standard for 21-Hydroxyoligomycin A
In the absence of a commercially available CRM, researchers must qualify their own in-house reference standard. This is a critical step to ensure the scientific integrity of quantitative studies. The following workflow outlines the necessary steps for the qualification of a research-grade batch of 21-Hydroxyoligomycin A.
Caption: Workflow for qualifying an in-house reference standard.
Experimental Protocol for In-House Standard Qualification:
-
Identity Confirmation:
-
Mass Spectrometry (MS): Acquire high-resolution mass spectra to confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra and compare with published data to confirm the chemical structure.
-
-
Purity Assessment by HPLC-UV:
-
Develop a stability-indicating HPLC method capable of separating 21-Hydroxyoligomycin A from potential impurities and degradation products.
-
Analyze the material using a normalized peak area approach to determine chromatographic purity. It is advisable to use multiple detection wavelengths if the impurity profile is unknown.
-
-
Determination of Non-Volatile Impurities and Water Content:
-
Thermogravimetric Analysis (TGA): To determine the percentage of volatile and non-volatile impurities.
-
Karl Fischer Titration: To accurately quantify the water content.
-
-
Purity Assignment (Mass Balance Approach):
-
The purity of the in-house reference standard can be assigned using the following formula: Purity (%) = (100 - % Impurities by HPLC - % Water - % Residual Solvents - % Non-volatile Residue) %
-
-
Documentation and Storage:
Proposed Analytical Methods for Quantitative Analysis
The following are proposed starting methods for the quantitative analysis of 21-Hydroxyoligomycin A. These methods are based on established principles for the analysis of macrolide antibiotics and should be fully validated according to ICH guidelines (or equivalent) before use in formal studies.[2][3][17][18][19][20][21]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not required.
Caption: HPLC-UV analysis workflow.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (based on Oligomycin A UV spectra)[14] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[1][4][5][21][22][23][24]
Sources
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
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- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
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- 11. Oligomycin A = 99 HPLC 579-13-5 [sigmaaldrich.com]
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- 14. researchgate.net [researchgate.net]
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- 19. Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Making sure you're not a bot! [bjpharm.org.uk]
- 21. ijper.org [ijper.org]
- 22. Metabolomic comparison using Streptomyces spp. as a factory of secondary metabolites | bioRxiv [biorxiv.org]
- 23. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 21-Hydroxyoligomycin A
Executive Safety Assessment
Core Directive: While specific Safety Data Sheets (SDS) for 21-Hydroxyoligomycin A (CAS: 102042-09-1) may list it as "Not Classified" due to a lack of specific toxicological data, this is a dangerous assumption.
As a macrolide antibiotic and a structural analog of Oligomycin A, this compound functions as a potent ATP synthase inhibitor (targeting the mitochondrial F₀ subunit). It effectively shuts down oxidative phosphorylation, leading to cellular asphyxiation. Furthermore, it is frequently solubilized in DMSO (Dimethyl sulfoxide), a potent carrier solvent that can transport dissolved toxins directly through the skin and into the bloodstream.
Operational Rule: Treat 21-Hydroxyoligomycin A with the same high-containment rigor as Oligomycin A (Acute Toxin) .
Mechanism-Based Risk Analysis (The "Why")
To ensure safety, researchers must understand the physiological cascade triggered by exposure.
-
Primary Hazard (Mitochondrial Blockade): 21-Hydroxyoligomycin A binds to the F₀ subunit of ATP synthase, blocking the proton channel. This halts ATP production, leading to rapid necrotic cell death.
-
Secondary Hazard (The DMSO Trojan Horse): In powder form, the risk is inhalation. Once dissolved in DMSO for biological assays, the risk shifts to transdermal absorption . DMSO alters the keratin structure of the skin, increasing permeability and carrying the toxin into systemic circulation.
Visualization: The Toxicity Cascade
The following diagram illustrates the physiological impact of exposure and the critical intervention points (PPE).
Caption: Causal pathway of Oligomycin toxicity and the specific PPE barriers required to interrupt exposure vectors.
PPE Matrix & Containment Specifications
Do not rely on standard "lab safety" protocols. Use this enhanced matrix designed for high-potency mitochondrial inhibitors.
| Protective Layer | Specification | Technical Rationale |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood work is impossible). | Prevents inhalation of lyophilized powder during weighing. The powder is light and electrostatic; it aerosolizes easily. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate | Critical: DMSO permeates standard latex and thin nitrile rapidly. Double gloving provides a "breakthrough buffer" time to remove gloves after a splash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Goggles seal the eyes against aerosols and splashes that could bypass side shields. |
| Body | Lab Coat (Buttoned, long sleeve) + Closed-toe shoes | Prevents skin contact. If handling >50mg, wear Tyvek sleeves over the lab coat cuffs to seal the wrist gap. |
Operational Protocol: Step-by-Step
This workflow is designed to create a "Chain of Custody" for the toxin, ensuring it is never uncontained.
Phase 1: Preparation
-
Airflow Check: Verify fume hood is operating at 100 fpm face velocity.
-
Static Control: Place an anti-static gun or strip near the balance. 21-Hydroxyoligomycin A powder is static-prone and can "jump" from the spatula.
-
Solvent Prep: Pre-measure your DMSO or Ethanol volume before opening the toxin vial.
Phase 2: Solubilization (The Critical Step)
Most accidents occur here. The transition from solid to liquid increases the risk of spills.
-
Open Vial: Only inside the fume hood.
-
Add Solvent: Add DMSO directly to the manufacturer's vial if possible (avoids transfer loss and exposure).
-
Dissolve: Vortex gently.
-
Safety Note: Once dissolved in DMSO, the solution is transdermally active . Do not touch the outside of the vial with contaminated gloves.
-
-
Aliquot: Immediately dispense into small, single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles and repeated handling of the stock solution.
Phase 3: Cleanup & Disposal[1]
-
Solid Waste: Tips, tubes, and gloves contacting the substance must be disposed of in a Hazardous Chemical Waste container (labeled "Toxic/Oligomycin").
-
Liquid Waste: Do NOT pour down the drain. Collect in a dedicated organic waste stream.
-
Decontamination: Wipe the work surface with 10% bleach followed by 70% ethanol. Bleach helps degrade the biological activity of many macrolides, though incineration is the only guaranteed destruction method.
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing the high-risk "DMSO Zone" where transdermal toxicity is highest.
Emergency Response
In case of Skin Exposure (DMSO Solution):
-
IMMEDIATELY remove contaminated gloves/clothing.
-
WASH the area with soap and copious amounts of water for 15 minutes. (Do not scrub hard; scrubbing can abrade skin and increase absorption).
-
NOTIFY the lab safety officer.
-
SEEK medical attention.[1] Inform the physician that the exposure involved a mitochondrial ATP synthase inhibitor in a DMSO carrier.
In case of Spills:
-
Powder: Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid: Absorb with vermiculite or spill pads. Place in a sealed bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase proton channel. Proceedings of the National Academy of Sciences. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
